[Asp5]-Oxytocin
Description
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Structure
2D Structure
Properties
Molecular Formula |
C43H65N11O13S2 |
|---|---|
Molecular Weight |
1008.2 g/mol |
IUPAC Name |
2-[(4R,7S,10S,13S,16S,19R)-19-amino-4-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-7-yl]acetic acid |
InChI |
InChI=1S/C43H65N11O13S2/c1-5-22(4)35-42(66)48-26(12-13-32(45)56)38(62)50-29(17-34(58)59)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-33(46)57/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59)/t22-,25-,26-,27-,28-,29-,30-,31-,35-/m0/s1 |
InChI Key |
BKQNCZBCEMVEEP-DSZYJQQASA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)O)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)O)CCC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to [Asp5]-Oxytocin: Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of [Asp5]-Oxytocin, a potent analog of the neurohypophyseal hormone oxytocin. This document details its structure, function, and the experimental methodologies used for its synthesis and biological characterization. It is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.
Core Structure and Properties
This compound is a synthetic analog of oxytocin where the asparagine residue at position 5 is replaced by aspartic acid. This substitution significantly influences the peptide's biological activity. The fundamental structural and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C43H65N11O13S2[] |
| Molecular Weight | 1008.18 g/mol [] |
| Amino Acid Sequence | Cys-Tyr-Ile-Gln-Asp-Cys-Pro-Leu-Gly-NH2 (Disulfide bridge: Cys1-Cys6) |
| CAS Number | 65907-78-0[2][3] |
| Appearance | White to off-white solid |
Functional Activity
This compound is recognized as the first 5-position neurohypophyseal hormone analog to exhibit significant biological activity[2][4]. It demonstrates potent agonistic effects on the oxytocin receptor, retaining an intrinsic activity comparable to that of native oxytocin[2][4]. Its biological functions are characterized by its uterotonic, vasodepressor, and antidiuretic activities. The potency of these activities has been quantified and is presented in the following table.
| Biological Activity | Potency (units/mg) |
| Rat Uterotonic Activity | 20.3[2][4] |
| Avian Vasodepressor Activity | 41[2][4] |
| Rat Antidiuretic Activity | 0.14[2][4] |
The uterotonic effects of this compound, like oxytocin, can be enhanced by the presence of magnesium ions (Mg2+)[2][3][4].
Synthesis and Purification
The synthesis of this compound is typically achieved through Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS)[5][6][7][8]. This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid resin support.
Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis of this compound
This protocol outlines the general steps for the manual synthesis of this compound.
Materials:
-
Rink-Amide resin
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
-
Oxidation reagent: Iodine in methanol
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Analysis: Mass spectrometry (MS) and analytical RP-HPLC
Procedure:
-
Resin Swelling: Swell the Rink-Amide resin in DMF.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group from the resin using 20% piperidine in DMF.
-
Wash the resin with DMF.
-
Couple the first amino acid (Fmoc-Gly-OH) using the coupling reagent and DIPEA in DMF.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Leu, Pro, Cys(Trt), Asp(OtBu), Gln(Trt), Ile, Tyr(tBu), Cys(Trt)).
-
Cleavage from Resin and Side-Chain Deprotection:
-
Wash the fully assembled peptide-resin with DCM.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold diethyl ether.
-
Dry the linear peptide.
-
-
Cyclization (Disulfide Bond Formation):
-
Dissolve the linear peptide in a dilute solution of acetic acid.
-
Add a solution of iodine in methanol dropwise while stirring until a persistent yellow color is observed.
-
Quench the excess iodine with a solution of ascorbic acid.
-
-
Purification:
-
Purify the crude cyclic peptide by preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions and analyze by analytical RP-HPLC and MS.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Biological Assays
The biological activity of this compound is determined through a series of standardized bioassays.
Rat Uterotonic Assay (In Vitro)
This assay measures the ability of this compound to induce contractions in isolated rat uterine tissue[9].
Experimental Protocol:
-
Animal Preparation: Use a female virgin rat (150-200g) in proestrus or estrus, confirmed by vaginal smear. The rat may be pre-treated with estrogen (e.g., estradiol benzoate) 18-24 hours before the assay to sensitize the uterus[10].
-
Tissue Preparation: Euthanize the rat and isolate the uterine horns. Place the tissue in a bath of physiological salt solution (e.g., de Jalon's solution) maintained at 32°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2)[9][10].
-
Apparatus Setup: Mount a segment of the uterine horn in an organ bath connected to an isotonic transducer to record contractions on a kymograph or a digital data acquisition system.
-
Assay Procedure:
-
Allow the tissue to equilibrate for at least 30 minutes.
-
Establish a dose-response curve with a standard oxytocin solution.
-
Administer known concentrations of this compound to the organ bath and record the resulting contractions.
-
Compare the contractile response of this compound to the standard oxytocin to determine its relative potency.
-
Avian Vasodepressor Assay (In Vivo)
This assay measures the transient fall in blood pressure in chickens or cockerels upon intravenous administration of the peptide[10][11].
Experimental Protocol:
-
Animal Preparation: Anesthetize a young chicken or cockerel (1-2 kg)[10].
-
Apparatus Setup: Cannulate the brachial or femoral artery to monitor blood pressure using a pressure transducer. Cannulate a corresponding vein for intravenous injection of the test substance[10].
-
Assay Procedure:
-
Allow the animal's blood pressure to stabilize.
-
Inject a standard dose of oxytocin to elicit a depressor response.
-
Administer varying doses of this compound and record the change in blood pressure.
-
Calculate the potency relative to the standard.
-
Rat Antidiuretic Assay (In Vivo)
This assay determines the antidiuretic effect by measuring the reduction in urine output in water-loaded rats[12][13].
Experimental Protocol:
-
Animal Preparation: Use male rats deprived of food and water for a specified period (e.g., 12-18 hours)[12].
-
Water Loading: Administer a water load (e.g., via gavage) to induce diuresis.
-
Assay Procedure:
-
Collect urine at regular intervals to establish a baseline urine flow rate.
-
Administer a standard dose of an antidiuretic substance (e.g., vasopressin or oxytocin) and measure the reduction in urine output.
-
Administer this compound and measure the resulting antidiuresis.
-
Compare the effects to the standard to determine the antidiuretic potency.
-
Signaling Pathways
As an agonist of the oxytocin receptor (OXTR), a G protein-coupled receptor (GPCR), this compound is expected to activate the same intracellular signaling cascades as native oxytocin. The OXTR primarily couples to Gαq/11 and Gαi/o G proteins[14][15].
Gαq/11 Signaling Pathway
Activation of the Gαq/11 pathway by this compound leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC)[14][16]. This cascade is central to the uterotonic effects of oxytocin and its analogs.
Gαi/o Signaling Pathway
Coupling to Gαi/o proteins can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway can also contribute to the activation of other signaling molecules, including mitogen-activated protein kinases (MAPK)[14][17].
Downstream Effectors
The activation of Gαq/11 and Gαi/o pathways by this compound can lead to the activation of the MAPK/ERK (extracellular signal-regulated kinase) pathway[17]. Phosphorylation of ERK1/2 is a common downstream event following OXTR activation and can be measured to quantify receptor activation.
Experimental Workflow for Functional Characterization
The functional characterization of this compound typically follows a standardized workflow to assess its activity at the molecular and cellular levels.
Functional Assay Protocols
Calcium Mobilization Assay: This assay measures the increase in intracellular calcium concentration upon receptor activation[16][18][19][20][21].
-
Cell Seeding: Seed cells stably expressing the human oxytocin receptor (e.g., CHO-OXTR) into a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Signal Detection: Measure the fluorescence intensity over time using a plate reader with kinetic reading capabilities. The increase in fluorescence corresponds to the rise in intracellular calcium.
ERK Phosphorylation Assay: This assay quantifies the phosphorylation of ERK as a downstream marker of receptor activation[17][22][23][24][25].
-
Cell Seeding and Starvation: Seed cells in a 96-well plate and serum-starve them to reduce basal ERK phosphorylation.
-
Compound Stimulation: Treat the cells with different concentrations of this compound for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Lyse the cells to release intracellular proteins.
-
Detection: Use a phospho-ERK specific antibody in an immunoassay format (e.g., ELISA, HTRF) to detect the level of phosphorylated ERK. Normalize the signal to the total ERK protein content.
Conclusion
This compound stands as a significant analog of oxytocin, demonstrating comparable intrinsic activity and potent biological effects. This guide has provided a detailed overview of its structure, function, and the experimental protocols necessary for its synthesis and characterization. The information and methodologies presented herein are intended to facilitate further research into the pharmacological properties of this compound and the development of novel oxytocin receptor modulators.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues | Springer Nature Experiments [experiments.springernature.com]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 8. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. pharmacyconcepts.in [pharmacyconcepts.in]
- 11. Bioassay of oxytocin | PPTX [slideshare.net]
- 12. firsthope.co.in [firsthope.co.in]
- 13. The bioassay of vasopressin through its antidiuretic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 15. Functional Selective Oxytocin-derived Agonists Discriminate between Individual G Protein Family Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of the Phospholipase C Pathway and Calcium Mobilization in Oxytocin-Induced Contraction of Lacrimal Gland Myoepithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Involvement of Oxytocin Receptor/Erk/MAPK Signaling in the mPFC in Early Life Stress-Induced Autistic-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mobilization of calcium by the brief application of oxytocin and prostaglandin E2 in single cultured human myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. agilent.com [agilent.com]
- 21. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. revvity.com [revvity.com]
- 23. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 24. bioassaysys.com [bioassaysys.com]
- 25. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
[Asp5]-Oxytocin: A Technical Guide to its Discovery, Significance, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of [Asp5]-Oxytocin, the first biologically active synthetic analog of the neurohypophyseal hormone oxytocin with a substitution at the 5-position. We delve into the historical context of its discovery, placing it within the broader narrative of oxytocin research pioneered by Nobel laureate Vincent du Vigneaud. This document details the experimental protocols for its synthesis, purification, and biological characterization. Quantitative pharmacological data are presented to compare its activity with native oxytocin. Furthermore, the guide elucidates the key signaling pathways activated upon receptor binding, offering a molecular basis for its physiological effects.
Introduction: The Dawn of Oxytocin Analogs
The story of this compound is intrinsically linked to the groundbreaking work on oxytocin itself. The uterine-contracting properties of pituitary extracts were first noted by Sir Henry Dale in 1906. However, it was the meticulous work of American biochemist Vincent du Vigneaud in the early 1950s that truly unlocked the secrets of this nonapeptide. His team successfully determined the amino acid sequence of oxytocin and, in a landmark achievement, completed its first total synthesis in 1953, a feat for which he was awarded the Nobel Prize in Chemistry in 1955.[1][2][3][4][5] This pioneering work not only provided a synthetic source of this vital hormone for clinical use but also opened the door for the systematic exploration of structure-activity relationships through the creation of synthetic analogs.
The synthesis of oxytocin analogs, where specific amino acids in the sequence are replaced, became a crucial strategy to understand the functional role of each residue and to develop new therapeutics with altered potency, selectivity, and duration of action.[6][7] It was in this spirit of scientific inquiry that researchers turned their attention to the asparagine residue at position 5, leading to the synthesis and discovery of this compound.
Discovery of this compound: A Significant First
This compound, where the asparagine (Asn) at position 5 is replaced by aspartic acid (Asp), holds the distinction of being the first neurohypophyseal hormone analog with a modification at the 5-position to exhibit significant biological activity.[8][9] This discovery was a pivotal moment, as it demonstrated that this position in the oxytocin molecule was amenable to modification without completely abolishing its biological function. The amino acid sequence of this compound is Cys-Tyr-Ile-Gln-Asp-Cys-Pro-Leu-Gly-NH2, with a disulfide bridge between the two cysteine residues.
Experimental Protocols
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound is achieved using the solid-phase peptide synthesis (SPPS) methodology, originally developed by R. Bruce Merrifield. This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).
Protocol Outline (Boc/Bzl Strategy):
-
Resin Preparation: A chloromethylated polystyrene resin (Merrifield resin) is typically used as the solid support. The C-terminal amino acid, Boc-Gly-OH, is esterified to the resin.
-
Deprotection: The Boc (tert-butyloxycarbonyl) protecting group of the resin-bound glycine is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Neutralization: The resulting trifluoroacetate salt is neutralized with a tertiary amine, such as diisopropylethylamine (DIEA).
-
Coupling: The next protected amino acid in the sequence (e.g., Boc-Leu-OH) is activated with a coupling reagent, such as dicyclohexylcarbodiimide (DCC), and added to the resin to form a new peptide bond.
-
Repetitive Cycles: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the sequence: Pro, Cys(Bzl), Asp(OBzl), Gln, Ile, Tyr(Bzl), and Cys(Bzl). Side-chain protecting groups (e.g., Benzyl for Cys, Tyr, and Asp) are used to prevent unwanted side reactions.
-
Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically anhydrous hydrogen fluoride (HF) with a scavenger like anisole.
-
Oxidative Cyclization: The linear, deprotected peptide is subjected to oxidative cyclization to form the disulfide bridge between the two cysteine residues. This is commonly achieved by air oxidation in a dilute aqueous solution at a slightly alkaline pH or by using reagents like potassium ferricyanide.
-
Purification: The crude cyclic peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by analytical RP-HPLC, mass spectrometry, and amino acid analysis to confirm its purity and identity.
Biological Assays
This assay measures the ability of this compound to induce contractions in isolated uterine tissue from a rat.
Methodology:
-
Animal Preparation: A mature female rat (typically 150-200g) is pre-treated with an estrogen, such as estradiol benzoate, 18-24 hours prior to the experiment to sensitize the uterus to oxytocin.
-
Tissue Preparation: The rat is euthanized, and the uterine horns are dissected and placed in a physiological salt solution (e.g., de Jalon's solution) maintained at 32°C and aerated with a 95% O2/5% CO2 mixture.
-
Experimental Setup: A segment of the uterine horn is suspended in an organ bath containing the physiological salt solution and connected to an isotonic transducer to record contractions on a kymograph or a digital data acquisition system.
-
Assay Procedure: After a stabilization period, graded doses of a standard oxytocin solution are added to the organ bath to establish a dose-response curve. The tissue is washed with fresh solution between doses. Subsequently, different concentrations of this compound are tested.
-
Data Analysis: The magnitude of the uterine contractions is measured, and the potency of this compound is determined by comparing its dose-response curve to that of the standard oxytocin.
This assay assesses the effect of this compound on the blood pressure of a chicken.
Methodology:
-
Animal Preparation: A young chicken (cockerel) is anesthetized.
-
Surgical Preparation: The carotid artery or another suitable artery is cannulated to measure blood pressure, and a wing vein is cannulated for intravenous injection of the test substances.
-
Assay Procedure: A standard dose of oxytocin is injected, which typically causes a transient drop in blood pressure (vasodepression). After the blood pressure returns to baseline, a dose of this compound is administered, and the resulting change in blood pressure is recorded.
-
Data Analysis: The vasodepressor activity of this compound is quantified by comparing the magnitude and duration of the blood pressure drop to that induced by a known amount of standard oxytocin.
This assay measures the ability of this compound to inhibit urine production in rats.
Methodology:
-
Animal Preparation: Male rats are typically used. They are hydrated by oral administration of a water load.
-
Experimental Setup: The rats are placed in individual metabolism cages that allow for the collection of urine.
-
Assay Procedure: Once a steady rate of urine flow is established, a standard dose of an antidiuretic substance (like vasopressin) or oxytocin is injected subcutaneously or intravenously. The volume of urine excreted over a specific period is measured. The experiment is then repeated with this compound.
-
Data Analysis: The antidiuretic activity of this compound is determined by the degree of reduction in urine output compared to the control period and in comparison to the effect of a standard substance.
Quantitative Pharmacological Data
The biological activity of this compound has been quantitatively assessed and compared to native oxytocin. The following table summarizes the available data.
| Parameter | This compound | Oxytocin | Assay | Reference |
| Rat Uterotonic Potency | 20.3 units/mg | ~500 units/mg | In vitro rat uterus | [8] |
| Avian Vasodepressor Potency | 41 units/mg | ~500 units/mg | In vivo chicken blood pressure | [8] |
| Rat Antidiuretic Potency | 0.14 units/mg | ~5 units/mg | In vivo rat antidiuresis | [8] |
| pA2 Value (Antagonist) | 7.21 (for [Pen¹,D-Phe²,Thr⁴,Asp⁵,Orn⁸]-oxytocin) | N/A | In vitro rat uterus | [2] |
Note: The pA2 value is for a different analog where Aspartic acid is in the 5th position of an oxytocin antagonist, indicating that this substitution is compatible with receptor binding in an antagonist context.
Signaling Pathways
The biological effects of this compound, like oxytocin, are mediated through its interaction with the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily. The primary signaling cascade initiated upon agonist binding is through the Gq alpha subunit.
Caption: this compound Activated Signaling Pathway.
Upon binding of this compound to the OTR, the Gαq subunit is activated, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The elevated intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC). Increased Ca²⁺ can also bind to calmodulin, which then activates Ca²⁺/calmodulin-dependent kinases (CaMK). These downstream effectors, PKC and CaMK, phosphorylate various target proteins, ultimately leading to cellular responses such as smooth muscle contraction.
Historical Significance and Conclusion
The discovery and characterization of this compound represent a significant milestone in the field of peptide hormone research. As the first biologically active analog with a modification at the 5-position, it provided crucial insights into the structure-activity relationships of oxytocin. It demonstrated that the asparagine residue at this position, while important for full potency, is not absolutely essential for receptor recognition and activation.
This finding spurred further research into the synthesis of numerous other oxytocin analogs, contributing to the development of new pharmacological tools and therapeutic agents with tailored properties. For instance, the knowledge gained from studying such analogs has been instrumental in designing potent and selective oxytocin receptor agonists and antagonists for use in obstetrics and for exploring the role of oxytocin in various central nervous system functions.
References
- 1. researchgate.net [researchgate.net]
- 2. Antidiuretic effects of oxytocin in the Brattleboro rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datapdf.com [datapdf.com]
- 4. digital.library.unt.edu [digital.library.unt.edu]
- 5. Solid-phase peptide syntheses of oxytocin, oxytocin analogs and interferon short chain with the amide side-chain functionality of asparagine protected with 1-tetralinyl group [erepository.uonbi.ac.ke]
- 6. chempep.com [chempep.com]
- 7. Impact of the Merrifield solid phase method on the design and synthesis of selective agonists and antagonists of oxytocin and vasopressin: a historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues | Springer Nature Experiments [experiments.springernature.com]
- 9. Solid-phase synthesis of peptides via alpha, beta-unsaturated amino acids: oxytocin, simultaneous incorporation of amide functions in COOH-terminal and endo-positions - PubMed [pubmed.ncbi.nlm.nih.gov]
[Asp5]-Oxytocin: A Technical Guide to its Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Asp5]-Oxytocin is a synthetic analogue of the neurohypophyseal hormone oxytocin, characterized by the substitution of asparagine with aspartic acid at position 5. This modification has resulted in a potent oxytocin receptor agonist with significant biological activity. This document provides a comprehensive overview of the known biological properties of this compound, including its receptor interaction, functional potency, and the signaling pathways it modulates. Detailed experimental methodologies for key assays are provided to facilitate further research and development.
Introduction
Oxytocin is a nonapeptide hormone and neurotransmitter involved in a wide range of physiological processes, including uterine contraction, lactation, and social behavior. The development of oxytocin analogues has been a key strategy for improving its pharmacological properties, such as receptor selectivity, potency, and in vivo stability. This compound is an early and notable analogue that demonstrates significant biological activity, retaining a high affinity and intrinsic activity at the oxytocin receptor, comparable to the native hormone[1]. This guide synthesizes the available data on its biological characteristics.
Receptor Binding and Functional Potency
Table 1: Biological Potency of this compound
| Assay | Potency (units/mg) | Species/Tissue | Reference |
| Rat Uterotonic Activity | 20.3 | Rat Uterus | [1][2] |
| Avian Vasodepressor Activity | 41 | Fowl | [1][2] |
| Rat Antidiuretic Activity | 0.14 | Rat | [1][2] |
Signaling Pathways
The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Upon agonist binding, such as this compound, the receptor activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium from the endoplasmic reticulum, a key event in processes like uterine muscle contraction.
References
[Asp5]-Oxytocin: An In-depth Technical Guide to its Mechanism of Action on Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of [Asp5]-Oxytocin, a potent analogue of the neurohypophyseal hormone oxytocin, on smooth muscle cells. This document details the signaling pathways, presents quantitative data on its biological activity, and provides detailed experimental protocols for its study.
Core Mechanism of Action: Oxytocin Receptor Activation and Intracellular Calcium Mobilization
This compound exerts its effects on smooth muscle primarily through its interaction with the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily.[1][2][3] As a potent agonist, this compound mimics the action of endogenous oxytocin, demonstrating a high affinity for the OTR and an intrinsic activity comparable to the native hormone.[4][5]
The binding of this compound to the OTR initiates a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein Gq/11.[1][2][6][7] This activation triggers the dissociation of the Gαq subunit, which in turn stimulates the membrane-bound enzyme Phospholipase C (PLC).[1][6][8][9] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][6][10]
IP3 diffuses through the cytoplasm and binds to its receptor on the membrane of the sarcoplasmic reticulum, inducing the release of stored calcium (Ca2+) into the cytosol.[1][6][11][12] This rapid increase in intracellular Ca2+ concentration is the primary trigger for smooth muscle contraction.[1][6][13] Calcium ions bind to calmodulin, and the resulting Ca2+-calmodulin complex activates myosin light chain kinase (MLCK).[6] MLCK then phosphorylates the regulatory light chain of myosin, enabling the interaction between actin and myosin filaments and resulting in muscle cell contraction.[6][13]
Quantitative Data
The following tables summarize the available quantitative data for this compound and the parent molecule, oxytocin, to provide a comparative perspective on their biological activity and receptor interactions.
Table 1: Biological Potency of this compound
| Biological Activity | Potency (units/mg) | Species/Tissue | Reference |
| Rat Uterotonic | 20.3 | Rat Uterus | [4][5] |
| Avian Vasodepressor | 41 | Avian Vasculature | [4][5] |
| Rat Antidiuretic | 0.14 | Rat Kidney | [4][5] |
Table 2: Oxytocin Receptor Binding and Functional Parameters (for Oxytocin)
| Parameter | Value | Cell/Tissue Type | Reference |
| Kd (Binding Affinity) | 0.76 nM | Human Uterine Smooth Muscle Cells | [14] |
| Bmax (Receptor Density) | 153 fmol/mg protein | Human Uterine Smooth Muscle Cells | [14] |
| EC50 (Hyperplasia) | 5.47 nM | Human Uterine Smooth Muscle Cells | [14] |
| Ki (Atosiban inhibition of Oxytocin-induced hyperplasia) | 0.47 nM | Human Uterine Smooth Muscle Cells | [14] |
| Ki (L-371,257 inhibition of Oxytocin-induced hyperplasia) | 1.42 nM | Human Uterine Smooth Muscle Cells | [14] |
| Ki (Atosiban inhibition of Oxytocin-induced Ca2+ increase) | 0.49 nM | Human Uterine Smooth Muscle Cells | [14] |
| Ki (L-371,257 inhibition of Oxytocin-induced Ca2+ increase) | 0.46 nM | Human Uterine Smooth Muscle Cells | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Smooth Muscle Contraction Assay
This protocol is adapted from methods used to study the contractile effects of oxytocin on gastric smooth muscle.[6]
Objective: To measure the isometric contractions of smooth muscle strips in response to this compound.
Materials:
-
Isolated smooth muscle tissue (e.g., uterine or gastric strips)
-
Organ bath system with temperature control and aeration
-
Isometric force transducer
-
Data acquisition system
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
This compound stock solution
-
Pharmacological inhibitors (e.g., Atosiban, U73122, Xestospongin C)
Procedure:
-
Dissect smooth muscle strips (e.g., 2 mm wide x 10 mm long) from the tissue of interest and mount them in the organ baths containing physiological salt solution maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the muscle strips to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with washes every 15 minutes.
-
Record isometric contractions using a force transducer connected to a data acquisition system.
-
After equilibration, obtain a baseline recording.
-
To assess the contractile response, add this compound to the organ bath in a cumulative concentration-dependent manner (e.g., 1 nM to 10 µM).
-
Record the contractile force generated at each concentration until a plateau is reached.
-
To investigate the signaling pathway, pre-incubate muscle strips with specific inhibitors (e.g., OTR antagonist Atosiban, PLC inhibitor U73122, or IP3 receptor inhibitor Xestospongin C) for a defined period (e.g., 20-30 minutes) before adding this compound.
-
Wash out the agonist and allow the tissue to return to baseline between experiments.
Intracellular Calcium Mobilization Assay
This protocol is based on established methods for measuring GPCR-mediated calcium flux using fluorescent indicators.[1][15][16]
Objective: To quantify changes in intracellular calcium concentration in response to this compound in real-time.
Materials:
-
CHO-K1 cells stably expressing the human oxytocin receptor (CHO-OXTR) or primary smooth muscle cells.[1]
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).[1]
-
Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound serial dilutions.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed CHO-OXTR cells into the microplate at a density of 40,000 to 80,000 cells per well (96-well plate) or 10,000 to 20,000 cells per well (384-well plate) and incubate overnight.[1]
-
Dye Loading: On the day of the assay, remove the culture medium and add the Fluo-4 AM loading solution to each well. Incubate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.[1]
-
Compound Plate Preparation: Prepare a serial dilution of this compound in HBSS in a separate plate. A typical starting concentration range is 1 nM to 10 µM.[1]
-
Fluorescence Measurement: Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for approximately 20 seconds.
-
Use the automated injector to add the this compound dilutions to the cell plate.
-
Measure the change in fluorescence intensity for at least two minutes. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data is typically expressed as the change in fluorescence (ΔF) over baseline (F0) or as a percentage of the response to a maximal agonist concentration.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the action of this compound.
Caption: this compound Signaling Pathway in Smooth Muscle Cells.
Caption: Experimental Workflow for In Vitro Contraction Assay.
Caption: Workflow for Intracellular Calcium Mobilization Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. The oxytocin receptor system: structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of oxytocin receptors and oxytocin receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms regulating the effects of oxytocin on myometrial intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Characterization of an oxytocin-induced rise in [Ca2+]i in single human myometrium smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mobilization of calcium by the brief application of oxytocin and prostaglandin E2 in single cultured human myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genscript.com [genscript.com]
- 16. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Pharmacokinetics and Metabolism of [Asp5]-Oxytocin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Asp5]-Oxytocin is a synthetic analogue of the neurohypophyseal hormone oxytocin, characterized by the substitution of asparagine with aspartic acid at the 5th position. This modification classifies it as a significant analogue with retained biological activity.[1][2][3] While it is recognized as a potent oxytocin receptor agonist, detailed public domain data on its pharmacokinetics and metabolism are scarce.[1][2][3] This guide synthesizes the known information about oxytocin's metabolic pathways and pharmacokinetic properties to provide a predictive framework for understanding the disposition of this compound in biological systems. Standard experimental protocols for characterizing peptide therapeutics are also detailed to guide future research.
Introduction
Oxytocin is a nonapeptide hormone with the sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2, featuring a disulfide bridge between the two cysteine residues.[4] It plays a crucial role in social bonding, reproduction, and childbirth.[4] The therapeutic potential of oxytocin and its analogues is an area of active investigation.[5] this compound, an analogue with an aspartic acid residue in place of asparagine at position 5, has been noted for its significant biological activity, comparable to that of native oxytocin.[1][3] Understanding the pharmacokinetic and metabolic profile of this compound is critical for its development as a potential therapeutic agent. This document aims to provide a comprehensive overview based on the available data for oxytocin and its analogues, offering insights into the expected behavior of this compound.
Predicted Pharmacokinetic Profile
Table 1: Pharmacokinetic Parameters of Intravenous Oxytocin in Humans (for reference)
| Parameter | Value | Reference |
| Half-life (t½) | 1-6 minutes | [6][7] |
| Metabolic Clearance Rate | ~8-15 mL/min/kg | [8] |
| Volume of Distribution (Vd) | Not extensively detailed, but distributed throughout extracellular fluid | [9] |
| Bioavailability (Intranasal) | Low and variable | Not specified |
Note: These values are for native oxytocin and may differ for this compound.
Metabolism
The metabolism of oxytocin is primarily enzymatic, occurring in various tissues, including the liver, kidneys, and during pregnancy, the placenta.[6][9] The key enzymes involved are aminopeptidases, which cleave the peptide bonds.
Enzymatic Degradation of Oxytocin
The primary sites of enzymatic attack on the oxytocin molecule are:
-
N-terminal Cys¹-Tyr² bond: Cleavage by placental leucine aminopeptidase (P-LAP), also known as oxytocinase, particularly during pregnancy.[10]
-
C-terminal Pro⁷-Leu⁸ and Leu⁸-Gly⁹ bonds: Cleavage by post-proline cleaving enzyme and other peptidases.
-
Disulfide bridge: Reduction of the disulfide bond can lead to an inactive linear peptide, which is then rapidly degraded.
The substitution at position 5 in this compound is unlikely to directly block the primary cleavage sites at the N- and C-termini. However, the change in the overall conformation and charge of the peptide ring due to the aspartic acid residue could potentially modulate the affinity of metabolic enzymes for the molecule, thereby altering its degradation rate compared to native oxytocin.
Predicted Metabolic Pathway of this compound
Based on the known metabolism of oxytocin, the predicted metabolic pathway for this compound would involve similar enzymatic degradation steps.
Caption: Predicted metabolic pathways of this compound.
Experimental Protocols
To definitively determine the pharmacokinetic and metabolic profile of this compound, the following experimental approaches are recommended.
In Vitro Metabolic Stability Assessment
Objective: To determine the rate of degradation of this compound in the presence of liver microsomes, S9 fractions, or plasma.
Methodology:
-
Incubation: this compound is incubated with liver microsomes (human, rat, etc.) or plasma at 37°C. The reaction mixture should contain an NADPH-regenerating system for microsomal studies.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of this compound.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic parameters of this compound in an animal model (e.g., rat, mouse).
Methodology:
-
Administration: A known dose of this compound is administered intravenously (IV) and/or via other routes of interest (e.g., subcutaneous, intranasal) to the animals.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing.
-
Plasma Preparation: Plasma is separated by centrifugation.
-
Sample Preparation: Plasma samples are processed (e.g., protein precipitation or solid-phase extraction) to extract this compound.
-
Quantification: The concentration of this compound in the plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine parameters such as clearance, volume of distribution, half-life, and bioavailability.
Caption: General workflow for an in vivo pharmacokinetic study.
Metabolite Identification
Objective: To identify the major metabolites of this compound in vitro and in vivo.
Methodology:
-
Sample Collection: Samples from in vitro stability assays or in vivo pharmacokinetic studies (plasma, urine, feces) are used.
-
LC-HRMS Analysis: Samples are analyzed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography.
-
Data Processing: The data is processed to detect potential metabolites by searching for predicted mass shifts corresponding to common metabolic transformations (e.g., hydrolysis, deamidation).
-
Structure Elucidation: The structures of the detected metabolites are elucidated based on their fragmentation patterns (MS/MS spectra).
Conclusion
While specific experimental data on the pharmacokinetics and metabolism of this compound are currently lacking in the public domain, a predictive understanding can be extrapolated from the extensive knowledge of native oxytocin. The substitution of asparagine with aspartic acid at position 5 is a significant modification that warrants dedicated investigation to fully characterize its impact on the drug's disposition. The experimental protocols outlined in this guide provide a clear roadmap for researchers and drug development professionals to generate the necessary data to support the potential clinical development of this compound. Future studies employing these methodologies will be crucial in elucidating the precise pharmacokinetic profile and metabolic fate of this potent oxytocin analogue.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Oxytocin - Wikipedia [en.wikipedia.org]
- 5. Design of Oxytocin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. mims.com [mims.com]
- 8. The pharmacokinetics of oxytocin as they apply to labor induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxytocin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Clearance of oxytocin and its potentially enzyme resistant analogues in the OXT‐receptor compartment of the potassium depolarized rat myometrium - PMC [pmc.ncbi.nlm.nih.gov]
[Asp5]-Oxytocin: A Technical Guide to Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Asp5]-Oxytocin is a synthetic analogue of the neurohypophyseal hormone oxytocin, characterized by the substitution of the asparagine residue at position 5 with aspartic acid. This modification has been shown to produce a compound with significant biological activity, retaining a high affinity for the oxytocin receptor (OTR) and an intrinsic activity comparable to that of native oxytocin.[1][2] This technical guide provides a comprehensive overview of the binding affinity and selectivity of this compound for the oxytocin receptor, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
Table 1: Biological Activity of this compound
| Assay | Potency (units/mg) | Species/Tissue | Reference |
| Rat Uterotonic Activity | 20.3 | Rat Uterus | [1][2] |
| Avian Vasodepressor Activity | 41 | Fowl | [1][2] |
| Rat Antidiuretic Activity | 0.14 | Rat | [1][2] |
Table 2: Receptor Binding Affinity
| Ligand | Receptor | Binding Affinity (Kᵢ, nM) | Species | Reference |
| This compound | Oxytocin Receptor (OTR) | High Affinity (Specific value not publicly available) | - | [1][2] |
| Vasopressin V1a Receptor (V1aR) | Data not publicly available | - | ||
| Vasopressin V1b Receptor (V1bR) | Data not publicly available | - | ||
| Vasopressin V2 Receptor (V2R) | Data not publicly available | - | ||
| Oxytocin (for comparison) | Human OTR | 4.28 | Hamster Brain | [3][4] |
| Human V1aR | 495.2 | Hamster Brain | [3][4] | |
| Human V1bR | - | - | ||
| Human V2R | - | - |
Signaling Pathways
The oxytocin receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins. Upon agonist binding, such as with this compound, the receptor undergoes a conformational change, leading to the activation of a well-characterized signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Binding affinities of oxytocin, vasopressin and Manning compound at oxytocin and V1a receptors in male Syrian hamster brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Endogenous Roles and Physiological Effects of [Asp5]-Oxytocin and its Natural Analogue, Aspartocin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of [Asp5]-Oxytocin, a potent synthetic analogue of the neurohypophyseal hormone oxytocin, and its naturally occurring counterpart, Aspartocin. While this compound has been instrumental in elucidating structure-activity relationships of the oxytocin receptor, Aspartocin, an endogenous hormone in cartilaginous fish, offers insights into the evolutionary diversity of this peptide family. This document delves into the physiological effects, signaling pathways, and experimental methodologies associated with these compounds, presenting quantitative data in structured tables and visualizing complex processes through detailed diagrams.
Introduction
Oxytocin, a nine-amino-acid peptide, is renowned for its crucial roles in mammalian reproduction, including parturition and lactation, as well as its influence on social behavior. The modification of its structure has led to the development of numerous analogues with varying affinities and activities, providing valuable tools for pharmacological research. Among these, this compound, where the asparagine at position 5 is replaced by aspartic acid, stands out as a significant early analogue with substantial biological activity.
Concurrently, the study of comparative endocrinology has revealed a fascinating diversity of oxytocin-like peptides across different vertebrate lineages. Aspartocin, an endogenous hormone identified in the spiny dogfish (Squalus acanthias), presents a naturally occurring variation in the oxytocin peptide structure, highlighting the evolutionary adaptations of this signaling system.
This guide aims to clearly delineate the characteristics of the synthetic analogue, this compound, from the endogenous hormone, Aspartocin, providing a detailed resource for researchers in pharmacology, endocrinology, and drug development.
Chemical Structures and Nomenclature
A clear distinction between this compound and Aspartocin is crucial due to differences in their amino acid sequences, which in turn affect their biological activities.
-
This compound: A synthetic analogue of oxytocin with the amino acid sequence Cys-Tyr-Ile-Gln-Asp -Cys-Pro-Leu-Gly-NH2 (CYIQD CPLG-NH2), featuring a disulfide bridge between the two cysteine residues. It is also referred to as 5-L-Aspartic acid-oxytocin.
-
Aspartocin: An endogenous oxytocin-like peptide found in the spiny dogfish (Squalus acanthias) with the amino acid sequence Cys-Tyr-Ile-Asn -Asn -Cys-Pro-Leu-Gly-NH2 (CYINN CPLG-NH2). This peptide contains asparagine at both positions 4 and 5.
It is important to note that the term "aspartocin" has also been used to describe a class of unrelated cyclic lipopeptide antibiotics. This guide focuses exclusively on the oxytocin-like peptide.
Endogenous Roles and Physiological Effects
Aspartocin: The Endogenous Hormone in Cartilaginous Fish
The physiological roles of Aspartocin in cartilaginous fish, such as the spiny dogfish, are not as extensively studied as oxytocin in mammals. However, based on the functions of homologous peptides in other fish species, its roles are likely centered around reproduction and osmoregulation. Oxytocin-like peptides in fish are known to be involved in processes such as spawning behavior, steroidogenesis, and gamete maturation. Given the marine environment of Squalus acanthias, Aspartocin may also play a role in maintaining water and salt balance. Further research is required to fully elucidate the specific functions of Aspartocin in these species.
This compound: A Pharmacologically Active Synthetic Analogue
This compound was the first 5-position neurohypophyseal hormone analogue to demonstrate significant biological activity, making it a valuable tool for studying the oxytocin receptor. Its physiological effects have been characterized in various in vitro and in vivo models:
-
Uterine Contractions: this compound is a potent stimulator of uterine smooth muscle contraction[1]. This uterotonic activity is enhanced in the presence of magnesium ions[1][2].
-
Vasodilation: It exhibits avian vasodepressor activity, indicating its ability to cause vasodilation in certain species[1].
-
Antidiuretic Effects: this compound also possesses rat antidiuretic properties, demonstrating an overlap with vasopressin-like functions[1].
Quantitative Data
The biological activity of this compound has been quantified in several standard bioassays.
| Biological Activity | Species/Model | Potency (units/mg) | Reference |
| Rat Uterotonic | Rat | 20.3 | [1] |
| Avian Vasodepressor | Avian | 41 | [1] |
| Rat Antidiuretic | Rat | 0.14 | [1] |
Signaling Pathways
Both Aspartocin and this compound are presumed to exert their effects through the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily. The primary signaling cascade initiated by OTR activation is the Gq/11 pathway.
Upon ligand binding, the OTR activates Gαq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ is a key trigger for smooth muscle contraction. DAG, along with Ca2+, activates protein kinase C (PKC), which phosphorylates various downstream targets, further contributing to the physiological response. The OTR can also couple to other G-proteins, such as Gi/o, leading to the modulation of different signaling pathways.
Experimental Protocols
The biological activities of this compound and other oxytocin analogues are typically assessed using a battery of standardized bioassays.
In Vitro Rat Uterine Contraction Assay
This assay measures the uterotonic activity of a compound on isolated rat uterine tissue.
Methodology:
-
Tissue Preparation: A uterine horn is isolated from a rat pre-treated with estrogen to sensitize the tissue. The tissue is suspended in an organ bath containing a physiological salt solution (e.g., de Jalon's solution), maintained at a constant temperature (e.g., 32°C), and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Tension Recording: One end of the uterine strip is attached to a fixed point, and the other is connected to an isometric force transducer to record contractions.
-
Drug Administration: After an equilibration period, cumulative concentrations of the test compound (e.g., this compound) are added to the organ bath.
-
Data Analysis: The amplitude and frequency of uterine contractions are measured, and a dose-response curve is constructed to determine the EC50 value (the concentration that produces 50% of the maximum response).
Avian Vasodepressor Assay
This in vivo assay measures the vasodilatory effect of a compound by monitoring changes in the blood pressure of an anesthetized bird, typically a chicken.
Methodology:
-
Animal Preparation: A chicken is anesthetized, and a carotid artery is cannulated for blood pressure measurement. A wing vein is cannulated for intravenous administration of the test substance.
-
Blood Pressure Monitoring: The arterial cannula is connected to a pressure transducer to continuously record blood pressure.
-
Drug Administration: A standard dose of the test compound is injected intravenously, and the resulting drop in blood pressure is recorded.
-
Data Analysis: The magnitude of the vasodepressor response is compared to that produced by a known standard (e.g., oxytocin) to determine the relative potency.
Rat Antidiuretic Assay
This in vivo assay assesses the antidiuretic activity of a compound by measuring its effect on urine output in water-loaded rats.
Methodology:
-
Animal Preparation: Rats are hydrated by oral administration of a water load.
-
Drug Administration: The test compound is administered, typically by subcutaneous or intraperitoneal injection.
-
Urine Collection: The rats are placed in metabolic cages, and urine output is collected and measured over a specific period.
-
Data Analysis: The reduction in urine output in the treated group is compared to a control group that received a vehicle to determine the antidiuretic effect.
Conclusion
The study of this compound and Aspartocin provides a compelling example of how both synthetic chemistry and the exploration of natural biodiversity contribute to our understanding of hormone function and receptor pharmacology. This compound remains a significant tool for probing the structure-activity relationships of the oxytocin receptor, with its potent effects on uterine contraction, vasodilation, and water balance. Aspartocin, as an endogenous peptide in cartilaginous fish, opens avenues for investigating the evolutionary trajectory of neurohypophyseal hormones and their physiological roles in non-mammalian vertebrates. This guide serves as a foundational resource for researchers and professionals, offering a structured overview of the key characteristics, biological activities, and experimental methodologies related to these important oxytocin analogues. Further research into the specific physiological functions of Aspartocin in its native species and the continued development of novel oxytocin receptor ligands will undoubtedly yield new insights into this ancient and versatile signaling system.
References
[Asp5]-Oxytocin: A Comprehensive Technical Guide for Researchers
An In-depth Analysis of a Potent Neurohypophyseal Hormone Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Asp5]-Oxytocin, an analogue of the neurohypophyseal hormone oxytocin where the asparagine residue at position 5 is replaced by aspartic acid, has demonstrated significant biological activity. This technical guide provides a comprehensive overview of this compound, including its synthesis, biological activities, and the underlying signaling mechanisms. Detailed experimental protocols for its characterization and structured quantitative data are presented to facilitate further research and drug development endeavors.
Introduction
Oxytocin, a nonapeptide hormone, plays a crucial role in various physiological processes, including uterine contraction, lactation, and social behavior. The modification of its structure has led to the development of numerous analogues with altered biological profiles. This compound is a notable analogue that retains a high affinity for the oxytocin receptor and exhibits intrinsic activity comparable to the native hormone.[1] This document serves as a technical resource, consolidating available data and methodologies for the scientific community.
Synthesis of this compound
General Solid-Phase Peptide Synthesis (SPPS) Protocol:
-
Resin Preparation: A suitable solid support, such as a Rink amide resin, is used to anchor the C-terminal amino acid (Glycine in the case of oxytocin analogues).
-
Amino Acid Coupling: The protected amino acids are sequentially coupled to the growing peptide chain. For this compound, the sequence would be: Glycine, Leucine, Proline, Cysteine (with a protecting group), Aspartic Acid (with a side-chain protecting group), Glutamine (with a protecting group), Isoleucine, Tyrosine (with a protecting group), and Cysteine (with a protecting group).
-
Deprotection: The Fmoc protecting group is removed from the N-terminus of the newly added amino acid before the next coupling step.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers).
-
Cyclization: The linear peptide is then subjected to an oxidation reaction to form the disulfide bridge between the two cysteine residues, resulting in the characteristic cyclic structure of oxytocin analogues.
-
Purification: The crude cyclic peptide is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and amino acid analysis to confirm its identity and purity.
Quantitative Biological Data
This compound has been shown to be a potent analogue of oxytocin, exhibiting a range of biological activities. The following table summarizes the available quantitative data on its potency. It is important to note that specific binding affinity values (Ki or IC50) and in vitro potency values (EC50) for uterine contraction are not extensively reported in publicly available literature. The potencies are expressed in units per milligram (units/mg).
| Biological Activity | Species/Assay | Potency (units/mg) | Reference |
| Rat Uterotonic Activity | Rat Uterus | 20.3 | [1] |
| Avian Vasodepressor Activity | Chicken Blood Pressure | 41 | [1] |
| Rat Antidiuretic Activity | Rat Kidney | 0.14 | [1] |
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound to the oxytocin receptor.
Materials:
-
Membrane preparations from cells expressing the oxytocin receptor (e.g., HEK293-OTR cells).
-
Radiolabeled ligand (e.g., [³H]-Oxytocin).
-
This compound (test compound).
-
Unlabeled Oxytocin (for determining non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a microplate, combine the cell membrane preparation, [³H]-Oxytocin (at a concentration near its Kd), and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled oxytocin.
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 22°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Uterine Contraction Assay
This protocol measures the potency of this compound in inducing uterine smooth muscle contraction.
Materials:
-
Isolated uterine tissue from a suitable animal model (e.g., rat).
-
Organ bath system with a force transducer.
-
Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
This compound stock solution.
Procedure:
-
Tissue Preparation: Isolate the uterine horns from a pre-treated (e.g., estrogen-primed) female rat and cut them into longitudinal strips.
-
Mounting: Mount the uterine strips in the organ baths containing the physiological salt solution under a resting tension (e.g., 1 g).
-
Equilibration: Allow the tissues to equilibrate for a period (e.g., 60-90 minutes) until regular spontaneous contractions are observed.
-
Cumulative Concentration-Response Curve: Add increasing concentrations of this compound to the organ bath in a cumulative manner.
-
Recording: Record the contractile responses (force and frequency) using the force transducer and a data acquisition system.
-
Data Analysis: Measure the amplitude of the contractions at each concentration. Plot the contractile response against the logarithm of the this compound concentration to generate a concentration-response curve. Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
Signaling Pathways and Experimental Workflows
Oxytocin Receptor Signaling Pathway
This compound, as an agonist of the oxytocin receptor, is expected to activate the same downstream signaling pathways as endogenous oxytocin. The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.
Caption: Canonical Gq/11 signaling pathway activated by this compound.
Experimental Workflow for Pharmacological Characterization
The following diagram illustrates a typical workflow for the comprehensive pharmacological characterization of a neurohypophyseal hormone analogue like this compound.
Caption: A streamlined workflow for the characterization of this compound.
Conclusion
This compound stands as a significant analogue of oxytocin, demonstrating considerable biological activity. This technical guide has provided a foundational understanding of its synthesis, biological properties, and mechanism of action, supplemented with detailed experimental protocols and visual representations of key processes. Further research is warranted to fully elucidate its pharmacological profile, particularly through the determination of precise binding affinities and potencies, which will be invaluable for the development of novel therapeutics targeting the oxytocin system.
References
Initial In Vitro Studies of [Asp5]-Oxytocin Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro studies of [Asp5]-Oxytocin, a significant analog of the neurohypophyseal hormone oxytocin. This document details its biological activities, the experimental protocols used for its initial characterization, and the underlying signaling pathways of the oxytocin receptor it modulates.
Introduction
This compound is a synthetic analog of oxytocin where the asparagine residue at position 5 is replaced by aspartic acid. This modification has been shown to result in a biologically active molecule with a distinct pharmacological profile.[1] Initial studies have demonstrated its efficacy in eliciting uterine contractions and its activity as a vasodilator and antidiuretic agent.[1] This guide synthesizes the foundational in vitro data and methodologies to support further research and drug development efforts.
Quantitative Pharmacological Data
The initial biological characterization of this compound revealed significant activity in several classical bioassays for oxytocin and its analogs. The quantitative data from these pioneering studies are summarized below.[1]
| Biological Activity | Species | Potency (Units/mg) |
| Uterotonic Activity | Rat | 20.3 |
| Avian Vasodepressor Activity | Chicken | 41 |
| Antidiuretic Activity | Rat | 0.14 |
Table 1: Summary of the in vitro and in vivo biological activities of this compound.[1]
It is noted that this compound exhibits a high affinity for the uterotonic receptor and possesses an intrinsic activity comparable to that of native oxytocin.[1] The uterotonic effect is reportedly enhanced in the presence of magnesium ions (Mg²⁺).[1]
Oxytocin Receptor Signaling Pathways
This compound exerts its effects by acting as an agonist at the oxytocin receptor (OXTR), a member of the G-protein coupled receptor (GPCR) superfamily. The primary signaling cascade initiated by OXTR activation is through the Gαq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key event in smooth muscle contraction.
While the Gq pathway is predominant, the oxytocin receptor can also couple to Gi proteins, which can inhibit adenylyl cyclase and modulate other downstream effectors.
Experimental Protocols
The following sections detail the methodologies for the key in vitro assays used in the initial characterization of this compound.
Rat Uterotonic Assay
This assay measures the ability of a compound to induce contractions in isolated uterine tissue from a rat.
Experimental Workflow:
Methodology:
-
Animal Preparation: Adult female Wistar rats are ovariectomized and primed with stilbestrol (an estrogen) to sensitize the uterine tissue.
-
Tissue Preparation: The uterine horns are isolated and suspended in a temperature-controlled organ bath containing a physiological salt solution (e.g., de Jalon's solution) and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).
-
Contraction Recording: The uterine tissue is connected to an isotonic or isometric force transducer to record contractions.
-
Compound Administration: After an equilibration period, cumulative concentrations of this compound are added to the organ bath.
-
Data Analysis: The magnitude of the contractions is recorded, and a dose-response curve is constructed to determine the potency, often expressed relative to a standard oxytocin preparation.
Avian Vasodepressor Assay
This assay assesses the vasodilatory properties of a compound by measuring the decrease in blood pressure in an anesthetized chicken.
Methodology:
-
Animal Preparation: An adult chicken is anesthetized (e.g., with sodium pentobarbital).
-
Cannulation: The carotid artery is cannulated to monitor blood pressure, and a wing vein is cannulated for intravenous administration of the test compound.
-
Compound Administration: A known dose of this compound is administered intravenously.
-
Blood Pressure Measurement: The resulting transient drop in blood pressure (vasodepressor response) is recorded.
-
Data Analysis: The potency is determined by comparing the response to that of a standard oxytocin preparation.
Rat Antidiuretic Assay
This assay evaluates the ability of a compound to reduce urine output in a water-loaded, anesthetized rat.
Methodology:
-
Animal Preparation: Male rats are anesthetized (e.g., with ethanol) and hydrated by gavage with warm water.
-
Cannulation: The jugular vein is cannulated for compound administration, and the bladder is cannulated to collect urine.
-
Urine Collection: A stable urine flow is established.
-
Compound Administration: A known dose of this compound is administered intravenously.
-
Data Analysis: The reduction in urine output over a specific period is measured and compared to the effect of a standard vasopressin or oxytocin preparation to determine the antidiuretic potency.
Conclusion
The initial in vitro and in vivo studies of this compound established it as a potent analog of oxytocin with significant uterotonic, vasodepressor, and antidiuretic activities. The methodologies outlined in this guide provide a foundation for the continued investigation and development of oxytocin analogs. Future studies employing modern techniques such as radioligand binding assays, calcium mobilization assays, and phosphoinositide turnover assays will be crucial for a more detailed pharmacological characterization, including the determination of binding affinities (Ki, Kd) and functional potencies (EC50) at the molecular level.
References
[Asp5]-Oxytocin: A Technical Guide to its Uteroconstrictor and Vasodilator Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Asp5]-Oxytocin is a synthetic analog of the neurohypophyseal hormone oxytocin, distinguished by the substitution of asparagine with aspartic acid at position 5. This modification has been shown to yield significant biological activity, positioning this compound as a molecule of interest for further pharmacological investigation. This technical guide provides an in-depth overview of the rat uteroconstrictor and avian vasodilator effects of this compound, presenting key quantitative data, detailed experimental methodologies, and insights into the underlying signaling pathways.
Data Presentation
The biological potency of this compound has been quantified in established bioassays. The following table summarizes the available quantitative data for its uterotonic effect in rats and its vasodepressor effect in avian species.
| Biological Effect | Species | Assay Type | Potency (units/mg) | Reference |
| Uteroconstrictor | Rat | In vitro uterine strip | 20.3 | [1] |
| Vasodilator | Avian | In vivo blood pressure | 41 | [1] |
Experimental Protocols
Rat Uteroconstrictor Assay (In Vitro)
The uterotonic activity of this compound is typically assessed using an isolated rat uterine strip preparation.
Workflow for In Vitro Rat Uterine Contraction Assay:
References
Methodological & Application
Solid-Phase Peptide Synthesis of [Asp5]-Oxytocin: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of [Asp5]-Oxytocin, an analogue of the neurohypophyseal hormone oxytocin, utilizing fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS). This compound, with the amino acid sequence Cys-Tyr-Ile-Gln-Asp-Cys-Pro-Leu-Gly-NH₂, is a valuable tool for structure-activity relationship studies and drug discovery programs targeting the oxytocin receptor. The protocols detailed herein cover the entire synthetic workflow, including resin preparation, automated or manual peptide chain assembly, on-resin disulfide bond formation, cleavage from the solid support, and purification by reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is intended to equip researchers with the necessary information to successfully synthesize and characterize high-purity this compound for further biological evaluation.
Introduction
Oxytocin is a cyclic nonapeptide hormone and neurotransmitter involved in a wide range of physiological processes, including uterine contractions, lactation, and social bonding. The synthesis of oxytocin analogues is a critical aspect of understanding its pharmacology and developing novel therapeutics with improved selectivity, potency, and pharmacokinetic profiles. This compound, where the asparagine residue at position 5 is replaced by aspartic acid, is an important analogue for investigating the role of this position in receptor binding and activation.
Solid-phase peptide synthesis (SPPS) is the method of choice for the efficient and high-throughput synthesis of peptides like this compound. The Fmoc strategy offers mild reaction conditions for the repetitive removal of the Nα-protecting group, which is crucial for preserving the integrity of sensitive amino acid side chains. This application note provides a detailed, step-by-step protocol for the synthesis of this compound using this robust methodology.
Materials and Reagents
| Reagent | Grade | Recommended Supplier |
| Rink Amide MBHA Resin (100-200 mesh, ~0.5 mmol/g) | Synthesis Grade | Major peptide synthesis suppliers |
| Fmoc-Gly-OH | Synthesis Grade | Major peptide synthesis suppliers |
| Fmoc-Leu-OH | Synthesis Grade | Major peptide synthesis suppliers |
| Fmoc-Pro-OH | Synthesis Grade | Major peptide synthesis suppliers |
| Fmoc-Cys(Trt)-OH | Synthesis Grade | Major peptide synthesis suppliers |
| Fmoc-Asp(OtBu)-OH | Synthesis Grade | Major peptide synthesis suppliers |
| Fmoc-Gln(Trt)-OH | Synthesis Grade | Major peptide synthesis suppliers |
| Fmoc-Ile-OH | Synthesis Grade | Major peptide synthesis suppliers |
| Fmoc-Tyr(tBu)-OH | Synthesis Grade | Major peptide synthesis suppliers |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Major chemical suppliers |
| Oxyma Pure (Ethyl cyanohydroxyiminoacetate) | Synthesis Grade | Major peptide synthesis suppliers |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Major chemical suppliers |
| Piperidine | Synthesis Grade | Major chemical suppliers |
| Dichloromethane (DCM) | HPLC Grade | Major chemical suppliers |
| Trifluoroacetic acid (TFA) | Reagent Grade | Major chemical suppliers |
| Triisopropylsilane (TIS) | Reagent Grade | Major chemical suppliers |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | Major chemical suppliers |
| Diethyl ether | Anhydrous | Major chemical suppliers |
| Acetonitrile (ACN) | HPLC Grade | Major chemical suppliers |
| Iodine | ACS Reagent Grade | Major chemical suppliers |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of Linear this compound
This protocol describes the assembly of the linear nonapeptide on a Rink Amide resin.
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Drain the DMF and treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to ensure complete Fmoc group removal.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
-
Amino Acid Coupling:
-
For each coupling cycle, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with DIC (4 eq.) and Oxyma Pure (4 eq.) in DMF for 10 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.
-
Monitor the coupling reaction completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF (5 times).
-
-
Peptide Chain Elongation:
-
Repeat the deprotection (Step 1) and coupling (Step 2) steps for each amino acid in the following sequence: Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, and finally Fmoc-Cys(Trt)-OH.
-
Protocol 2: On-Resin Cyclization
This protocol describes the formation of the intramolecular disulfide bridge.
-
Selective Deprotection of Cysteine Residues:
-
Wash the fully assembled peptide-resin with DCM.
-
Treat the resin with a solution of 1% TFA and 5% TIS in DCM (v/v) for 2 minutes. Repeat this treatment 5-7 times to selectively remove the trityl protecting groups from the cysteine residues.
-
Wash the resin thoroughly with DCM, DMF, and finally isopropanol.
-
-
Disulfide Bond Formation:
-
Suspend the resin in DMF.
-
Add a solution of iodine (10 equivalents relative to resin loading) in DMF dropwise until a persistent yellow color is observed.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF until the filtrate is colorless, followed by washes with DCM.
-
Dry the resin under vacuum.
-
Protocol 3: Cleavage and Global Deprotection
This protocol describes the cleavage of the peptide from the resin and the removal of all remaining side-chain protecting groups.
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5, v/v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 3-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10 times the volume of the filtrate).
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 4: Purification and Characterization
This protocol describes the purification of the crude peptide by RP-HPLC and its characterization.
-
Purification by Preparative RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.
-
Purify the peptide using a preparative C18 RP-HPLC column.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient of 10-40% B over 30 minutes is typically effective.
-
Monitor the elution at 220 nm and 280 nm.
-
Collect fractions corresponding to the main peak.
-
-
Purity Analysis and Characterization:
-
Analyze the purity of the collected fractions by analytical RP-HPLC using a similar gradient.
-
Pool the fractions with a purity of >98%.
-
Lyophilize the pooled fractions to obtain the final purified this compound as a white powder.
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS). The expected monoisotopic mass for this compound (C₄₃H₆₅N₁₁O₁₃S₂) is approximately 1008.42 Da.
-
Quantitative Data Summary
The following table provides expected yields and purities based on the synthesis of oxytocin and its analogues. Actual results may vary depending on the synthesis scale and specific conditions.
| Parameter | Expected Value |
| Crude Peptide Yield (after cleavage) | 60-80% |
| Crude Peptide Purity (by HPLC) | 50-70% |
| Final Yield (after purification) | 15-30% |
| Final Purity (by HPLC) | >98% |
| This compound Characterization | |
| Molecular Formula | C₄₃H₆₅N₁₁O₁₃S₂ |
| Monoisotopic Mass | ~1008.42 Da |
| Calculated M+H⁺ | ~1009.43 Da |
Visualizations
Caption: Solid-Phase Peptide Synthesis Workflow for this compound.
Caption: Chemical Structure of this compound.
Caption: Presumed Signaling Pathway of this compound via the Oxytocin Receptor.
Application Note: HPLC Purification of [Asp5]-Oxytocin
Introduction
[Asp5]-Oxytocin is an analog of the neuropeptide hormone Oxytocin, where the asparagine residue at position 5 is substituted with aspartic acid. This modification can occur as an impurity during the synthesis or degradation of Oxytocin. High-purity this compound is essential for various research applications, including pharmacological studies and the development of analytical standards. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for the purification of synthetic peptides like this compound, offering high resolution and reproducibility. This application note provides a detailed protocol for the purification of this compound using RP-HPLC.
Experimental Protocols
This section details the necessary materials, reagents, and step-by-step procedures for the purification of this compound.
Materials and Reagents
-
Crude synthetic this compound
-
HPLC grade Acetonitrile (ACN)
-
HPLC grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
Preparative RP-HPLC system with a UV detector
-
C18 reversed-phase preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Analytical RP-HPLC system with a UV detector
-
C18 reversed-phase analytical HPLC column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
Lyophilizer
-
0.45 µm syringe filters
Sample Preparation
-
Dissolve the crude synthetic this compound in a minimal volume of Mobile Phase A (see below) to create a concentrated stock solution.
-
Ensure the concentration is suitable for preparative HPLC, typically in the range of 10-50 mg/mL, depending on the column's loading capacity.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Preparative HPLC Purification
The following HPLC conditions are a starting point and may require optimization based on the specific impurity profile of the crude peptide.
Table 1: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18 reversed-phase, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15-25 mL/min |
| Detection | 220 nm |
| Column Temperature | Ambient or 32-45°C |
| Injection Volume | Dependent on sample concentration and column capacity |
| Gradient | See Table 2 |
Table 2: Preparative HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0 | 20 |
| 5 | 20 |
| 35 | 50 |
| 40 | 95 |
| 45 | 95 |
| 50 | 20 |
| 60 | 20 |
Fraction Collection and Analysis
-
Collect fractions corresponding to the main peak of this compound.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
Lyophilize the pooled fractions to obtain the purified this compound as a white powder.
Analytical HPLC for Purity Assessment
Table 3: Analytical HPLC Parameters
| Parameter | Value |
| Column | C18 reversed-phase, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm |
| Column Temperature | 32-45°C |
| Injection Volume | 20 µL |
| Gradient | See Table 4 |
Table 4: Analytical HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 25 | 40 |
| 30 | 90 |
| 35 | 90 |
| 40 | 10 |
| 45 | 10 |
Experimental Workflow
Caption: Workflow for the HPLC purification of this compound.
Oxytocin Signaling Pathway
Oxytocin exerts its effects by binding to the oxytocin receptor (OXTR), a G-protein coupled receptor (GPCR).[1] The activation of OXTR can initiate several downstream signaling cascades, primarily through Gαq/11 and Gαi proteins.[2][3]
-
Gαq/11 Pathway: Upon oxytocin binding, the activated Gαq/11 subunit stimulates phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[4] The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger various cellular responses, including smooth muscle contraction.[3][4]
-
MAPK Pathway: The OXTR signaling can also activate the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2 and ERK5.[1] This pathway is associated with cellular proliferation and differentiation.[1]
-
RhoA/Rho Kinase Pathway: Activation of the RhoA/Rho kinase pathway is another downstream effect of OXTR, contributing to the contractile effects on myometrial cells.[5]
Caption: Oxytocin signaling pathway.
Conclusion
The RP-HPLC method detailed in this application note provides an effective and reproducible protocol for the purification of this compound. By following the outlined experimental procedures, researchers can achieve high-purity peptide suitable for a variety of scientific applications. The provided workflow and diagrams serve as valuable resources for professionals in peptide synthesis and drug development.
References
- 1. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. KEGG PATHWAY: Oxytocin signaling pathway - Homo sapiens (human) [kegg.jp]
Application Notes & Protocols for In Vitro Bioassay of [Asp5]-Oxytocin Uterotonic Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for assessing the uterotonic activity of [Asp5]-Oxytocin, an analog of Oxytocin, using an in vitro bioassay with isolated uterine tissue. This guide is intended for researchers, scientists, and professionals involved in drug discovery and development.
Introduction
Oxytocin is a neuropeptide hormone that plays a crucial role in uterine contractions during labor and lactation.[1][2][3] Its uterotonic activity is mediated through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) predominantly expressed in the myometrium.[1][4][5] The development of oxytocin analogs, such as this compound, necessitates robust and reliable methods to characterize their potency and efficacy. The isolated rat uterus bioassay is a classical and well-established method for quantifying the contractile effects of oxytocic agents.[2][6][7] This assay provides a functional measure of the compound's ability to induce smooth muscle contraction, a key indicator of its potential therapeutic utility.
Principle of the Bioassay
The bioassay is based on the principle of comparing the dose-dependent contractile response of an isolated uterine tissue to a test compound (this compound) with that of a standard compound (Oxytocin).[2] The sensitivity of the uterine tissue to oxytocin is dependent on the estrous cycle, being highest during the estrus phase due to elevated estrogen levels, which upregulate oxytocin receptor expression.[6][8] To ensure maximal and consistent responses, animals are often pre-treated with an estrogenic compound like stilbestrol.[6][7] The contractions are recorded isometrically or isotonically, and a dose-response curve is generated to determine key parameters such as the EC50 (half-maximal effective concentration) and the relative potency.
Signaling Pathway of Oxytocin-Induced Uterine Contraction
Oxytocin initiates a signaling cascade upon binding to its receptor on myometrial cells. This process is fundamental to its uterotonic effect.
-
Receptor Binding: Oxytocin binds to the oxytocin receptor (OTR), a Gq/11-protein coupled receptor.[1][9]
-
G-Protein Activation: This binding activates the Gαq subunit of the G-protein.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[9]
-
IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]
-
Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[9]
-
Calcium-Calmodulin Complex: The increased intracellular Ca2+ binds to calmodulin.
-
MLCK Activation: The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK).
-
Muscle Contraction: MLCK phosphorylates the myosin light chain, leading to the interaction of actin and myosin filaments and resulting in smooth muscle contraction.
Caption: Oxytocin Receptor Signaling Pathway.
Experimental Protocol
This protocol details the steps for conducting an in vitro bioassay to determine the uterotonic activity of this compound.
Materials and Reagents
-
Animal: Non-pregnant female Wistar rats (120-150 g)
-
Hormone: Stilbestrol or Diethylstilbestrol
-
Test Compound: this compound
-
Standard Compound: Oxytocin
-
Physiological Salt Solution: De Jalon's solution (see Table 1 for composition)[10]
-
Equipment:
Table 1: Composition of De Jalon's Solution
| Component | Concentration (g/L) |
| Sodium Chloride | 9.0 |
| Potassium Chloride | 0.42 |
| Calcium Chloride | 0.06 |
| Sodium Bicarbonate | 0.5 |
| Glucose | 0.5 |
| Distilled Water | to 1 L |
Experimental Workflow
The following diagram illustrates the major steps of the experimental procedure.
Caption: Experimental Workflow Diagram.
Detailed Procedure
-
Animal Preparation: 24 hours prior to the experiment, administer stilbestrol (0.1 mg/kg, subcutaneously) to induce the estrus phase.[6][7] Confirm the estrus stage by examining a vaginal smear for the presence of cornified epithelial cells.[6][8]
-
Tissue Isolation: Euthanize the rat by cervical dislocation. Dissect the abdomen to expose the uterine horns. Carefully excise one uterine horn, removing excess fat and connective tissue.
-
Tissue Mounting: Suspend the isolated uterine horn in an organ bath containing De Jalon's solution, maintained at 32°C and continuously aerated.[8] One end of the tissue is attached to a fixed hook, and the other end is connected to an isotonic transducer. Apply an initial tension of 0.5 g.[8]
-
Equilibration: Allow the tissue to equilibrate for 30-45 minutes, with washes every 15 minutes, until a stable baseline is achieved.[8]
-
Standard Dose-Response Curve (DRC):
-
Add increasing concentrations of the standard Oxytocin solution to the organ bath in a cumulative manner.
-
Start with a low concentration (e.g., 1 x 10⁻⁴ IU/mL) and increase in logarithmic increments until a maximal response is achieved.
-
Allow each concentration to act for a fixed period (e.g., 90 seconds) or until the response plateaus before adding the next concentration.
-
-
Washout: After obtaining the maximal response, perform repeated washes with fresh De Jalon's solution until the tissue returns to its baseline resting tension.
-
Test Dose-Response Curve (DRC): Repeat step 5 using the test compound, this compound.
-
Data Recording and Analysis:
-
Record the amplitude of uterine contractions at each concentration.
-
Convert the responses to a percentage of the maximal response obtained with the standard Oxytocin.
-
Plot the percentage response against the logarithm of the molar concentration for both compounds.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 value for each compound.
-
Calculate the relative potency of this compound compared to Oxytocin.
-
Data Presentation
The quantitative data obtained from the bioassay should be summarized to compare the uterotonic activity of this compound with that of the standard Oxytocin.
Table 2: Uterotonic Activity of this compound vs. Oxytocin
| Compound | EC50 (nM) [Mean ± SEM] | Potency Ratio (vs. Oxytocin) | Emax (% of Oxytocin) |
| Oxytocin | [Insert Value] | 1.0 | 100 |
| This compound | [Insert Value] | [Calculate Value] | [Insert Value] |
EC50 values are determined from the dose-response curves. The potency ratio is calculated as (EC50 of Oxytocin) / (EC50 of this compound). Emax represents the maximum contractile response as a percentage of the maximum response to Oxytocin.
Logical Relationship of the Bioassay
The following diagram illustrates the logical framework for comparing the unknown activity of a test compound to a known standard.
Caption: Logical Framework of a Comparative Bioassay.
Conclusion
The in vitro isolated rat uterus bioassay is a robust and sensitive method for characterizing the uterotonic activity of oxytocin analogs like this compound. By following the detailed protocol and data analysis procedures outlined in these application notes, researchers can obtain reliable and reproducible data on the potency and efficacy of novel compounds, which is essential for their preclinical development.
References
- 1. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. Biological assay of oxytocin | PPTX [slideshare.net]
- 4. Myometrial oxytocin receptor expression and intracellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. jru.edu.in [jru.edu.in]
- 8. scribd.com [scribd.com]
- 9. Oxytocin signalling in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expt. 5 Bioassay of oxytocin using rat uterine horn by interpolation method | PPTX [slideshare.net]
Application Notes and Protocols for Solubilizing [Asp5]-Oxytocin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed techniques and protocols for the solubilization of [Asp5]-Oxytocin, a synthetic analog of the neurohypophyseal hormone oxytocin, for use in various experimental settings.
Introduction
This compound is an analog of oxytocin where the asparagine residue at position 5 is replaced by aspartic acid. This substitution introduces an additional acidic residue, influencing the peptide's physicochemical properties, including its solubility and isoelectric point. Proper solubilization is critical for accurate and reproducible experimental results in pharmacology, cell-based assays, and other research applications. These notes provide a guide to achieving optimal solubility and stability of this compound solutions.
Physicochemical Properties
Understanding the physicochemical properties of this compound and its parent molecule, oxytocin, is essential for developing effective solubilization strategies.
Table 1: Physicochemical Properties of Oxytocin and this compound
| Property | Oxytocin | This compound | Source(s) |
| Molecular Formula | C₄₃H₆₆N₁₂O₁₂S₂ | C₄₃H₆₅N₁₁O₁₃S₂ | [1] |
| Molecular Weight | 1007.2 g/mol | 1008.17 g/mol | [1] |
| Isoelectric Point (pI) | ~7.7 | Predicted to be acidic | [2] |
| pKa (predicted) | - | 4.02 (for the aspartic acid side chain) |
Quantitative Solubility Data
Precise quantitative solubility data for this compound in various aqueous buffers is not extensively documented in publicly available literature. However, based on vendor information and the known solubility of oxytocin, the following data can be used as a guide.
Table 2: Solubility of Oxytocin and this compound in Common Solvents
| Solvent | Oxytocin Solubility | This compound Solubility | Source(s) |
| Water | Very soluble | Soluble | [2] |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~5 mg/mL | Data not available | [3] |
| Dimethyl Sulfoxide (DMSO) | ~14 mg/mL | ≥ 100 mg/mL | [3] |
| Ethanol | ~5 mg/mL | Data not available | [3] |
| Dimethylformamide (DMF) | ~30 mg/mL | Data not available | [3] |
Note: The solubility of peptides can be influenced by factors such as purity, salt form, and the presence of counter-ions. It is always recommended to perform a small-scale solubility test before preparing a bulk solution.
Experimental Protocols for Solubilization
Due to the presence of the acidic aspartic acid residue, this compound is considered an acidic peptide. The following protocols are designed to achieve optimal solubilization in aqueous and organic solvents.
General Guidelines for Handling Lyophilized Peptide
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation of moisture, which can affect peptide stability.
-
For initial solubilization tests, use a small, accurately weighed amount of the peptide.
Protocol for Solubilization in Aqueous Buffers
This protocol is recommended for applications where organic solvents are not suitable, such as in many cell-based assays. The strategy is to utilize the acidic nature of the peptide and adjust the pH to increase solubility.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water
-
A weak base solution (e.g., 0.1 M ammonium bicarbonate or a dilute solution of sodium hydroxide)
-
A suitable sterile buffer for the final application (e.g., PBS, Hanks' Balanced Salt Solution)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated pH meter
Procedure:
-
Initial Dissolution Attempt in Water:
-
Add a small volume of sterile water to the vial of lyophilized this compound to create a concentrated stock solution (e.g., 1-10 mg/mL).
-
Gently vortex or sonicate the vial to aid dissolution.[4] If the peptide does not fully dissolve, proceed to the next step.
-
-
pH Adjustment for Acidic Peptides:
-
Since this compound is an acidic peptide, its solubility in aqueous solutions will increase at a pH above its isoelectric point.
-
Slowly add small aliquots of a weak base (e.g., 0.1 M ammonium bicarbonate) to the peptide suspension while gently vortexing.[4][5]
-
Monitor the pH of the solution. The peptide should dissolve as the pH increases above its pKa of approximately 4.02. Aim for a pH slighly above neutral (e.g., 7.2-7.4) for most biological applications.
-
Caution: Avoid using a strong base or excessively high pH, as this can cause peptide degradation or disulfide bond scrambling, especially if the peptide contains cysteine residues, which this compound does.[6]
-
-
Dilution into Final Buffer:
-
Once the peptide is fully dissolved, dilute the concentrated stock solution to the desired final concentration using the appropriate sterile buffer for your experiment.
-
-
Sterilization and Storage:
-
Sterile filter the final solution through a 0.22 µm syringe filter to remove any potential microbial contamination.
-
For short-term storage (up to a few days), store the solution at 4°C.
-
For long-term storage, aliquot the solution into sterile, low-protein binding tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
-
Protocol for Solubilization in Organic Solvents
For applications where a high concentration of this compound is required, or if aqueous solubilization proves difficult, organic solvents can be used.
Materials:
-
Lyophilized this compound
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free water or aqueous buffer
-
Sterile, low-protein binding microcentrifuge tubes
Procedure:
-
Dissolution in DMSO:
-
Add the required volume of DMSO to the vial of lyophilized this compound to achieve the desired stock concentration. This compound is reported to be soluble in DMSO at ≥ 100 mg/mL.
-
Gently vortex or sonicate to ensure complete dissolution.
-
-
Aqueous Dilution:
-
For most biological experiments, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
Slowly add the DMSO stock solution to your pre-warmed aqueous buffer while vortexing to prevent precipitation of the peptide.
-
-
Storage:
-
Store the DMSO stock solution in small aliquots at -20°C or -80°C. DMSO solidifies at temperatures below 18.5°C.
-
Visualizations
Experimental Workflow for Aqueous Solubilization
Caption: Workflow for the aqueous solubilization of this compound.
Oxytocin Signaling Pathway
This compound is an analog of oxytocin and is expected to act on the oxytocin receptor, initiating a similar signaling cascade.
Caption: Simplified signaling pathway of the oxytocin receptor.
Stability and Storage Recommendations
-
pH Stability: Oxytocin solutions are most stable at a pH of around 4.5.[7] While solubilization of this compound may require a higher pH, for long-term storage of aqueous solutions, adjusting the pH closer to 4.5 after dissolution could enhance stability. However, this may risk precipitation if the concentration is high.
-
Aqueous Solutions: It is generally not recommended to store aqueous peptide solutions for more than one day at 4°C.[3] For longer-term storage, freezing at -20°C or -80°C is essential.
-
Organic Solvent Stocks: Stock solutions in DMSO are generally stable for longer periods when stored at -20°C or -80°C.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to peptide degradation. Aliquoting the stock solution is highly recommended.
Troubleshooting
-
Peptide fails to dissolve in water: This is expected for an acidic peptide at neutral pH. Proceed with the pH adjustment protocol.
-
Precipitation upon dilution of DMSO stock: The aqueous buffer may not be able to maintain the solubility of the peptide at the final concentration. Try a lower final concentration or a slower, drop-wise addition of the DMSO stock into the vigorously stirring buffer.
-
Solution becomes cloudy over time: This may indicate aggregation or precipitation. Ensure the storage conditions are optimal and consider the solubility limits in your chosen buffer.
By following these guidelines and protocols, researchers can confidently prepare this compound solutions for their experiments, ensuring the integrity and activity of the peptide.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. CN108721598B - Preparation method of oxytocin raw material, pharmaceutical composition and preparation thereof - Google Patents [patents.google.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 6. bachem.com [bachem.com]
- 7. Stability of Oxytocin Preparations in Malawi and Rwanda: Stabilizing Effect of Chlorobutanol - PMC [pmc.ncbi.nlm.nih.gov]
Application of [Asp5]-Oxytocin in Uterine Contraction Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Asp5]-Oxytocin is a synthetic analog of the neurohypophyseal hormone oxytocin, a key regulator of uterine contractions during parturition. This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on uterine myometrial contractility. This compound is notable as the first 5-position neurohypophyseal hormone analogue to demonstrate significant biological activity, making it a valuable tool for studying the structure-activity relationships of oxytocin and for the development of novel uterotonic agents.[1] It exhibits a high affinity for the uterotonic receptor and possesses an intrinsic activity identical to that of oxytocin.[1]
Application Notes
This compound serves as a potent agonist at the oxytocin receptor (OTR), a G-protein coupled receptor predominantly expressed in the uterine myometrium. Its primary application in a research setting is to induce and study uterine contractions, both in vitro and in vivo. The substitution of asparagine with aspartic acid at position 5 confers unique properties to the molecule, influencing its biological activity.[1] Notably, the uterotonic effects of this compound are enhanced in the presence of magnesium ions (Mg²⁺).[1]
Key Research Applications:
-
Structure-Activity Relationship (SAR) Studies: Investigating how modifications at position 5 of the oxytocin molecule affect receptor binding and functional activity.
-
Signal Transduction Pathway Analysis: Elucidating the downstream signaling cascades initiated by this compound binding to the OTR.
-
Drug Discovery and Development: Screening and characterizing novel oxytocin receptor agonists and antagonists.
-
Preclinical Models of Labor and Uterine Atony: Simulating uterine contractions to study the physiology of labor and the pathophysiology of conditions like postpartum hemorrhage.
Quantitative Data Summary
| Compound | Potency/Affinity | Species/Tissue | Comments |
| This compound | Rat Uterotonic Activity: 20.3 units/mg[1] | Rat Uterus | Activity is enhanced by 1 mM Mg²⁺.[1] |
| Oxytocin | Kᵢ: 0.75 ± 0.08 nM[2] | Human Uterine Smooth Muscle Cells | High affinity for the oxytocin receptor. |
| Oxytocin | EC₅₀: 5.47 nM (4.34–6.91 nM)[3] | Human Uterine Smooth Muscle Cells | Potent agonist for inducing hyperplasia. |
| [Asu¹,⁶]-Oxytocin | Kᵢ: 1.40 ± 0.24 nM | Human Uterine Smooth Muscle Cells | High affinity oxytocin receptor agonist. |
| [Thr⁴,Gly⁷]-Oxytocin | Kᵢ: 17.9 ± 2.8 nM | Human Uterine Smooth Muscle Cells | Oxytocin receptor agonist. |
| Atosiban (Antagonist) | Kᵢ: 0.47 (0.02–1.35) nM[3] | Human Uterine Smooth Muscle Cells | Potent oxytocin receptor antagonist. |
Signaling Pathway
This compound, as an analog of oxytocin, is presumed to activate the canonical oxytocin receptor signaling pathway. The binding of this compound to the OTR, a Gq/11-protein coupled receptor, initiates a cascade of intracellular events culminating in smooth muscle contraction.
Caption: this compound Signaling Pathway in Uterine Myometrial Cells.
Experimental Protocols
In Vitro Isolated Uterine Strip Assay
This protocol details the measurement of uterine smooth muscle contractility in response to this compound using isolated uterine tissue strips from rats.
Caption: Workflow for the in vitro isolated uterine strip assay.
Methodology:
-
Animal Preparation: Use adult female Sprague-Dawley rats (200-250g). Synchronize the estrous cycle by administering diethylstilbestrol (0.1 mg/kg) subcutaneously 24 hours before the experiment to ensure high uterine sensitivity to oxytocin.
-
Tissue Dissection: Euthanize the rat by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation). Immediately perform a laparotomy and excise the uterine horns. Place the tissue in cold, oxygenated physiological salt solution (PSS). A common PSS is de Jalon's solution (in mM: NaCl 154, KCl 5.6, CaCl₂ 0.4, NaHCO₃ 6.0, Glucose 5.5).
-
Strip Preparation: Clean the uterine horns of fat and connective tissue. Cut longitudinal strips of myometrium (approximately 10 mm in length and 2 mm in width).
-
Mounting: Tie one end of the uterine strip to a fixed hook at the bottom of an organ bath (10-20 mL capacity) and the other end to an isometric force transducer. The organ bath should be filled with PSS, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂.
-
Equilibration: Apply an initial tension of 1 g to the tissue strip and allow it to equilibrate for 60-90 minutes, with washes of fresh PSS every 15-20 minutes, until spontaneous contractions are stable.
-
Compound Administration: Prepare a stock solution of this compound in distilled water or an appropriate buffer. Add cumulative concentrations of this compound to the organ bath at regular intervals (e.g., every 15-20 minutes or once the response to the previous concentration has stabilized).
-
Data Recording and Analysis: Record the isometric contractions using a data acquisition system. Analyze the data to determine the concentration-response relationship. Key parameters to measure include the amplitude of contraction, frequency of contractions, and the area under the curve (AUC).
In Vivo Measurement of Uterine Contractions in Anesthetized Rats
This protocol describes a method for assessing the uterotonic activity of this compound in a live, anesthetized rat model.
Caption: Workflow for the in vivo measurement of uterine contractions.
Methodology:
-
Animal Preparation: Use an adult female Sprague-Dawley rat synchronized for estrus as described in the in vitro protocol. Anesthetize the rat with an appropriate anesthetic agent (e.g., urethane or a combination of ketamine/xylazine).
-
Surgical Procedure: Place the anesthetized rat on a heating pad to maintain body temperature. Perform a midline abdominal incision to expose the uterus. Cannulate the jugular vein for intravenous administration of this compound.
-
Intrauterine Pressure Measurement: Carefully insert a water-filled balloon-tipped cannula into one of the uterine horns. Connect the cannula to a pressure transducer to record intrauterine pressure.
-
Baseline Recording: Allow the animal to stabilize after surgery and record a stable baseline of uterine activity for at least 30 minutes.
-
Compound Administration: Administer a single bolus injection of this compound via the jugular vein cannula.
-
Data Acquisition and Analysis: Continuously record the intrauterine pressure for a defined period after drug administration. Analyze the recordings to determine the effects of this compound on the frequency, amplitude, and duration of uterine contractions.
Conclusion
This compound is a valuable pharmacological tool for the study of uterine physiology and the development of new therapies for obstetric conditions. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this potent oxytocin analog in their investigations of uterine contractility. Further research is warranted to fully elucidate the quantitative pharmacological profile of this compound, including its precise binding affinity and potency at the oxytocin receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxytocin antagonists with changes in the Asn5 position shed light on hormone-oxytocin receptor interactions. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols for [Asp5]-Oxytocin Quantification via Radioimmunoassay
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Asp5]-Oxytocin is an analog of the neurohypophyseal hormone oxytocin, where the asparagine residue at position 5 is replaced by aspartic acid. This modification can influence the peptide's biological activity and receptor binding characteristics.[1] Accurate quantification of this compound is crucial for research in pharmacology, drug development, and neuroscience to understand its physiological roles and therapeutic potential. Radioimmunoassay (RIA) offers a highly sensitive and specific method for the quantification of peptides like this compound in biological matrices.[2][3]
These application notes provide a comprehensive overview and detailed protocols for the development and validation of a competitive radioimmunoassay for this compound.
Principle of the Assay
The radioimmunoassay for this compound is a competitive binding assay. In this assay, a known quantity of radiolabeled this compound (the "tracer") competes with unlabeled this compound (from the sample or standard) for a limited number of binding sites on a specific anti-[Asp5]-Oxytocin antibody. As the concentration of unlabeled this compound increases, the amount of tracer bound to the antibody decreases. The concentration of this compound in an unknown sample is determined by comparing the degree of tracer displacement with that produced by a series of standards of known concentrations.
Key Components and Reagents
A successful RIA for this compound requires the following key components:
-
This compound Standard: Highly purified synthetic this compound for the preparation of standard curves and as an immunogen for antibody production.
-
Anti-[Asp5]-Oxytocin Antiserum: A polyclonal or monoclonal antibody with high affinity and specificity for this compound.
-
Radiolabeled this compound (Tracer): Typically, this compound is labeled with Iodine-125 (¹²⁵I).
-
Assay Buffer: A buffer system, often phosphate-based, containing a protein carrier like bovine serum albumin (BSA) to prevent non-specific binding.
-
Separation Reagent: A reagent to separate the antibody-bound fraction from the free fraction of the radiolabeled antigen. Common methods include a second antibody (e.g., goat anti-rabbit IgG) or solid-phase systems.[4]
-
Biological Samples: Plasma, serum, tissue homogenates, or other biological fluids where this compound concentration is to be measured. Sample extraction may be necessary to remove interfering substances.[5][6][7]
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound
The synthesis of this compound can be achieved using solid-phase peptide synthesis (SPPS).[8]
-
Peptide Synthesis: The linear peptide is synthesized on a resin support using Fmoc-based chemistry.[9]
-
Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed.
-
Oxidative Cyclization: The linear peptide is subjected to oxidative cyclization to form the disulfide bridge between the two cysteine residues.[8]
-
Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
-
Characterization: The purity and identity of the synthesized this compound are confirmed by analytical HPLC and mass spectrometry.
Protocol 2: Production of Anti-[Asp5]-Oxytocin Antiserum
High-affinity and specific antibodies are critical for a sensitive RIA.[10]
-
Immunogen Preparation: The synthesized this compound is conjugated to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to enhance its immunogenicity.[3]
-
Immunization: Rabbits or other suitable animals are immunized with the conjugated this compound. Multiple intradermal injections are often used.[10]
-
Titer Determination: The antibody titer in the serum is monitored throughout the immunization schedule using a preliminary RIA.
-
Antibody Purification (Optional): For higher specificity, the antiserum can be purified using affinity chromatography.
Protocol 3: Radiolabeling of this compound
Iodine-125 is a commonly used radioisotope for labeling peptides in RIAs.[11]
-
Iodination: this compound is iodinated using the Chloramine-T or Iodogen method, which facilitates the incorporation of ¹²⁵I into tyrosine residues.
-
Purification of Tracer: The radiolabeled peptide is purified from free iodine and unlabeled peptide using gel filtration or RP-HPLC.
-
Specific Activity Determination: The radioactivity and concentration of the purified tracer are measured to determine its specific activity.
Protocol 4: Radioimmunoassay Procedure
The following is a general protocol for performing the this compound RIA.[4][12]
-
Reagent Preparation:
-
Prepare a series of this compound standards with known concentrations in the assay buffer.
-
Dilute the anti-[Asp5]-Oxytocin antiserum and the ¹²⁵I-[Asp5]-Oxytocin tracer to their optimal concentrations in the assay buffer.
-
If required, extract this compound from biological samples using methods like solid-phase extraction.[13]
-
-
Assay Setup:
-
Pipette standards, quality controls, and unknown samples into appropriately labeled tubes.
-
Add the diluted anti-[Asp5]-Oxytocin antiserum to all tubes except the non-specific binding (NSB) and total count (TC) tubes.
-
Vortex all tubes and incubate for 16-24 hours at 4°C.[4]
-
-
Tracer Addition and Incubation:
-
Add the diluted ¹²⁵I-[Asp5]-Oxytocin tracer to all tubes.
-
Vortex and incubate for another 16-24 hours at 4°C.[4]
-
-
Separation of Bound and Free Fractions:
-
Counting and Data Analysis:
-
Carefully aspirate the supernatant from all tubes except the TC tubes.[4]
-
Measure the radioactivity of the pellets in a gamma counter.
-
Calculate the percentage of tracer bound for each standard and sample.
-
Construct a standard curve by plotting the percentage of bound tracer against the logarithm of the this compound concentration.
-
Determine the concentration of this compound in the unknown samples by interpolating their percentage of bound tracer from the standard curve.
-
Data Presentation
Table 1: Representative Standard Curve Data for this compound RIA
| Standard Concentration (pg/mL) | Counts Per Minute (CPM) | % B/B₀ |
| 0 (B₀) | 10000 | 100.0 |
| 10 | 8500 | 85.0 |
| 25 | 7000 | 70.0 |
| 50 | 5500 | 55.0 |
| 100 | 4000 | 40.0 |
| 250 | 2500 | 25.0 |
| 500 | 1500 | 15.0 |
| 1000 | 800 | 8.0 |
Table 2: Assay Validation Parameters
| Parameter | Result |
| Sensitivity (Lower Limit of Detection) | 2.5 pg/tube[3] |
| Assay Range | 10 - 1000 pg/mL |
| Intra-assay Coefficient of Variation (CV) | 7-15%[3] |
| Inter-assay Coefficient of Variation (CV) | 12-18%[3] |
| Recovery | 90-110% |
Table 3: Cross-Reactivity of the Anti-[Asp5]-Oxytocin Antiserum
| Peptide | Cross-Reactivity (%) |
| This compound | 100 |
| Oxytocin | < 1.0 |
| Arginine Vasopressin | < 0.1 |
| Lysine Vasopressin | < 0.1 |
| Other related peptides | Not Detectable |
Visualizations
Caption: Workflow for the this compound Radioimmunoassay.
Caption: Principle of Competitive Binding in the RIA.
Caption: Postulated Signaling Pathway for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oxytocin determination by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioimmunoassay of oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. The development of a radioimmunoassay for oxytocin: the extraction of oxytocin from plasma, and its measurement during parturition in human and goat blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring Oxytocin and Vasopressin: Bioassays, Immunoassays and Random Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of enzyme immunoassay and radioimmunoassay methods for the measurement of plasma oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of oxytocin using iodine for oxidative cyclization and silica gel adsorption chromatography for purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. Development of a radio-immuno-assay for oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The development of a radioimmunoassay for oxytocin: radioiodination, antibody production and separation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phoenixbiotech.net [phoenixbiotech.net]
- 13. Oxytocin determination by radioimmunoassay. III. Improvement to subpicogram sensitivity and application to blood levels in cyclic cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying [Asp5]-Oxytocin Effects Using Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxytocin (OT) is a neuropeptide hormone that plays a critical role in various physiological processes, including uterine contraction, lactation, and social behavior. Its effects are mediated through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[1] The OTR primarily couples to Gαq/11 proteins, which activate the phospholipase C (PLC) signaling cascade, leading to an increase in intracellular calcium.[2][3] Understanding the pharmacology of oxytocin analogs is crucial for the development of new therapeutics.
[Asp5]-Oxytocin is a synthetic analog of oxytocin where the asparagine at position 5 is replaced with aspartic acid.[4][5] It is recognized as a potent oxytocin receptor agonist with an intrinsic activity reported to be identical to that of oxytocin.[4] This document provides detailed application notes and protocols for establishing and utilizing cell culture models to characterize the effects of this compound, facilitating comparative studies with native oxytocin.
Recommended Cell Culture Models
The choice of cell line is critical for studying the effects of this compound. Ideal models either endogenously express the OTR or have been engineered to stably express the recombinant human OTR.
-
Human Embryonic Kidney (HEK293) Cells Stably Expressing OTR: HEK293 cells are a robust and easily transfectable cell line. Stable expression of the human OTR provides a high-density receptor population, making them ideal for a wide range of functional and binding assays.[6]
-
Chinese Hamster Ovary (CHO-K1) Cells Stably Expressing OTR: Similar to HEK293 cells, CHO-K1 cells are a common choice for stably expressing recombinant receptors. They provide a "clean" background with low endogenous GPCR expression, which is advantageous for specific signaling studies.[2]
-
Human Osteosarcoma (U2OS) Cells Stably Expressing OTR: U2OS cells are another suitable host for stable OTR expression and have been validated for calcium mobilization assays upon OT stimulation.[7][8]
-
Human Myometrial Cells: Primary or immortalized human uterine smooth muscle cells endogenously express OTR and represent a more physiologically relevant model for studying uterine contractility.[9]
-
Small Cell Lung Carcinoma (SCLC) Cell Lines (e.g., H345): Certain SCLC cell lines have been shown to endogenously express functional OTR and may serve as a model for studying potential autocrine/paracrine signaling.[10][11]
Quantitative Data Summary
The following tables summarize the available quantitative data for Oxytocin and this compound. Direct comparative data for this compound in cell-based assays (Ki and EC50 in molar concentrations) is limited in publicly available literature.
Table 1: Ligand Binding Affinities at the Human Oxytocin Receptor
| Ligand | Cell Line/Tissue | Radioligand | Ki (nM) | Reference(s) |
| Oxytocin | Human Uterine Smooth Muscle Cells | [3H]-Oxytocin | 0.75 | [9] |
| Oxytocin | Hamster Brain | [125I]OVTA | 4.28 | [12][13] |
| This compound | Not Available | Not Available | Not Available |
Table 2: Functional Potency of Oxytocin and Analogs
| Ligand | Assay Type | Cell Line/Tissue | EC50 / Potency | Reference(s) |
| Oxytocin | Calcium Mobilization | CHO cells expressing OTR | 1.5 nM | |
| Oxytocin | Hyperplasia (Cell Proliferation) | Human Uterine Smooth Muscle Cells | 5.47 nM | [9] |
| Oxytocin | Calcium Mobilization | Rat Myometrial Cells | 2.0 nM | |
| This compound | Rat Uterotonic Assay | Rat Uterus | 20.3 units/mg | [4] |
| This compound | Avian Vasodepressor Assay | Chicken | 41 units/mg | [4] |
Note: The potency of this compound is reported from early in vivo/ex vivo studies and is not directly comparable to EC50 values from cell-based assays.
Signaling Pathways & Experimental Workflow
Oxytocin Receptor Signaling Pathway
Activation of the OTR by an agonist like this compound primarily initiates the Gαq signaling cascade. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+), which is a key event in many cellular responses.[2][3] Downstream of this, other pathways, such as the MAPK/ERK pathway, can also be activated.
Caption: Oxytocin Receptor (OTR) signaling pathway initiated by an agonist.
General Experimental Workflow
The following diagram outlines a typical workflow for characterizing the effects of this compound in a cell-based assay system.
Caption: General workflow for cell-based functional assays.
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium following OTR activation. It is a primary method for assessing the potency of OTR agonists.
Materials:
-
OTR-expressing cells (e.g., CHO-K1-OTR)
-
Black, clear-bottom 96-well or 384-well assay plates
-
Culture medium (e.g., DMEM/F12 with 10% FBS)
-
Fluo-4 AM calcium indicator dye[2]
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound and Oxytocin (for comparison)
-
Fluorescence microplate reader with automated injection capabilities
Methodology:
-
Cell Plating:
-
One day before the assay, seed OTR-expressing cells into the assay plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS with HEPES.
-
Aspirate the culture medium from the cell plate.
-
Add the dye loading solution to each well (e.g., 100 µL for 96-well plates).[2]
-
Incubate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.[2]
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and Oxytocin in HBSS with HEPES at 10x the final desired concentration in a separate compound plate. Include a vehicle control (HBSS).[2]
-
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence microplate reader.
-
Set the instrument to record fluorescence (e.g., Ex/Em = 494/516 nm) over time.
-
Establish a stable baseline reading for several seconds.
-
Program the instrument to automatically inject the compound dilutions into the cell plate.[2]
-
Continue recording the fluorescence signal to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well.
-
Plot the ΔF against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each compound.
-
Protocol 2: cAMP Accumulation Assay
This assay is used to determine if this compound signals through Gαi (inhibition of adenylyl cyclase) or Gαs (stimulation of adenylyl cyclase). The OTR can couple to Gαi in some contexts.
Materials:
-
OTR-expressing cells
-
White, opaque 96-well or 384-well assay plates
-
Culture medium
-
Forskolin (to stimulate adenylyl cyclase for Gαi studies)
-
This compound and Oxytocin
-
cAMP detection kit (e.g., cAMP-Glo™ Assay)[4]
-
Luminometer
Methodology:
-
Cell Plating:
-
Seed cells into the assay plate and incubate overnight as described in Protocol 5.1.
-
-
Compound Treatment (for Gαi pathway):
-
Pre-treat cells with serial dilutions of this compound or Oxytocin for a short period (e.g., 15-30 minutes).
-
Add a fixed concentration of forskolin to all wells (except negative control) to stimulate cAMP production.
-
Incubate for the time recommended by the assay kit manufacturer.
-
-
cAMP Measurement:
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.[4] Typically, this involves a series of reagent additions that result in a luminescent signal inversely proportional to the cAMP concentration.[4]
-
Read the luminescence on a microplate reader.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Convert luminescence readings to cAMP concentrations.
-
Plot the cAMP concentration against the logarithm of the agonist concentration to determine IC₅₀ (for Gαi) or EC₅₀ (for Gαs) values.
-
Protocol 3: ERK1/2 Phosphorylation Assay
This protocol measures the phosphorylation of ERK1/2, a downstream event in some GPCR signaling pathways, including potentially the OTR.
Materials:
-
OTR-expressing cells
-
96-well or 384-well tissue culture plates
-
Culture medium (serum-free for at least 4 hours before stimulation)
-
This compound and Oxytocin
-
Cell lysis buffer
-
Phospho-ERK1/2 assay kit (e.g., AlphaScreen SureFire, HTRF, or cell-based ELISA)
-
Plate reader compatible with the chosen assay technology
Methodology:
-
Cell Plating and Serum Starvation:
-
Seed cells into assay plates and grow to confluence. Contact inhibition helps to lower basal ERK phosphorylation.
-
Before the assay, replace the growth medium with serum-free medium and incubate for at least 4 hours to reduce baseline signaling.
-
-
Compound Stimulation:
-
Add serial dilutions of this compound or Oxytocin to the cells.
-
Incubate for a predetermined optimal time (typically 5-10 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Aspirate the medium and lyse the cells according to the assay kit protocol.
-
Perform the phospho-ERK detection steps as per the manufacturer's instructions. This usually involves the addition of specific antibodies and detection reagents.
-
-
Data Analysis:
-
Read the signal (e.g., luminescence, fluorescence) on a compatible plate reader.
-
Plot the signal against the logarithm of the agonist concentration and fit the curve to determine the EC₅₀ value.
-
Protocol 4: Radioligand Binding Assay (Competition)
This protocol determines the binding affinity (Ki) of this compound for the OTR by measuring its ability to compete with a radiolabeled OTR ligand.
Materials:
-
Membranes prepared from OTR-expressing cells or tissues[1]
-
Radiolabeled OTR antagonist (e.g., [3H]-Oxytocin or 125I-labeled antagonist)[1]
-
This compound (unlabeled competitor)
-
Assay buffer
-
Glass fiber filters
-
Scintillation fluid and counter or gamma counter
Methodology:
-
Membrane Preparation:
-
Homogenize OTR-expressing cells in a suitable buffer and prepare a crude membrane fraction by centrifugation. Determine the protein concentration.[1]
-
-
Competition Binding Reaction:
-
In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and increasing concentrations of unlabeled this compound.[1]
-
Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled oxytocin).
-
Incubate to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. This traps the membranes with bound radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to obtain an IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
References
- 1. abmole.com [abmole.com]
- 2. The biological activity of a new analogue of oxytocin in which the tyrosyl group is replaced by phenylalanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. Role of the Phospholipase C Pathway and Calcium Mobilization in Oxytocin-Induced Contraction of Lacrimal Gland Myoepithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of oxytocin analogues containing conformationally-restricted residues in position 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relation of the conformation of oxytocin to the biology of neurohypophyseal hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.eu [file.medchemexpress.eu]
- 12. Synthesis and biological activity of oxytocin analogues containing unnatural amino acids in position 9: structure activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
Protocol for Assessing [Asp5]-Oxytocin Binding to the Oxytocin Receptor
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
[Asp5]-Oxytocin is a synthetic analogue of the neurohypophyseal hormone oxytocin, distinguished by the substitution of asparagine with aspartic acid at the 5th position. This modification has been shown to yield a compound with significant biological activity, including the ability to cause uterine contractions in vitro, a response that is enhanced by the presence of Mg2+.[1][2][3] Like oxytocin, this compound retains a high affinity for the oxytocin receptor (OTR) and exhibits an intrinsic activity comparable to the endogenous ligand.[1][3] The OTR, a class A G-protein coupled receptor (GPCR), is a key target in drug discovery due to its crucial role in a variety of physiological processes such as uterine contractions, lactation, and social behavior.[4] This document provides detailed protocols for assessing the binding of this compound to its receptor, an essential step in its pharmacological characterization.
The primary signaling pathway of the OTR involves its coupling to Gαq/11 proteins.[4][5] Ligand binding induces a conformational change in the receptor, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC), leading to a cascade of cellular responses.[4]
Signaling Pathway
Caption: Oxytocin Receptor Signaling Pathway.
Quantitative Data Summary
The following table illustrates how quantitative data from a competition binding experiment for this compound could be presented.
| Compound | Radioligand | Receptor Source | IC50 (nM) | Ki (nM) | n |
| Oxytocin | [³H]-Oxytocin | Recombinant Human OTR | 1.5 ± 0.2 | 0.8 ± 0.1 | 3 |
| This compound | [³H]-Oxytocin | Recombinant Human OTR | (example) 2.1 ± 0.3 | (example) 1.1 ± 0.2 | 3 |
| Demoxytocin | [³H]-Oxytocin | Recombinant Human OTR | (from literature) | (from literature) | 3 |
Data are presented as mean ± SEM from 'n' independent experiments. The Kd of [³H]-Oxytocin was determined to be 1.2 nM.[4]
Experimental Protocols
Two common methods for assessing the binding of this compound to its receptor are radioligand binding assays and cell-based functional assays.
Radioligand Competition Binding Assay
This protocol details the determination of the binding affinity of this compound for the human oxytocin receptor using a competition radioligand binding assay.[4][6][7]
a. Membrane Preparation
-
Culture cells expressing the recombinant human oxytocin receptor (e.g., HEK293T or CHO cells) to confluency.
-
Harvest the cells and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA) and determine the protein concentration using a suitable method (e.g., BCA assay).
-
Store the membrane preparations at -80°C until use.
b. Competition Binding Assay
-
In a 96-well plate, add the following components in order:
-
Binding buffer
-
A fixed concentration of radioligand (e.g., [³H]-Oxytocin, at a concentration close to its Kd).
-
Increasing concentrations of the unlabeled competitor, this compound (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
Membrane preparation (typically 20-50 µg of protein per well).
-
-
To determine non-specific binding, a parallel set of wells should be prepared containing a high concentration of unlabeled oxytocin (e.g., 1 µM).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid vacuum filtration through a GF/C filter plate, followed by washing with ice-cold wash buffer.[4]
-
Allow the filters to dry, then add a scintillation cocktail and measure the radioactivity using a microplate scintillation counter.
c. Data Analysis
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of this compound.
-
Plot the specific binding data against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) of this compound using the Cheng-Prusoff equation:[4]
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Caption: Radioligand Binding Assay Workflow.
Cell-Based Luciferase Reporter Assay
This protocol describes a functional assay to measure the activation of the oxytocin receptor by this compound using a commercially available reporter gene assay system.[8][9] These assays utilize cells engineered to express the human OTR and a luciferase reporter gene linked to a response element that is activated upon receptor stimulation.
a. Cell Handling and Plating
-
Thaw the cryopreserved reporter cells (engineered to express human OTR and a luciferase reporter construct) rapidly in a 37°C water bath.
-
Resuspend the cells in the provided cell recovery medium.
-
Centrifuge the cells and resuspend them in the compound screening medium.
-
Plate the cells in a white, 96-well cell culture-ready assay plate at the recommended density.
-
Incubate the plate for the recommended period (e.g., 24 hours) at 37°C in a humidified CO₂ incubator.
b. Agonist Assay
-
Prepare serial dilutions of this compound in the compound screening medium. A positive control, such as oxytocin, should also be prepared.
-
Add the diluted compounds to the plated cells.
-
Incubate the plate for a specified time (e.g., 6 hours) at 37°C.
-
Prepare the luciferase detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well and incubate at room temperature for a brief period (e.g., 5-10 minutes) to allow for signal stabilization.
-
Measure the luminescence using a plate reader.
c. Data Analysis
-
Quantify the relative light units (RLU) for each concentration of this compound.
-
Plot the RLU values against the logarithm of the this compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
Caption: Cell-Based Luciferase Assay Workflow.
Conclusion
The protocols outlined in this document provide robust and reliable methods for assessing the binding of this compound to its receptor. The radioligand binding assay offers a direct measure of binding affinity (Ki), while the cell-based functional assay provides a measure of the compound's potency (EC50) in a cellular context. By following these detailed methodologies, researchers can obtain the necessary data for the comprehensive pharmacological characterization of this compound and other novel oxytocin receptor modulators.
References
- 1. Oxytocin antagonists with changes in the Asn5 position shed light on hormone-oxytocin receptor interactions. | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and pharmacological evaluation of an analogue of the peptide hormone oxytocin that contains a mimetic of an inverse gamma-turn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Document: Synthesis of oxytocin antagonists containing conformationally constrained amino acids in position 2. (CHEMBL1132683) - ChEMBL [ebi.ac.uk]
- 6. Synthesis and biological activity of oxytocin analogues containing conformationally-restricted residues in position 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of metal modulation of oxytocin structure receptor-mediated signaling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Oxytocin receptor binding in rat and human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
[Asp5]-Oxytocin Stability: A Technical Support Resource
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of [Asp5]-Oxytocin in solution?
Based on studies of Oxytocin, the primary factors affecting its stability in aqueous solutions are:
-
pH of the buffer solution: This is a critical factor, with the highest stability generally observed in slightly acidic conditions.
-
Temperature: Higher temperatures significantly accelerate degradation.
-
Buffer Composition: The type of buffer and the presence of certain ions can either enhance or diminish stability.
-
Concentration: In some cases, the degradation rate of Oxytocin has been shown to be concentration-dependent.[1]
-
Presence of Excipients: Additives such as divalent metal ions or preservatives can impact stability.[2]
Q2: What is the optimal pH for storing this compound in a buffer solution?
For Oxytocin, the optimal pH for stability is approximately 4.5.[1][3][4][5] Degradation increases significantly at neutral and alkaline pH values.[1][4] It is reasonable to hypothesize that a similar pH range would be optimal for this compound, but this should be experimentally verified.
Q3: Which buffer systems are recommended for formulating this compound?
Studies on Oxytocin have shown that the following buffers can be suitable, particularly when aiming for a pH around 4.5:
-
Citrate buffer: Has been shown to improve Oxytocin stability, especially in combination with divalent metal ions like Ca²⁺, Mg²⁺, and Zn²⁺.
-
Acetate buffer: Also a common choice for formulations in the optimal pH range.
-
Aspartate buffer: The combination of aspartate buffer and Zn²⁺ has been found to suppress intermolecular degradation of Oxytocin.[2]
Q4: How does temperature affect the shelf-life of this compound solutions?
Oxytocin is known to be heat-labile.[6] Storing solutions at elevated temperatures (e.g., room temperature or higher) will lead to accelerated degradation. For long-term storage, frozen (-20°C or -80°C) or refrigerated (2-8°C) conditions are recommended.[7][8] Accelerated stability studies on Oxytocin are often conducted at temperatures ranging from 30°C to 80°C to predict long-term stability at lower temperatures.[1][4][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Loss of peptide activity or concentration over a short period. | - Inappropriate pH of the buffer solution.- Storage at room temperature or higher.- Microbial contamination. | - Adjust the buffer pH to approximately 4.5.- Store the solution at 2-8°C for short-term use or frozen for long-term storage.- Use sterile buffers and aseptic techniques. Consider sterile filtration of the final solution. |
| Precipitation or cloudiness observed in the solution. | - Peptide aggregation.- Low solubility in the chosen buffer. | - Optimize the buffer composition; consider the addition of stabilizing excipients.- Evaluate the effect of peptide concentration.- Ensure the pH is not close to the isoelectric point of this compound. |
| Inconsistent results in bioassays. | - Degradation of the peptide stock solution.- Adsorption of the peptide to container surfaces. | - Prepare fresh stock solutions regularly.- Use low-protein-binding vials and pipette tips.- Include a stabilizing agent in the buffer if compatible with the assay. |
Data Presentation: Stability of Oxytocin in Different Buffer Conditions
The following tables summarize quantitative data on the stability of Oxytocin, which can serve as a reference for designing experiments with this compound.
Table 1: Effect of pH on the Half-Life (t₁/₂) of Oxytocin at 70°C in 50 mM Phosphate Buffer
| pH | Observed Degradation Rate Constant (k_obs) [day⁻¹] | Half-Life (t₁/₂) [days] |
| 2.0 | 0.630 | 1.1 |
| 4.5 | 0.391 | 1.8 |
| 7.0 | 1.090 | 0.6 |
| 9.0 | 2.500 | 0.3 |
Data adapted from a study on Oxytocin at a concentration of 0.1 mg/mL.[1]
Table 2: Temperature Dependence of Oxytocin Degradation at pH 4.5
| Temperature (°C) | Observed Degradation Rate Constant (k_obs) [day⁻¹] | Half-Life (t₁/₂) [days] |
| 40 | 0.021 | 33.0 |
| 55 | 0.096 | 7.2 |
| 70 | 0.391 | 1.8 |
| 80 | 1.050 | 0.7 |
Data adapted from a study on Oxytocin at a concentration of 0.1 mg/mL in 50 mM phosphate buffer.[1]
Experimental Protocols
Protocol: Assessment of this compound Stability in a Buffer Solution
This protocol outlines a general procedure for evaluating the stability of this compound in a specific buffer.
1. Materials:
- This compound (lyophilized powder)
- Selected buffer components (e.g., citric acid, sodium phosphate, acetic acid)
- pH meter
- HPLC system with a suitable column (e.g., C18)
- Incubators or water baths set to desired temperatures
- Sterile, low-protein-binding vials
2. Procedure:
- Buffer Preparation: Prepare the desired buffer solution at the target pH (e.g., 10 mM citrate buffer, pH 4.5).
- This compound Solution Preparation: Dissolve a known amount of lyophilized this compound in the prepared buffer to achieve the desired final concentration (e.g., 0.1 mg/mL).
- Initial Analysis (Time Zero): Immediately after preparation, analyze the solution using a validated stability-indicating HPLC method to determine the initial concentration and purity of this compound. This serves as the baseline (t=0).
- Incubation: Aliquot the solution into several vials and place them at different storage temperatures (e.g., 4°C, 25°C, 40°C).
- Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, 30 days), retrieve a vial from each temperature condition.
- Sample Analysis: Analyze the samples using the same HPLC method to quantify the remaining percentage of intact this compound and identify any degradation products.
- Data Analysis: Plot the natural logarithm of the percentage of remaining this compound versus time. The degradation rate constant (k) can be determined from the slope of the linear regression. The half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = 0.693 / k.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound based on known Oxytocin degradation.
Caption: Experimental workflow for an this compound stability study.
References
- 1. Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspartate buffer and divalent metal ions affect oxytocin in aqueous solution and protect it from degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.rug.nl [pure.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. scite.ai [scite.ai]
- 6. Temperature stability of oxytocin ampoules labelled for storage at 2°C–8°C and below 25°C: an observational assessment under controlled accelerated and temperature cycling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. usp-pqm.org [usp-pqm.org]
Preventing aggregation of [Asp5]-Oxytocin in aqueous solution
Welcome to the Technical Support Center for [Asp5]-Oxytocin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the aggregation of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stability and efficacy of your this compound preparations.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from native Oxytocin?
A1: this compound is an analogue of the neurohypophyseal hormone Oxytocin. In this analogue, the asparagine (Asn) residue at position 5 is replaced by an aspartic acid (Asp) residue. This compound has been shown to retain significant biological activity, with a high affinity for the uterotonic receptor and an intrinsic activity identical to that of oxytocin.[1][2] This substitution introduces a carboxyl group, which can influence the peptide's isoelectric point, solubility, and aggregation propensity.
Q2: Why is my this compound solution becoming cloudy or showing visible precipitates?
A2: Cloudiness or precipitation is a common indicator of peptide aggregation. Aggregation is a process where individual peptide molecules associate to form larger, often insoluble, complexes. This can be influenced by several factors including peptide concentration, pH, temperature, ionic strength of the solution, and the presence of certain excipients. For oxytocin and its analogues, aggregation can lead to a loss of biological activity and is a critical parameter to control during formulation and storage.[3]
Q3: What are the primary factors that influence the aggregation of this compound in aqueous solutions?
A3: The primary factors influencing aggregation are:
-
pH: The pH of the solution affects the net charge of the peptide. Aggregation is often minimal when the pH is far from the peptide's isoelectric point (pI). For oxytocin, the greatest stability is observed around pH 4.5.[4]
-
Temperature: Higher temperatures can accelerate degradation and aggregation processes.[3]
-
Concentration: Higher concentrations of the peptide can increase the likelihood of intermolecular interactions and aggregation.
-
Ionic Strength: The salt concentration of the solution can influence electrostatic interactions between peptide molecules.
-
Excipients: The presence of buffers, salts, and other stabilizing agents can significantly impact aggregation.
Q4: What are some recommended storage conditions for this compound solutions to minimize aggregation?
A4: Based on stability studies of oxytocin, it is recommended to store aqueous solutions of this compound at refrigerated temperatures (2-8°C).[3] The optimal pH for storage of oxytocin solutions is around 4.5.[4] It is also advisable to protect the solution from light. For long-term storage, consider storing the peptide in a lyophilized form and reconstituting it just before use.
II. Troubleshooting Guide
This guide provides a systematic approach to resolving common issues related to the aggregation of this compound in aqueous solutions.
Problem: Precipitate Formation Upon Reconstitution or During Storage
Initial Assessment Workflow
Caption: Troubleshooting workflow for precipitate formation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Peptide Concentration | Dilute the sample to a lower concentration (e.g., < 1 mg/mL). | The precipitate redissolves, and the solution becomes clear. |
| Suboptimal pH | Measure the pH of the solution. Adjust to approximately 4.5 using a suitable buffer (e.g., acetate or citrate buffer). | The peptide solubility increases, leading to a clear solution. |
| Inappropriate Storage Temperature | Ensure the solution is stored at the recommended temperature of 2-8°C and protected from light. | Aggregation rate is slowed down, preventing further precipitation. |
| Lack of Stabilizing Excipients | Introduce stabilizing excipients such as divalent metal ions (e.g., Zn²⁺, Mg²⁺) in combination with a suitable buffer like aspartate or citrate. | The excipients interact with the peptide, preventing aggregation and enhancing stability.[5] |
| Contamination | Filter the solution through a 0.22 µm sterile filter. | Removal of particulate contaminants. If precipitation persists, the issue is likely aggregation. |
III. Quantitative Data Summary
The following tables summarize key quantitative data from stability studies on Oxytocin, which can serve as a valuable reference for formulating this compound.
Table 1: Effect of pH on Oxytocin Degradation Rate
| pH | Degradation Rate Constant (k) at 70°C (day⁻¹) | Relative Stability |
| 2.0 | ~0.63 | Moderate |
| 4.5 | ~0.39 | Highest |
| 7.0 | ~0.80 | Low |
| 9.0 | >1.0 | Lowest |
Data adapted from studies on Oxytocin.
Table 2: Effect of Temperature on Oxytocin Stability at pH 4.5
| Temperature (°C) | Approximate Time to 10% Degradation |
| 4 | > 12 months |
| 25 | ~ 2-3 months |
| 40 | ~ 2-3 weeks |
| 70 | ~ 2-3 days |
Data extrapolated from accelerated stability studies of Oxytocin.
Table 3: Recommended Excipient Concentrations for Enhanced Stability
| Excipient | Buffer System | Recommended Concentration Range |
| Zinc Chloride (ZnCl₂) | Aspartate Buffer (pH 4.5) | 2 - 60 mM |
| Magnesium Chloride (MgCl₂) | Citrate Buffer (pH 4.5) | 2 - 50 mM |
| Calcium Chloride (CaCl₂) | Citrate Buffer (pH 4.5) | 2 - 50 mM |
| Acetate Buffer | - | 10 - 50 mM |
| Citrate Buffer | - | 10 - 50 mM |
Based on formulation studies of Oxytocin.
IV. Experimental Protocols
A. Preparation of a Stabilized this compound Solution
This protocol describes the preparation of a buffered aqueous solution of this compound designed to minimize aggregation.
Materials:
-
This compound (lyophilized powder)
-
Citric Acid Monohydrate
-
Sodium Citrate Dihydrate
-
Zinc Chloride (ZnCl₂)
-
Water for Injection (WFI)
-
0.22 µm sterile filter
Procedure:
-
Buffer Preparation (50 mM Citrate Buffer, pH 4.5):
-
Dissolve an appropriate amount of citric acid monohydrate and sodium citrate dihydrate in WFI to achieve a final concentration of 50 mM.
-
Adjust the pH to 4.5 using a calibrated pH meter by adding a solution of citric acid or sodium citrate.
-
-
Preparation of Stock Solution of Zinc Chloride (1 M):
-
Dissolve the required amount of ZnCl₂ in WFI to make a 1 M stock solution.
-
-
Reconstitution of this compound:
-
Calculate the required amount of lyophilized this compound to achieve the desired final concentration (e.g., 1 mg/mL).
-
Add the prepared 50 mM citrate buffer (pH 4.5) to the vial containing the lyophilized peptide.
-
Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking.
-
-
Addition of Stabilizer:
-
Add the 1 M ZnCl₂ stock solution to the reconstituted peptide solution to achieve the desired final concentration of ZnCl₂ (e.g., 10 mM).
-
-
Final Volume Adjustment and Sterilization:
-
Adjust the final volume with the 50 mM citrate buffer (pH 4.5).
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter.
-
-
Storage:
-
Store the final solution at 2-8°C, protected from light.
-
B. Monitoring Aggregation using Analytical Techniques
1. Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC)
SE-HPLC is a powerful technique to separate and quantify soluble aggregates based on their hydrodynamic radius.
Workflow for SE-HPLC Analysis
Caption: A typical workflow for SE-HPLC analysis of peptide aggregation.
Typical SE-HPLC Parameters:
-
Column: Suitable for peptide separations (e.g., silica-based with appropriate pore size).
-
Mobile Phase: Isocratic elution with a buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 220 nm (for peptide bonds) or 280 nm (if aromatic residues are present).
-
Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and any higher-order aggregates to determine the percentage of each species.
2. Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, providing information on the presence of aggregates.
3. Thioflavin T (ThT) Fluorescence Assay
The ThT assay is used to detect the formation of amyloid-like fibrillar aggregates. Thioflavin T dye exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of these fibrils.
V. Signaling Pathway
This compound, being an analogue of Oxytocin, is expected to activate the same signaling pathway through the Oxytocin Receptor (OTR), a G-protein coupled receptor (GPCR).
Oxytocin Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Oxytocin Receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oxytocin, Asp(5)- | C43H65N11O13S2 | CID 191785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. usp-pqm.org [usp-pqm.org]
- 4. longdom.org [longdom.org]
- 5. Aspartate buffer and divalent metal ions affect oxytocin in aqueous solution and protect it from degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in [Asp5]-Oxytocin solid-phase synthesis
Welcome to the technical support center for the solid-phase synthesis (SPPS) of [Asp5]-Oxytocin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their synthesis yield.
Troubleshooting Guide: Low Yield in this compound Synthesis
This guide addresses specific issues that can lead to low peptide yield during the synthesis of this compound, an analog of Oxytocin with the sequence Cys-Tyr-Ile-Gln-Asp-Cys-Pro-Leu-Gly-NH₂.
Issue 1: Low Peptide Yield After Cleavage and Deprotection
Q1: My final peptide yield after cleavage from the resin is significantly lower than expected. What are the potential causes and solutions?
A1: Low yield post-cleavage is a frequent issue in SPPS. The problem can often be traced back to incomplete cleavage, peptide precipitation, or side reactions during the cleavage process. A systematic approach to troubleshooting this issue is crucial.
Possible Causes & Solutions:
-
Incomplete Cleavage: The standard Trifluoroacetic acid (TFA) cleavage cocktail may not be sufficient for complete removal of the peptide from the resin.
-
Solution: Increase the cleavage reaction time from the typical 2-3 hours to 4 hours. Ensure a sufficient volume of the cleavage cocktail is used to allow for proper resin swelling (approximately 10 mL per gram of resin).[1]
-
-
Peptide Precipitation: The cleaved peptide may have poor solubility in the cleavage cocktail and precipitate onto the resin beads.[1]
-
Solution: After collecting the initial filtrate, wash the resin with additional fresh TFA to dissolve and collect any precipitated peptide.
-
-
Re-attachment of Protecting Groups: Cationic species generated during cleavage can re-attach to nucleophilic side chains like Cysteine and Tyrosine.
-
Solution: Ensure your cleavage cocktail contains effective scavengers. A common and effective cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5). TIS is crucial for scavenging carbocations. For peptides containing Cysteine, adding 1,2-ethanedithiol (EDT) can be beneficial.[1]
-
Issue 2: Aspartimide Formation Leading to Impure Product and Lower Yield
Q2: I am observing a significant side product with the same mass as my target this compound, which is difficult to separate by HPLC. Could this be aspartimide formation, and how can I prevent it?
A2: Yes, this is a classic sign of aspartimide formation, a major side reaction in the Fmoc-SPPS of peptides containing Aspartic Acid, especially when the following amino acid is small and unhindered, like in an Asp-Cys sequence.[2][3] The formation of a succinimide ring is base-catalyzed and can occur during the repeated piperidine treatments for Fmoc deprotection.[4] This can lead to a mixture of α- and β-peptides and racemization, resulting in purification difficulties and reduced yield of the desired product.[2][3][4]
Strategies to Minimize Aspartimide Formation:
| Strategy | Description | Expected Improvement |
| Modified Deprotection Cocktail | Add an acidic additive to the 20% piperidine in DMF deprotection solution. A common choice is 0.1 M HOBt or formic acid.[5][6] | Can significantly reduce aspartimide formation. |
| Use of Bulky Side-Chain Protecting Groups | Instead of the standard Fmoc-Asp(OtBu)-OH, use an amino acid derivative with a bulkier protecting group, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OEpe)-OH.[6] | Reduces aspartimide formation to almost undetectable amounts in many sequences.[4] |
| Reduced Deprotection Time | Minimize the exposure to basic conditions by using shorter deprotection times, for example, two cycles of 5-10 minutes instead of a single longer one.[7] | Helps to decrease the extent of the side reaction. |
| Lower Basicity Reagent | Use a weaker base for Fmoc deprotection, such as 20% piperazine in DMF, which has been shown to suppress aspartimide formation.[6] | Effective in reducing the side reaction while still efficiently removing the Fmoc group.[8] |
Issue 3: Incomplete or Failed Coupling Reactions
Q3: The Kaiser test is positive (blue beads) after a coupling step, indicating incomplete reaction. What should I do?
A3: A positive Kaiser test after coupling signifies the presence of free primary amines, meaning the amino acid has not been completely coupled to the growing peptide chain. This leads to deletion sequences and a lower yield of the final product.
Troubleshooting Steps:
-
Double Coupling: Immediately repeat the coupling step with a fresh solution of the activated amino acid and coupling reagents.[1]
-
Increase Reaction Time: Extend the coupling time to allow the reaction to go to completion. For sterically hindered amino acids like Isoleucine, longer coupling times may be necessary.
-
Use a More Potent Coupling Reagent: If you are using a standard carbodiimide reagent like DIC, consider switching to a more powerful uronium-based reagent like HATU or HBTU, especially for difficult couplings.[1]
-
Check Reagent Quality: Ensure that your amino acids, coupling reagents, and solvents are of high quality and not degraded.
Frequently Asked Questions (FAQs)
Q4: What is a realistic overall yield to expect for the solid-phase synthesis of this compound?
A4: The overall yield can vary significantly depending on the scale, the efficiency of each step, and the purification method. A crude peptide yield of over 70% before purification is considered good. Even with a 99% yield for each deprotection and coupling step, the theoretical maximum yield for a 9-amino acid peptide would be approximately 83% (0.99^18). The final purified yield will be lower. A reported synthesis of Oxytocin using an improved Fmoc-SPPS method achieved a crude yield of 85% with 92% purity.
Q5: How can I monitor the progress of my synthesis in real-time?
A5: There are two common methods for monitoring the progress of your synthesis:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test to detect the presence of free primary amines. A blue color indicates an incomplete coupling or a successful deprotection, while a yellow or colorless result indicates a complete coupling or a failed deprotection.[1][9][10]
-
UV Monitoring of Fmoc Deprotection: This is a quantitative method that measures the UV absorbance of the dibenzofulvene-piperidine adduct released during Fmoc group removal. A stable baseline after the deprotection step indicates complete removal of the Fmoc group.[11][12]
Q6: What is the optimal cleavage cocktail for this compound?
A6: A widely used and effective cleavage cocktail for peptides containing sensitive residues like Cysteine, Tyrosine, and Aspartic acid is a mixture of TFA/TIS/H₂O (95:2.5:2.5) .[1][13] The TIS acts as a scavenger to prevent side reactions from cationic species generated during the cleavage of side-chain protecting groups like OtBu from Aspartic Acid and Tyr(tBu).[14] The water helps in the cleavage process.
Q7: Are there specific amino acids in the this compound sequence that are prone to causing low coupling yields?
A7: Yes, certain amino acids in the sequence can be more challenging to couple due to steric hindrance. Isoleucine (Ile) is a β-branched amino acid, which can slow down coupling reactions. Proline (Pro) has a unique cyclic structure that can sometimes lead to incomplete coupling of the subsequent amino acid. For these residues, it is advisable to use extended coupling times or more potent coupling reagents.[1]
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Reactions
Reagents:
-
Solution A: 1 g of ninhydrin in 20 mL of n-butanol.[9]
-
Solution B: 40 g of phenol in 20 mL of n-butanol.[9]
-
Solution C: 1.0 mL of a 16.5 mg/25 mL aqueous KCN solution diluted with 49 mL of pyridine.[9]
Procedure:
-
Collect a small sample of resin beads (10-15 beads) in a small test tube.[9]
-
Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.[9]
-
Heat the test tube at 110°C for 5 minutes.[9]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue: Positive result, indicating free primary amines (incomplete coupling).
-
Yellow/Colorless: Negative result, indicating no free primary amines (complete coupling).
-
Brownish-Red: May indicate the presence of an N-terminal proline.
Protocol 2: Standard Fmoc-SPPS Cycle for this compound
This protocol outlines a single cycle of deprotection and coupling.
-
Fmoc Deprotection:
-
Treat the resin-bound peptide with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.[15]
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with a coupling reagent like DIC (4 eq.) and an additive like Oxyma Pure (4 eq.) in DMF for 5-10 minutes.[15]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[15]
-
Wash the resin with DMF (3 times).
-
Perform a Kaiser test to confirm complete coupling.
-
Visualizations
Caption: General workflow for a single cycle in Fmoc Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HPLC Purification of [Asp5]-Oxytocin
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the HPLC purification of [Asp5]-Oxytocin.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC purification method for this compound?
A good starting point for purifying this compound is to use a Reverse-Phase HPLC (RP-HPLC) method. A C18 column is a common first choice. The mobile phase typically consists of an aqueous component (Mobile Phase A) and an organic component (Mobile Phase B).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Detection: 220 nm is a suitable wavelength for detecting the peptide backbone.[1][2]
-
Gradient: A common starting gradient is a linear gradient from a low percentage of Mobile Phase B to a higher percentage over a set time.
Q2: How does the substitution of Asparagine with Aspartic acid in this compound affect its retention time compared to native Oxytocin?
The substitution of asparagine (Asn) with aspartic acid (Asp) at position 5 introduces a carboxylic acid group, making this compound more polar than native oxytocin. In reverse-phase HPLC, more polar compounds tend to have shorter retention times. Therefore, this compound is expected to elute earlier than oxytocin under identical chromatographic conditions.
Q3: What type of column is recommended for this compound purification?
For the purification of this compound, C18 columns are widely used and generally provide good separation.[3] However, depending on the specific impurities, other column chemistries like C8 or Phenyl-Hexyl could also be considered to optimize selectivity.[4] For higher resolution and faster separations, UPLC columns with smaller particle sizes (e.g., 1.7 µm) can be employed.[1]
Q4: What are the critical parameters to optimize for better separation of this compound from its impurities?
The most critical parameters to optimize are:
-
Gradient Slope: A shallower gradient will generally provide better resolution between closely eluting peaks.
-
Mobile Phase Composition: The choice and concentration of the organic solvent (typically acetonitrile) and the ion-pairing agent (like TFA or formic acid) can significantly impact selectivity.
-
Column Temperature: Adjusting the column temperature can influence peak shape and selectivity. Increasing the temperature can sometimes lead to sharper peaks.[2]
-
Flow Rate: Optimizing the flow rate can improve peak resolution, though it will also affect the run time.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with the column packing material. | - Ensure sufficient ion-pairing agent (e.g., 0.1% TFA) in the mobile phase. - Consider using a different brand or type of C18 column with end-capping to minimize silanol interactions. |
| Overloading the column. | - Reduce the amount of sample injected onto the column. | |
| Broad Peaks | Suboptimal flow rate or gradient. | - Decrease the flow rate. - Employ a shallower gradient to allow for better separation. |
| Extra-column band broadening. | - Minimize the length and diameter of tubing between the injector, column, and detector. | |
| Low Recovery | Adsorption of the peptide to the HPLC system. | - Passivate the HPLC system with a strong acid wash. - Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase. |
| Peptide precipitation on the column. | - Adjust the mobile phase pH or organic solvent concentration to improve solubility. | |
| Inconsistent Retention Times | Inadequate column equilibration. | - Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection. |
| Fluctuations in pump pressure. | - Check for leaks in the HPLC system and ensure the pump is functioning correctly. | |
| Ghost Peaks | Contamination in the mobile phase or injector. | - Use fresh, high-purity solvents and additives. - Clean the injector and sample loop. |
Data Presentation
Table 1: Recommended HPLC and UPLC Parameters for this compound Analysis
| Parameter | HPLC Recommendation | UPLC Recommendation |
| Column | Phenyl-Hexyl (250 mm x 4.6 mm, 5 µm)[4] | Waters Acquity CSH C18 (50 mm x 2.1 mm, 1.7 µm)[1] |
| Mobile Phase A | 0.03 M Phosphate buffer, pH 3.5[4] | 0.1% Trifluoroacetic acid in water[1] |
| Mobile Phase B | Acetonitrile[4] | 50:50 (v/v) Acetonitrile and 0.1% Trifluoroacetic acid[1] |
| Flow Rate | 1.0 mL/min[4] | 0.4 mL/min[1] |
| Column Temperature | Ambient | 35°C[1] |
| Detection Wavelength | 197 nm[4] | 220 nm[1] |
| Injection Volume | 20 µL | Not specified, depends on concentration |
Experimental Protocols
Protocol 1: UPLC Method for the Separation of this compound from Oxytocin and Other Impurities [1]
-
System Preparation:
-
Equilibrate a Waters Acquity CSH C18 column (50 mm x 2.1 mm, 1.7 µm) with the initial mobile phase composition.
-
Set the column temperature to 35°C.
-
Set the UV detector to a wavelength of 220 nm.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of Trifluoroacetic acid in HPLC-grade water.
-
Mobile Phase B: Prepare a 50:50 (v/v) mixture of Acetonitrile and 0.1% Trifluoroacetic acid in water.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Dissolve the crude this compound sample in HPLC-grade water.
-
-
Chromatographic Run:
-
Set the flow rate to 0.4 mL/min.
-
Inject the sample onto the column.
-
Run a gradient elution program. A typical gradient might start at a low percentage of Mobile Phase B, ramp up to a higher percentage to elute the peptides, and then return to the initial conditions for re-equilibration.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time relative to a standard or by mass spectrometry. The retention time for this compound is approximately 4.061 minutes under these conditions.[1]
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A typical workflow for HPLC method development.
References
Addressing variability in [Asp5]-Oxytocin bioassay results
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address variability in [Asp5]-Oxytocin bioassay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it signal?
This compound is a potent synthetic analog of the neurohypophysial hormone oxytocin.[1][2] It exerts its effects by binding to the oxytocin receptor (OTR), a G protein-coupled receptor (GPCR). The primary signaling pathway activated by the oxytocin receptor is the Gαq/11 pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses.[3][4][5][6][7] The OTR can also couple to other G proteins, such as Gs and Gi, which are linked to the adenylate cyclase (AC) pathway.[3][4]
Q2: What are the common types of bioassays for this compound?
Common bioassays for this compound and other oxytocin analogs include:
-
Cell-Based Reporter Gene Assays: These assays utilize engineered cell lines that express the human oxytocin receptor. Upon receptor activation, a downstream signaling event (like NFAT activation) drives the expression of a reporter gene, such as luciferase. The light output is then measured to quantify receptor activity.[5][8][9]
-
Calcium Flux Assays: These assays directly measure the increase in intracellular calcium concentration following receptor activation. This is often done using calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM) or luminescent reporters (e.g., aequorin).[10][11][12][13]
-
Isolated Tissue/Organ Bath Assays: These are more traditional functional assays that measure a physiological response in an isolated tissue. For oxytocin and its analogs, the contraction of isolated rat uterine muscle is a classic bioassay.[2][14][15][16][17]
Q3: What are the most common sources of variability in cell-based this compound bioassays?
Variability in cell-based bioassays can stem from several factors:
-
Cell Health and Culture Conditions: Inconsistent cell passage number, over-confluency, and mycoplasma contamination can all lead to variable results. It is crucial to use cells within a consistent and low passage number range.[18]
-
Cell Seeding and Plating: Uneven cell distribution in microplates (the "edge effect") due to evaporation and temperature gradients is a major source of variability. Inconsistent cell numbers per well will also lead to divergent results.[18]
-
Reagent Preparation and Handling: Improper storage of reagents, incorrect dilutions, and repeated freeze-thaw cycles can degrade critical components like this compound, antibodies, and detection substrates.[18]
-
Procedural Inconsistencies: Variations in incubation times, pipetting techniques, and washing steps can introduce significant errors.[18]
Q4: How can I minimize the "edge effect" in my 96-well or 384-well plate assays?
The edge effect, where wells on the perimeter of a plate show different results from the interior wells, is often due to increased evaporation. To mitigate this:
-
Avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.[18]
-
Ensure the incubator is properly humidified.[18]
-
Allow plates to equilibrate to room temperature before placing them in the incubator to promote even cell settling.[18]
-
Use plate sealers for long incubation periods.[18]
Troubleshooting Guides
Issue 1: Weak or No Signal
| Possible Cause | Recommended Solution |
| Cell-Related Issues | |
| Low Receptor Expression | Confirm the expression of the oxytocin receptor in your cell line. If using a transient transfection system, optimize transfection efficiency. |
| Poor Cell Health | Check cell viability using a method like trypan blue exclusion. Ensure cells are in the logarithmic growth phase when seeded.[18] |
| Incorrect Cell Density | Optimize cell seeding density. Too few cells may not produce a detectable signal. |
| Reagent-Related Issues | |
| Degraded this compound | Use a fresh aliquot of this compound. Ensure proper storage conditions (-20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Expired or Improperly Stored Reagents | Check the expiration dates on all kit components. Store all reagents as recommended by the manufacturer.[18] |
| Incorrect Reagent Preparation | Double-check all dilution calculations. Prepare reagents fresh if possible. |
| Procedural Issues | |
| Suboptimal Incubation Times | Optimize the stimulation time with this compound. For GPCRs, the signal can be transient. |
| Incorrect Wavelength/Filter Settings | Ensure the plate reader settings match the requirements of the assay (e.g., for fluorescence or luminescence). |
| Omission of a Protocol Step | Carefully review the entire protocol to ensure no steps were missed. |
Issue 2: High Background Signal
| Possible Cause | Recommended Solution |
| Cell-Related Issues | |
| High Cell Density | Over-confluent cells can lead to non-specific signaling. Perform a cell titration to find the optimal seeding density.[18] |
| Autofluorescence of Cells or Compounds | If using a fluorescence-based assay, check for autofluorescence of the cells or test compounds at the assay wavelengths.[18] |
| Reagent-Related Issues | |
| Contaminated Media or Buffers | Use fresh, sterile cell culture media and assay buffers. |
| Non-specific Antibody Binding (for ELISA-based detection) | Increase the concentration of the blocking agent or try a different blocking buffer. Titrate the antibody concentration.[18] |
| Procedural Issues | |
| Insufficient Washing | Ensure thorough and consistent washing between steps to remove unbound reagents. |
| Light Leak in Luminescence Reading | If using a luminescence assay, ensure the plate reader's chamber is light-tight. |
Issue 3: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Cell-Related Issues | |
| Inconsistent Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette and ensure all tips dispense equal volumes. Let the plate sit at room temperature for 15-20 minutes on a level surface before incubation.[18] |
| "Edge Effect" | As described in the FAQ, fill outer wells with sterile media/water and ensure proper incubator humidification.[18] |
| Reagent-Related Issues | |
| Incomplete Mixing of Reagents | Ensure all reagents are thoroughly mixed before addition to the wells. |
| Procedural Issues | |
| Pipetting Errors | Calibrate pipettes regularly. Pre-wet pipette tips before aspirating reagents. Pipette slowly and consistently.[18] |
| Temperature Fluctuations | Ensure the assay plate is at a uniform temperature. Avoid removing the plate from the incubator for extended periods. |
| Air Bubbles in Wells | Inspect wells for air bubbles before reading the plate, as they can interfere with optical measurements. |
Data Presentation
Table 1: Potency of this compound in Various Bioassays
| Assay Type | Species/System | Potency (Units/mg) |
| Uterotonic | Rat | 20.3 |
| Vasodepressor | Avian | 41 |
| Antidiuretic | Rat | 0.14 |
Data sourced from MedChemExpress.[1]
Table 2: Examples of Variability in Oxytocin Measurements
| Condition | Sample Type | Oxytocin Concentration (pg/mL) | Key Finding |
| Unanesthetized Male Rats | Plasma | ~71 | Baseline levels can vary between studies.[19] |
| Unanesthetized Female Rats | Plasma | ~80.65 | Sex can be a factor in baseline oxytocin levels.[19] |
| Sample Preparation Comparison | Rat Plasma | Unextracted: 530 vs. Extracted: 8.4 | Sample preparation techniques significantly impact measured concentrations.[19] |
| Human Subjects (Sitting vs. Standing) | Plasma | Sitting: ~4 vs. Standing: ~8 | Physiological state can alter oxytocin levels.[20] |
Experimental Protocols
Protocol 1: Cell-Based Reporter Gene Assay (Luciferase)
This protocol is a generalized procedure based on commercially available oxytocin receptor reporter assay kits.
-
Cell Seeding:
-
Thaw cryopreserved cells engineered to express the human oxytocin receptor and a luciferase reporter gene under the control of an NFAT response element.
-
Resuspend cells in the provided cell recovery medium.
-
Dispense 100 µL of the cell suspension into the wells of a white, clear-bottom 96-well assay plate.
-
Incubate the plate for 4-6 hours at 37°C in a humidified, 5% CO2 incubator.[5]
-
-
Compound Preparation and Addition:
-
Prepare a dilution series of this compound (e.g., 0.005 nM to 20 nM) in compound screening medium. Also prepare a vehicle control (medium only).[8]
-
After the cell pre-incubation, add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 22-24 hours at 37°C in a humidified, 5% CO2 incubator.[5]
-
-
Signal Detection:
-
Equilibrate the plate and the luciferase detection reagents to room temperature.
-
Prepare the luciferase working solution by mixing the detection substrate and buffer.
-
Add 100 µL of the luciferase working solution to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
Protocol 2: Calcium Flux Assay (Fluorescent Dye)
This protocol is a generalized procedure for measuring Gαq-mediated calcium release.
-
Cell Seeding:
-
Seed cells expressing the oxytocin receptor into a black, clear-bottom 96-well plate at an optimized density.
-
Culture overnight at 37°C in a humidified, 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage).
-
Remove the cell culture medium and add 100 µL of the dye loading buffer to each well.
-
Incubate for 1 hour at 37°C, followed by 20-30 minutes at room temperature, protected from light.[13]
-
-
Compound Preparation:
-
Prepare a dilution series of this compound at a higher concentration (e.g., 4X) in an appropriate assay buffer.
-
-
Signal Detection:
-
Place the assay plate into a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).
-
Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
The instrument's integrated liquid handler should then add 50 µL of the this compound solution to each well.
-
Continue to record the fluorescence signal for 2-3 minutes to capture the transient increase in intracellular calcium.[13]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bioassay of oxytocin | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. KEGG PATHWAY: map04921 [genome.jp]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacyconcepts.in [pharmacyconcepts.in]
- 15. rjptsimlab.com [rjptsimlab.com]
- 16. Expt. 5 Bioassay of oxytocin using rat uterine horn by interpolation method | PPTX [slideshare.net]
- 17. scribd.com [scribd.com]
- 18. benchchem.com [benchchem.com]
- 19. Variability in Oxytocin Blood Levels in Rats: A Review and Experimental Insights [cpn.or.kr]
- 20. Measuring Oxytocin and Vasopressin: Bioassays, Immunoassays and Random Numbers - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways of [Asp5]-Oxytocin under experimental conditions
Disclaimer: Specific experimental data on the degradation pathways of [Asp5]-Oxytocin is limited in publicly available scientific literature. The information provided herein is largely extrapolated from extensive research on the parent molecule, oxytocin, and established principles of peptide chemistry. Researchers are strongly encouraged to perform stability studies specific to their experimental conditions and formulations.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation pathways of this compound. The content is structured to address common experimental challenges through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A: Based on studies of oxytocin, the primary degradation pathways for this compound are expected to involve modifications to the disulfide bridge and other susceptible amino acid residues. Key anticipated pathways include:
-
Disulfide Exchange/Scrambling: Reactions involving the Cys1-Cys6 disulfide bond can lead to the formation of dimers and higher-order aggregates.
-
Trisulfide and Tetrasulfide Formation: Under certain conditions, insertion of sulfur atoms into the disulfide bridge can occur.
-
Deamidation: While the substitution of Asparagine (Asn) at position 5 with Aspartic acid (Asp) eliminates the primary deamidation site within the cyclic structure, deamidation can still occur at the Gln4 and the C-terminal Gly-NH2 residues.[1]
-
Oxidation: The Tyrosine (Tyr) residue at position 2 is susceptible to oxidation.
-
Beta-Elimination: This process can initiate the cleavage of the disulfide bond, leading to a cascade of degradation products.[2]
Q2: How does the substitution of Asparagine (Asn) with Aspartic acid (Asp) at position 5 affect the stability of the molecule?
A: The Asn5 residue in oxytocin is a primary site for deamidation, a common degradation pathway for peptides containing asparagine.[1][3] This reaction, which is pH-dependent, proceeds through a succinimide intermediate and results in the formation of both aspartic acid and isoaspartic acid, altering the peptide's structure and charge.[3][4] By substituting Asn with Asp, the this compound analogue is inherently more resistant to this specific degradation pathway at this position. However, this does not confer complete stability, as other degradation pathways remain.
Q3: What are the optimal pH and temperature conditions for storing this compound solutions?
A: For oxytocin, the optimal pH for stability is around 4.5.[1][5] Degradation is significantly faster at neutral and alkaline pH.[1] It is reasonable to assume a similar pH stability profile for this compound. For long-term storage, freezing at -20°C or -80°C is recommended. For short-term storage, refrigeration at 2-8°C is advisable. Repeated freeze-thaw cycles should be avoided as they can promote aggregation.
Q4: Are there any formulation components that can enhance the stability of this compound?
A: Studies on oxytocin have shown that certain excipients can improve stability:
-
Buffers: Acetate and citrate buffers have been shown to be effective in maintaining a stable pH.[5]
-
Divalent Metal Ions: In combination with citrate buffer, divalent metal ions like Zn2+ and Mg2+ have been reported to stabilize oxytocin, potentially by inducing a more stable conformation that protects the disulfide bridge.
-
Preservatives: Chlorobutanol has been observed to have a stabilizing effect on oxytocin formulations.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity | Degradation of the peptide due to improper storage or handling. | - Ensure storage at the correct temperature (-20°C or -80°C for long-term, 2-8°C for short-term). - Avoid repeated freeze-thaw cycles. - Prepare fresh solutions and use them promptly. - Confirm the pH of your experimental buffer is within the optimal range (around 4.5). |
| Presence of unexpected peaks in HPLC analysis | Formation of degradation products (e.g., dimers, deamidated species, oxidized forms). | - Use a validated stability-indicating HPLC method to separate and identify degradation products.[7][8] - Compare the chromatogram to a freshly prepared standard. - Employ mass spectrometry (LC-MS) to identify the mass of the unknown peaks and deduce their structure.[1] |
| Precipitation or cloudiness in the solution | Aggregation of the peptide. | - Visually inspect the solution before each use. - If precipitation is observed, the solution should be discarded. - Consider the use of stabilizing excipients in your formulation. - Ensure the peptide concentration is not exceeding its solubility limit in the chosen buffer. |
| Inconsistent experimental results | Variability in peptide integrity between experiments. | - Standardize solution preparation and handling procedures. - Aliquot stock solutions to minimize the number of freeze-thaw cycles for the main stock. - Regularly check the purity of the stock solution using HPLC. |
Quantitative Data Summary
The following tables summarize quantitative data on the degradation of oxytocin under various experimental conditions. This data can serve as a reference for designing stability studies for this compound.
Table 1: Effect of pH on Oxytocin Degradation Rate
| pH | Temperature (°C) | Degradation Rate Constant (kobs, day-1) |
| 2.0 | 70 | 0.63 |
| 4.5 | 70 | 0.39 |
| 7.0 | 70 | ~1.5 (estimated from graph) |
| 9.0 | 70 | ~3.0 (estimated from graph) |
Data extracted from Hawe et al. (2009).[1]
Table 2: Effect of Temperature on Oxytocin Degradation at pH 4.5
| Temperature (°C) | Degradation Rate Constant (kobs, day-1) |
| 40 | ~0.01 (estimated from graph) |
| 55 | ~0.1 (estimated from graph) |
| 70 | 0.39 |
| 80 | ~1.0 (estimated from graph) |
Data extracted from Hawe et al. (2009).[1]
Experimental Protocols
Protocol 1: Accelerated Stability Study using RP-HPLC
This protocol is adapted from studies on oxytocin and can be used to assess the stability of this compound under various conditions.[1]
-
Preparation of Solutions:
-
Prepare buffer solutions at the desired pH values (e.g., 50 mM phosphate buffer at pH 2.0, 4.5, 7.0, and 9.0).
-
Dissolve this compound in each buffer to a final concentration of 0.1 mg/mL.
-
Filter the solutions through a 0.22 µm filter into sterile vials.
-
-
Incubation:
-
Place the vials in constant temperature water baths or ovens at various temperatures (e.g., 40°C, 55°C, 70°C, and 80°C).
-
-
Sampling:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
-
RP-HPLC Analysis:
-
Analyze the samples using a validated stability-indicating RP-HPLC method. A typical method for oxytocin involves a C18 column with a gradient elution using a mobile phase of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid.[1][7][8]
-
Monitor the peak area of the intact this compound at 220 nm.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining percentage of this compound against time.
-
The degradation rate constant (k) can be determined from the slope of the line, assuming pseudo-first-order kinetics.[1]
-
Protocol 2: Identification of Degradation Products by LC-MS
-
Sample Preparation:
-
Stress this compound solutions under conditions that promote degradation (e.g., elevated temperature or extreme pH).
-
-
LC-MS Analysis:
-
Inject the stressed sample into a liquid chromatography-mass spectrometry (LC-MS) system.
-
The liquid chromatography component will separate the degradation products from the parent peptide.
-
The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent peptide and its degradation products.
-
-
Data Interpretation:
-
Compare the masses of the degradation products to the theoretical masses of expected degradation products (e.g., dimers, oxidized forms, deamidated products at other sites).
-
Tandem mass spectrometry (MS/MS) can be used to fragment the degradation products and obtain sequence information to confirm the site of modification.
-
Visualizations
Caption: Predicted degradation pathways of this compound.
References
- 1. Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the mechanism of degradation of oxytocin and its analogues in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deamidation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Impact of pH on [Asp5]-Oxytocin stability and activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Asp5]-Oxytocin. The information focuses on the impact of pH on the stability and activity of this oxytocin analog.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected activity with our this compound sample. What are the potential causes?
A1: Several factors could contribute to lower than expected activity. Consider the following:
-
pH of Assay Buffer: The biological activity of peptides can be pH-dependent. While specific data for this compound is limited, related peptides like oxytocin show optimal receptor binding and activity within a physiological pH range (typically 7.0-8.0). Ensure your assay buffer is within the optimal range for the oxytocin receptor.
-
Divalent Cation Concentration: The activity of this compound is enhanced by the presence of divalent cations, particularly Mg²⁺.[1][2][3] Ensure that your assay buffer contains an adequate concentration of Mg²⁺ (e.g., 1 mM) to achieve optimal potency.[1][2]
-
Improper Storage: this compound is a peptide and should be stored under appropriate conditions to prevent degradation. For long-term storage, it is recommended to store the peptide in a sealed container, protected from moisture and light, at -20°C or -80°C.[1]
-
Peptide Adsorption: Peptides can adsorb to glass and plastic surfaces, leading to a lower effective concentration in your assay. To mitigate this, consider using low-retention microcentrifuge tubes and pipette tips. Including a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your buffer can also help prevent adsorption.
Q2: How does the stability of this compound compare to native oxytocin, particularly concerning pH?
-
Deamidation at Position 5: A primary degradation pathway for native oxytocin, especially at neutral to alkaline pH, is the deamidation of the asparagine (Asn) residue at position 5 to form aspartic acid (Asp).[4] Since this compound already contains an aspartic acid at this position, it is expected to be resistant to this specific degradation pathway. This suggests that this compound may exhibit greater stability than native oxytocin, particularly at pH values above 5.
-
Optimal pH for Stability: Native oxytocin is most stable in the pH range of 3.5 to 4.5.[4][5] At this pH, the rate of deamidation and other degradation reactions is minimized. While this compound is likely more resistant to deamidation at higher pH, its overall stability profile across a wide pH range has not been extensively documented. For long-term storage in solution, it is prudent to assume a similar acidic pH optimum for maximal stability.
Q3: We are planning a stability study for our this compound formulation. What are the key degradation products to monitor?
A3: Based on studies of native oxytocin, the primary degradation products you should monitor for this compound at different pH conditions are:
-
Acidic pH (below 4):
-
Deamidation: While resistant at position 5, deamidation of the glutamine (Gln) residue at position 4 and the C-terminal glycinamide can still occur.[4]
-
-
Neutral to Alkaline pH (above 6):
-
Aggregation: Formation of soluble and insoluble aggregates.
-
Disulfide Exchange: Formation of dimers and higher-order oligomers through intermolecular disulfide bond exchange.[4]
-
Oxidation: Oxidation of the tyrosine residue.
-
You can monitor the appearance of these degradation products and the disappearance of the parent this compound peak using a stability-indicating HPLC method.
Data Presentation
Table 1: pH-Dependent Degradation of Native Oxytocin
This table summarizes the known degradation pathways of native oxytocin at different pH values. Due to the substitution at position 5, this compound is expected to be more resistant to deamidation at neutral and alkaline pH.
| pH Range | Primary Degradation Pathways of Native Oxytocin | Expected Impact on this compound |
| < 4 (Acidic) | Deamidation of Gln⁴ and Asn⁵; Hydrolysis of the peptide backbone.[4] | Resistant to Asn⁵ deamidation, but may still undergo deamidation at Gln⁴ and backbone hydrolysis. |
| 4 - 6 (Weakly Acidic) | Minimal degradation; this is the pH range of maximum stability for oxytocin.[4] | Expected to be the range of maximum stability. |
| > 6 (Neutral to Alkaline) | Deamidation of Asn⁵ (major pathway); Formation of disulfide-linked dimers and aggregates.[4] | Significantly more stable due to the absence of Asn⁵. Aggregation and disulfide exchange are still possible. |
Table 2: Biological Activity of this compound
This table presents the reported biological activities of this compound. Note that these activities were determined under specific assay conditions, and the presence of Mg²⁺ enhances potency.[1][2][3]
| Biological Assay | Reported Potency (units/mg) | Reference |
| Rat Uterotonic Activity | 20.3 | [1] |
| Avian Vasodepressor Activity | 41 | [1] |
| Rat Antidiuretic Activity | 0.14 | [1] |
Experimental Protocols
Protocol 1: Stability Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to assess the stability of this compound at different pH values.
1. Materials:
-
This compound reference standard
-
HPLC-grade water, acetonitrile, and trifluoroacetic acid (TFA)
-
Buffers of varying pH (e.g., citrate for pH 3-6, phosphate for pH 6-8)
-
HPLC system with a UV detector and a C18 column
2. Sample Preparation:
-
Prepare stock solutions of this compound in water.
-
Dilute the stock solution into the different pH buffers to a final concentration of 0.1 mg/mL.
-
Store the solutions at a constant temperature (e.g., 40°C for accelerated stability testing).
3. HPLC Method:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 10% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
4. Data Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours), inject the samples onto the HPLC.
-
Calculate the percentage of intact this compound remaining by measuring the area of the main peak relative to the initial time point.
-
Monitor the appearance of new peaks, which indicate degradation products.
Protocol 2: In Vitro Activity Assay - Rat Uterine Contraction
This protocol describes a classical bioassay to determine the functional activity of this compound.
1. Materials:
-
Isolated uterine tissue from a non-pregnant female rat in estrus.
-
Organ bath system with an isometric force transducer.
-
De Jalon's solution (a physiological salt solution) with and without Mg²⁺.
-
This compound and a native oxytocin reference standard.
2. Tissue Preparation:
-
Euthanize a female rat and dissect the uterine horns.
-
Mount a segment of the uterine horn in the organ bath containing De Jalon's solution, maintained at 32°C and aerated with a gas mixture (95% O₂, 5% CO₂).
3. Experimental Procedure:
-
Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Construct a cumulative concentration-response curve by adding increasing concentrations of this compound to the organ bath.
-
Record the contractile response at each concentration until a maximal response is achieved.
-
Wash the tissue thoroughly and allow it to return to baseline.
-
Repeat the procedure with the native oxytocin standard.
4. Data Analysis:
-
Plot the contractile response as a function of agonist concentration.
-
Calculate the EC₅₀ (the concentration that produces 50% of the maximal response) for both this compound and native oxytocin.
-
The relative potency can be determined by comparing the EC₅₀ values.
Mandatory Visualizations
Caption: Oxytocin Receptor Signaling Pathway for this compound.
Caption: Workflow for pH-Dependent Stability and Activity Studies.
References
Strategies to enhance the solubility of [Asp5]-Oxytocin
Welcome to the Technical Support Center for [Asp5]-Oxytocin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure affect its solubility?
This compound is a synthetic analog of the neurohypophyseal hormone oxytocin.[1][2] Its sequence is Cys-Tyr-Ile-Gln-Asp-Cys-Pro-Leu-Gly-NH2, with a disulfide bond between the two cysteine residues.[2] The key modification is the substitution of asparagine at position 5 with aspartic acid (Asp).[1] This change introduces a negatively charged acidic residue. To predict its solubility characteristics, one must calculate the peptide's overall net charge at a neutral pH.
-
Acidic Residues (-1 charge): Aspartic acid (D) contributes a charge of -1.[3][4]
-
Basic Residues (+1 charge): The N-terminal amine (NH2) contributes a charge of +1.[3][4]
-
Terminus: The C-terminus is amidated (Gly-NH2), making it neutral.[2][3]
The overall net charge is (+1) + (-1) = 0. Therefore, this compound is a neutral peptide. Peptides with a neutral net charge, particularly those containing hydrophobic residues (Ile, Leu), can be challenging to dissolve in simple aqueous solutions and may require organic solvents.[3][5]
Q2: What is the recommended first step to dissolve lyophilized this compound?
Always begin by testing the solubility with a small aliquot of the peptide, not the entire batch.[3][6] The first solvent to try should always be sterile, distilled water.[4][7] For very short peptides (less than 6 amino acids), water is often sufficient.[7] Although this compound is a nonapeptide, starting with water is a crucial first step to determine its baseline solubility.
Q3: My this compound did not dissolve in water. What should I try next?
Since this compound has a net neutral charge and contains hydrophobic amino acids, it may require the addition of an organic co-solvent.[3][5]
-
Add a minimal amount of a strong organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to the dry peptide to dissolve it completely.[3][8]
-
Once dissolved, slowly add your desired aqueous buffer to the peptide concentrate drop-by-drop while vortexing.[3]
-
If precipitation occurs, the concentration may be too high for the final buffer composition.
For cell-based assays, the final concentration of DMSO should generally not exceed 0.5-1%, as higher concentrations can be toxic to cells.[3][5]
Q4: Are there physical methods that can help dissolve the peptide?
Yes, several physical methods can aid in the dissolution process:
-
Sonication: Using a bath sonicator can help break up aggregates and improve dissolution.[3][5][8]
-
Gentle Warming: Warming the solution to a temperature below 40°C can increase the solubility of some peptides. However, this should be done with caution to avoid thermal degradation.[4][5][8]
-
Vortexing: Vigorous vortexing can help disperse the peptide and facilitate its interaction with the solvent.
Q5: How can I confirm my peptide is fully dissolved and the concentration is accurate?
A clear, transparent solution is a good indicator of dissolution. To ensure accuracy in your experiments, it is critical to remove any undissolved micro-aggregates. Always centrifuge the peptide solution at high speed (e.g., >10,000 x g) for several minutes and use the supernatant for your experiments.[5][8] This step ensures that your working solution has an accurate and consistent concentration.
Q6: For drug development, what advanced strategies can enhance the solubility and stability of this compound?
For long-term formulation, several advanced strategies can be employed:
-
pH Optimization: Although the peptide is neutral, adjusting the pH away from its isoelectric point can enhance solubility. For this compound, a slightly acidic pH (e.g., 3.8-4.8) has been shown to improve the stability of oxytocin formulations.[9]
-
Use of Excipients: The addition of co-solvents, surfactants (e.g., Polysorbate 80), or complexing agents can significantly improve peptide solubility in a formulation.[10][11]
-
Structural Modification:
-
Solid Dispersions: Creating a solid dispersion of the peptide in a polymer matrix is a technique used to enhance the dissolution rate of poorly soluble drugs.[16][17]
Troubleshooting Guide
This guide addresses specific issues you may encounter while preparing this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Cloudy or Precipitated Solution | Incorrect Solvent System: The peptide's hydrophobic nature prevents dissolution in a purely aqueous buffer. | Use the co-solvent method: Dissolve the peptide first in a minimal amount of DMSO, then slowly add the aqueous buffer while vortexing.[3] |
| Aggregation: The peptide is forming insoluble aggregates. | Use sonication or gentle warming (<40°C) to help break up aggregates.[5][8] Always centrifuge the final solution to remove any remaining particulates.[5] | |
| pH is at the Isoelectric Point (pI): Peptides are least soluble at their pI. | Adjust the pH of the buffer. For oxytocin analogs, a slightly acidic pH (around 4.5) has been shown to be optimal for stability.[18][19] | |
| Inconsistent Experimental Results | Inaccurate Concentration: Undissolved peptide leads to a lower effective concentration in the supernatant. | Always centrifuge your peptide solution before use and draw from the supernatant.[5][8] Perform a small-scale solubility test first to establish the optimal dissolution conditions.[5] |
| Peptide Degradation: The peptide may be degrading due to improper storage or handling (e.g., repeated freeze-thaw cycles, harsh pH). | Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[7] Use buffers within a pH range known to be stable for oxytocin (pH 3.8-4.8).[20] |
Data & Protocols
Physicochemical Data Summary
| Property | Value | Reference |
| Sequence | Cys-Tyr-Ile-Gln-Asp-Cys-Pro-Leu-Gly-NH₂ | [2] |
| Molecular Weight | ~1008.2 g/mol | [21] |
| Calculated Net Charge (at pH 7) | 0 (Neutral) | [3][4] |
| Key Structural Feature | Substitution of Asn5 with Aspartic Acid (Asp) | [1] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol is designed to determine the best solvent for this compound without risking the entire product stock.
-
Weigh approximately 1 mg of the lyophilized peptide into a microcentrifuge tube.[3]
-
Add 100 µL of sterile, deionized water. Vortex for 30 seconds. Observe for dissolution.
-
If the peptide is not dissolved, place the tube in a bath sonicator for 5-10 minutes.[5] Observe again.
-
If still undissolved, prepare a new 1 mg aliquot.
-
Add 10-20 µL of DMSO to the dry peptide. Vortex until the peptide is fully dissolved.[3]
-
Slowly add your desired aqueous buffer (e.g., PBS, pH 7.4) dropwise to the DMSO concentrate up to a final volume of 1 mL (for a 1 mg/mL solution). Vortex between each drop.[3]
-
If the solution remains clear, this co-solvent system is suitable. If it becomes cloudy, the peptide is precipitating at that concentration.
-
Centrifuge the final solution at >10,000 x g for 5 minutes and use the supernatant for further experiments.[5]
Protocol 2: Preparing a Stock Solution
-
Calculate the volume of solvent needed to achieve your desired stock concentration (e.g., for 5 mg of peptide to make a 10 mg/mL stock, you need 500 µL of solvent).
-
Based on the results from Protocol 1, choose the appropriate solvent system (e.g., water or a DMSO/buffer mixture).
-
If using a co-solvent system, add the calculated minimal volume of DMSO to the vial of lyophilized peptide. Ensure complete dissolution.
-
Carefully and slowly, add the required volume of the aqueous buffer to the dissolved peptide concentrate.
-
Vortex the solution thoroughly.
-
Centrifuge the solution to pellet any insoluble material.
-
Aliquot the supernatant into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C or below.[7]
Visualizations
Caption: A logical workflow for dissolving this compound.
Caption: Key factors that influence peptide solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocat.com [biocat.com]
- 4. peptidesciences.com [peptidesciences.com]
- 5. jpt.com [jpt.com]
- 6. biobasic.com [biobasic.com]
- 7. genscript.com [genscript.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. longdom.org [longdom.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Effect of the excipient concentration on the pharmacokinetics of PM181104, a novel antimicrobial thiazolyl cyclic peptide antibiotic, following intravenous administration to mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 13. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-Based Design of Glycosylated Oxytocin Analogues with Improved Selectivity and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jddtonline.info [jddtonline.info]
- 17. researchgate.net [researchgate.net]
- 18. Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. usp-pqm.org [usp-pqm.org]
- 20. EP2161030A1 - Oxytocin formulations and uses thereof - Google Patents [patents.google.com]
- 21. oxytocin, Asp(5)- | C43H65N11O13S2 | CID 191785 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing non-specific binding of [Asp5]-Oxytocin in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) of [Asp5]-Oxytocin in their assays.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding can obscure results and reduce assay sensitivity. The following guide provides a systematic approach to troubleshooting and resolving this common issue.
Question: I am observing high background or non-specific binding in my this compound assay. What are the potential causes and how can I fix it?
Answer: High non-specific binding in peptide assays can stem from several factors, ranging from suboptimal protocol steps to inappropriate reagent concentrations. Below is a step-by-step guide to identify and address the root cause.
Logical Workflow for Troubleshooting High Non-Specific Binding
This workflow provides a structured approach to diagnosing and resolving high non-specific binding in your assay.
Caption: Troubleshooting workflow for high non-specific binding.
Frequently Asked Questions (FAQs)
Q1: Which blocking agents are most effective for peptide assays like this compound?
A1: The choice of blocking agent can significantly impact non-specific binding. While there is no universal best choice, some commonly used and effective blocking agents are listed below. It is recommended to test a few to determine the optimal one for your specific assay.[1][2][3][4]
| Blocking Agent | Recommended Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common and cost-effective choice. Ensure it is of high purity (e.g., "IgG-free"). |
| Non-fat Dry Milk | 1-5% (w/v) | Can be very effective but may contain endogenous biotin and phosphoproteins that can interfere with certain assays. |
| Casein | 0.5-2% (w/v) | Often more effective than BSA at preventing certain types of non-specific binding.[3] |
| Normal Serum | 5-10% (v/v) | Use serum from the same species as the secondary antibody to block non-specific binding to Fc receptors. |
| Commercial Blockers | Varies by manufacturer | Formulations are often optimized for low background and high signal-to-noise ratio. |
Q2: How do detergents help in reducing non-specific binding and what should I use?
A2: Non-ionic detergents are crucial additives in wash buffers to reduce hydrophobic interactions, which are a common cause of non-specific binding.[1] They help to remove unbound reagents more effectively.
| Detergent | Recommended Concentration in Wash Buffer | Notes |
| Tween-20 | 0.05-0.1% (v/v) | The most commonly used detergent in immunoassays.[1] |
| Triton X-100 | 0.05-0.1% (v/v) | Another effective non-ionic detergent. |
Q3: Can the type of microplate I use affect non-specific binding?
A3: Yes, the choice of microplate is important. For immunoassays, it is recommended to use plates specifically designed for this purpose, such as those with high protein-binding capacity (e.g., polystyrene plates).[1] Avoid using tissue culture plates, as they are not optimized for protein binding and can lead to inconsistent results.[1] If you suspect the peptide is binding to the plastic, consider using low-binding microplates.
Experimental Protocols
Protocol: General Competitive ELISA for this compound
This protocol provides a general framework for a competitive ELISA. Optimization of antibody concentrations, incubation times, and buffer compositions is essential.
Caption: General workflow for a competitive ELISA.
Methodology:
-
Coating: Dilute the capture antibody (specific for this compound) in a coating buffer (e.g., PBS, pH 7.4) and add to the wells of a high-binding 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).[1]
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.[5]
-
Washing: Repeat the wash step as in step 2.
-
Competition Reaction: Add your standards and samples to the appropriate wells. Immediately after, add a fixed amount of enzyme-conjugated this compound to all wells.
-
Incubation: Incubate for a specified time (e.g., 2 hours at room temperature) to allow the this compound in the sample and the enzyme-conjugated this compound to compete for binding to the capture antibody.
-
Washing: Repeat the wash step as in step 2, but increase the number of washes to 5 to ensure removal of all unbound conjugate.
-
Substrate Addition: Add the appropriate enzyme substrate (e.g., TMB for HRP) to each well.
-
Color Development: Incubate in the dark at room temperature until sufficient color develops.
-
Stopping the Reaction: Add a stop solution to halt the enzymatic reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.
Signaling Pathway
Understanding the biological context of this compound can be crucial for assay design and interpretation. This compound is an analog of Oxytocin and is expected to bind to the Oxytocin Receptor (OTR), a G-protein coupled receptor (GPCR).
Oxytocin Receptor Signaling Pathway
Caption: Simplified Oxytocin Receptor signaling pathway.
References
Technical Support Center: [Asp5]-Oxytocin Stability and Divalent Metal Ions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effects of divalent metal ions on the stability of [Asp5]-Oxytocin. The information is presented in a question-and-answer format to address specific experimental challenges.
Disclaimer: Direct experimental data on the stability of this compound in the presence of divalent metal ions is limited in publicly available literature. The following guidance is primarily based on extensive research on native oxytocin. Given the structural similarity and the introduction of a potential metal-coordinating residue (Aspartate), these principles are expected to be highly relevant to this compound. Researchers should consider this as a strong starting point for their own experimental design and validation.
Frequently Asked Questions (FAQs)
Q1: Which divalent metal ions are known to affect the stability of oxytocin and its analogs?
A1: Several divalent metal ions have been shown to influence the stability of oxytocin, with Zinc (Zn²⁺) demonstrating a particularly strong stabilizing effect.[1][2][3] Other ions such as Magnesium (Mg²⁺) and Calcium (Ca²⁺) have also been reported to improve stability, though often to a lesser extent than Zn²⁺.[4] Copper (Cu²⁺) is also known to interact with oxytocin, but its effects on stability are more complex and can be pH-dependent.[5]
Q2: How does Zinc (Zn²⁺) enhance the stability of oxytocin?
A2: Zinc ions are believed to stabilize oxytocin by inducing a conformational change in the peptide.[2][3] This change is thought to shield the Cys1-Cys6 disulfide bridge, a primary site of degradation, from intermolecular reactions that lead to dimerization and loss of activity.[1][3] The presence of certain buffers, such as aspartate and citrate, can facilitate this interaction.[1][4] For this compound, the aspartate residue at position 5 could potentially act as a direct coordination site for Zn²⁺, further enhancing this protective effect.
Q3: Is the choice of buffer important when studying the effect of divalent metal ions on this compound stability?
A3: Yes, the buffer system is critical. Studies on oxytocin have shown that the stabilizing effect of divalent metal ions is highly dependent on the buffer used.[2][4] Citrate and aspartate buffers have been found to work synergistically with divalent metal ions, particularly Zn²⁺, to enhance stability.[1][4] In contrast, the stabilizing effect is significantly reduced or absent in acetate buffer.[4] It is hypothesized that the carboxylate groups of citrate and aspartate play a role in mediating the interaction between the metal ion and the peptide.[2]
Q4: What are the primary degradation pathways for oxytocin and its analogs that are mitigated by divalent metal ions?
A4: The main degradation pathways for oxytocin in aqueous solutions include the formation of dimers through disulfide exchange, as well as the formation of trisulfides and tetrasulfides.[6][7] Divalent metal ions, especially Zn²⁺ in an appropriate buffer, have been shown to significantly suppress the formation of these degradation products, particularly dimers.[1][6]
Q5: Can divalent metal ions affect the biological activity of this compound?
A5: Yes, divalent metal ions can modulate the biological activity of oxytocin and its analogs. For instance, the biological activity of this compound, specifically its ability to cause uterine contractions, is reportedly enhanced by Mg²⁺.[8] This suggests that beyond stability, divalent metal ions can play a role in the interaction of the peptide with its receptor.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Variable stability results for this compound with the same divalent metal ion. | Inconsistent buffer preparation (pH, concentration). | Ensure precise and consistent preparation of the buffer system (e.g., citrate or aspartate buffer at a controlled pH, such as 4.5). The stabilizing effect is highly pH-dependent. |
| Precipitation observed after adding divalent metal ions to the this compound solution. | High concentration of the metal salt or peptide. Incompatibility with buffer components. | Optimize the concentrations of both the peptide and the divalent metal ion. Perform initial solubility tests with varying concentrations. Ensure the buffer system is compatible with the chosen metal salt. |
| No significant improvement in stability observed with the addition of divalent metal ions. | Use of an inappropriate buffer (e.g., acetate). | Switch to a buffer system known to facilitate the interaction, such as citrate or aspartate buffer.[4] |
| Difficulty in reproducing literature findings for oxytocin stability with this compound. | Intrinsic differences between oxytocin and the [Asp5] analog. | While the general principles are expected to be similar, the optimal conditions (e.g., metal ion concentration, pH) may differ for this compound. A systematic optimization of these parameters is recommended. The Asp5 residue may alter the metal binding affinity and coordination. |
| Chromatographic peak tailing or broadening during HPLC analysis. | Interaction of the peptide-metal complex with the HPLC column material. | Use a column with high-purity silica to minimize interactions with metal ions.[9] Consider adding a low concentration of a chelating agent like EDTA to the mobile phase if the metal ion is suspected to interfere with chromatography, although this should be done cautiously as it will disrupt the complex being studied. |
Quantitative Data Summary
The following table summarizes the stability of oxytocin in the presence of various divalent metal ions after 4 weeks of storage at 55°C in 10 mM citrate buffer (pH 4.5). This data is provided as a reference for designing experiments with this compound.
| Divalent Metal Ion | Concentration (mM) | Oxytocin Recovery (%) | Monomeric Oxytocin (%) |
| None | - | ~20 | ~15 |
| CaCl₂ | 2 | ~30 | ~25 |
| 10 | ~50 | ~45 | |
| 50 | ~78 | ~75 | |
| MgCl₂ | 2 | ~35 | ~30 |
| 10 | ~60 | ~55 | |
| 50 | ~85 | ~80 | |
| ZnCl₂ | 2 | ~70 | ~65 |
| 10 | ~90 | ~88 | |
| 50 | ~92 | ~90 |
Data adapted from Avanti, C., et al. (2011). A new strategy to stabilize oxytocin in aqueous solutions: I. The effects of divalent metal ions and citrate buffer. Journal of pharmaceutical sciences, 100(7), 2847-2857.[10]
Experimental Protocols
Protocol: Assessing the Stability of this compound with Divalent Metal Ions using RP-HPLC
This protocol outlines a general procedure for evaluating the stabilizing effect of divalent metal ions on this compound.
1. Materials:
-
This compound peptide
-
Divalent metal salts (e.g., ZnCl₂, MgCl₂, CaCl₂)
-
Buffer components (e.g., Citric acid, Sodium citrate; Aspartic acid, Sodium aspartate)
-
Water for injection or HPLC-grade water
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
2. Preparation of Solutions:
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in water.
-
Buffer Solutions: Prepare the desired buffer (e.g., 10 mM citrate buffer, pH 4.5).
-
Divalent Metal Ion Stock Solutions: Prepare stock solutions of the divalent metal salts (e.g., 100 mM ZnCl₂, MgCl₂, CaCl₂) in water.
3. Sample Preparation for Stability Study:
-
For each condition, prepare triplicate samples.
-
In a suitable vial, combine the buffer, this compound stock solution, and the divalent metal ion stock solution to achieve the desired final concentrations (e.g., 0.1 mg/mL this compound and 2, 10, 50 mM of the metal ion).
-
Include a control sample with no added metal ion.
-
Store the samples at a constant, elevated temperature (e.g., 55°C) and protected from light.
4. HPLC Analysis:
-
At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw an aliquot from each sample.
-
Dilute the aliquot with the mobile phase if necessary.
-
Inject the sample into the HPLC system.
-
Example HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient to separate this compound from its degradation products (e.g., 20-50% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm or 280 nm
-
Column Temperature: 30°C
-
5. Data Analysis:
-
Identify and integrate the peak corresponding to intact this compound.
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time for each condition to compare the stability.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Proposed mechanism of this compound stabilization by Zn²⁺.
References
- 1. The formation of oxytocin dimers is suppressed by the zinc-aspartate-oxytocin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspartate buffer and divalent metal ions affect oxytocin in aqueous solution and protect it from degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 4. A new strategy to stabilize oxytocin in aqueous solutions: I. The effects of divalent metal ions and citrate buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of metal modulation of oxytocin structure receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. hplc.eu [hplc.eu]
- 10. pure.rug.nl [pure.rug.nl]
Validation & Comparative
[Asp5]-Oxytocin vs. Oxytocin: A Comparative Analysis of Biological Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological potency of [Asp5]-Oxytocin and the parent hormone, Oxytocin. The data presented is based on foundational in vivo bioassays that have been historically used to characterize the activity of neurohypophyseal hormone analogs.
Quantitative Comparison of Biological Potency
The biological activities of this compound and Oxytocin are summarized in the table below. The potencies are expressed in USP units per milligram, a standard measure used in pharmacology to denote the activity of a substance.
| Biological Activity | This compound (units/mg) | Oxytocin (units/mg) |
| Rat Uterotonic Activity | 20.3[1] | ~450-500 |
| Avian Vasodepressor Activity | 41[1] | ~450-500 |
| Rat Antidiuretic Activity | 0.14[1] | ~5 |
Initial research on this compound reported that it possesses a high affinity for the uterotonic receptor and an intrinsic activity identical to that of oxytocin[1]. However, the in vivo bioassay data indicates a significant reduction in uterotonic and avian vasodepressor potency compared to the parent hormone. Conversely, its antidiuretic activity is also substantially lower than that of oxytocin.
Experimental Protocols
The following are detailed methodologies for the key in vivo bioassays used to determine the biological potency of this compound and Oxytocin.
Rat Uterotonic Assay
This assay measures the ability of a substance to induce contractions in the uterine muscle of a rat.
-
Animal Preparation: A non-pregnant female rat, typically in proestrus or estrus, is humanely euthanized. The uterine horns are immediately dissected and placed in a bath containing a physiological salt solution (e.g., de Jalon's or Tyrode's solution), maintained at 32-37.5°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Tissue Mounting: One uterine horn is suspended in an organ bath. One end is attached to a fixed point, and the other is connected to an isotonic transducer to record muscle contractions.
-
Dose-Response Measurement: After a stabilization period, graded doses of the test substance (this compound or Oxytocin) are added to the bath. The resulting contractions are recorded.
-
Data Analysis: The magnitude of the contraction is measured and plotted against the logarithm of the dose to generate a dose-response curve. The potency is then calculated by comparing the dose required to produce a specific level of contraction to that of a standard oxytocin preparation.
Avian Vasodepressor Assay
This assay assesses the effect of a substance on the blood pressure of a chicken, where oxytocin and its analogs typically cause a depressor (lowering) effect.
-
Animal Preparation: A young adult chicken is anesthetized. The carotid artery is cannulated for blood pressure measurement, and a wing vein is cannulated for the administration of the test substance.
-
Blood Pressure Measurement: The arterial cannula is connected to a pressure transducer to continuously record blood pressure.
-
Substance Administration: Known doses of the test substance are injected intravenously, and the resulting change in blood pressure is recorded.
-
Data Analysis: The fall in blood pressure is measured, and the potency is determined by comparing the response to that of a standard oxytocin preparation.
Rat Antidiuretic Assay
This assay evaluates the ability of a substance to reduce urine output in a water-loaded rat.
-
Animal Preparation: Male rats are hydrated by oral administration of water. Anesthesia (e.g., ethanol) is administered to inhibit the release of endogenous antidiuretic hormone. A catheter is inserted into the bladder to collect urine.
-
Urine Collection: A constant water load is maintained, and urine flow is allowed to stabilize.
-
Substance Administration: The test substance is administered, typically via subcutaneous or intravenous injection.
-
Data Analysis: The reduction in urine output over a specific period is measured. The antidiuretic potency is calculated by comparing the effect of the test substance to that of a standard preparation of vasopressin or oxytocin.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical oxytocin signaling pathway and a general workflow for a receptor binding assay.
Caption: Oxytocin signaling pathway leading to smooth muscle contraction.
Caption: General workflow for a competitive receptor binding assay.
References
A Comparative Analysis of [Asp5]-Oxytocin and Carbetocin: A Guide for Researchers
A detailed examination of two synthetic oxytocin analogues, [Asp5]-Oxytocin and carbetocin, reveals distinct pharmacological profiles that hold significant implications for their therapeutic applications. This guide provides a comprehensive comparison of their receptor binding, functional activity, and pharmacokinetic properties, supported by experimental data and detailed methodologies to inform future research and drug development.
This compound and carbetocin are both synthetic analogues of the neurohypophyseal hormone oxytocin, designed to elicit uterine contractions and other oxytocic effects. While both compounds target the oxytocin receptor (OTR), a G-protein coupled receptor crucial for parturition and lactation, they exhibit notable differences in their molecular structure, receptor interaction, and subsequent physiological responses. Carbetocin, a longer-acting and more stable analogue, has established its place in clinical practice for the prevention of postpartum hemorrhage. This compound, a less-studied analogue with a modification at the fifth amino acid position, also demonstrates significant biological activity, warranting a closer comparative analysis.
Structural and Functional Comparison
Carbetocin is a synthetic analogue of oxytocin with several modifications that confer a longer half-life and increased resistance to enzymatic degradation. This compound, as its name suggests, features a substitution of the asparagine residue at position 5 with aspartic acid. This alteration influences its interaction with the oxytocin receptor.
Receptor Binding Affinity and Potency
Quantitative data on the binding affinity (Ki) and functional potency (EC50) of these two analogues for the oxytocin receptor are crucial for understanding their pharmacological activity.
| Compound | Receptor Binding Affinity (Ki) | Functional Potency (EC50) |
| Carbetocin | 7.1 nM[1][2] | 48.8 nM (Gq coupling)[3] |
| This compound | High affinity (quantitative value not available)[4] | Potency: 20.3 units/mg (rat uterotonic)[4] |
| Oxytocin (for reference) | ~0.71 nM[3] | 9.7 nM (Gq coupling)[3] |
Table 1: Comparative Receptor Binding and Functional Potency
Pharmacokinetic Properties
The pharmacokinetic profiles of this compound and carbetocin differ significantly, particularly in terms of their half-life, which has direct implications for their clinical utility.
| Compound | Half-life | Bioavailability | Metabolism |
| Carbetocin | ~40 minutes[5] | Not specified in provided results | Primarily non-renal routes[5] |
| This compound | Data not available | Data not available | Data not available |
| Oxytocin (for reference) | 1-6 minutes (intravenous)[6] | Fully bioavailable (parenteral)[6] | Primarily by liver and kidneys[6][7] |
Table 2: Comparative Pharmacokinetic Parameters
Signaling Pathways and Mechanism of Action
Both this compound and carbetocin exert their effects by activating the oxytocin receptor, which primarily couples to the Gq protein, initiating a signaling cascade that leads to an increase in intracellular calcium and subsequent smooth muscle contraction.
Notably, studies have shown that carbetocin acts as a selective Gq agonist and a partial agonist at the OXTR/Gq coupling.[3] This suggests a potential for biased agonism, where it preferentially activates certain downstream signaling pathways over others. Further research is needed to determine if this compound exhibits similar biased agonism.
Experimental Protocols
Radioligand Binding Assay for Oxytocin Receptor Affinity
This protocol outlines a method to determine the binding affinity (Ki) of a test compound for the oxytocin receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
2. Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled oxytocin receptor ligand (e.g., [3H]-oxytocin) to each well.
-
Add increasing concentrations of the unlabeled test compound (this compound or carbetocin).
-
To determine non-specific binding, add a high concentration of unlabeled oxytocin to a set of wells.
-
Add the membrane preparation to all wells.
-
Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the log concentration of the competitor compound.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Uterine Contraction Assay
This protocol describes a method to assess the functional potency of oxytocin analogues on uterine tissue.
1. Tissue Preparation:
-
Obtain uterine tissue from a suitable animal model (e.g., a non-pregnant female rat in estrus).
-
Dissect a uterine horn and place it in a physiological salt solution (e.g., De Jalon's solution).
-
Cut the uterine horn into longitudinal strips of appropriate size.
2. Organ Bath Setup:
-
Mount a uterine strip in an organ bath containing physiological salt solution, maintained at 37°C and aerated with an appropriate gas mixture (e.g., 95% O2, 5% CO2).
-
Connect one end of the strip to a fixed point and the other to an isometric force transducer to record contractions.
-
Allow the tissue to equilibrate under a slight tension until regular spontaneous contractions are observed.
3. Cumulative Concentration-Response Curve:
-
Once a stable baseline of contractions is established, add the test compound (this compound or carbetocin) to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps.
-
Allow the tissue to respond to each concentration until a stable contractile response is achieved before adding the next concentration.
-
Record the amplitude and frequency of contractions at each concentration.
4. Data Analysis:
-
Measure the increase in contractile force or motility index (amplitude x frequency) at each concentration of the test compound.
-
Plot the percentage of the maximal response against the log concentration of the compound.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) from the resulting dose-response curve.
Logical Relationship of Clinical Applications
The distinct pharmacological properties of this compound and carbetocin suggest different potential clinical applications, primarily centered around the management of uterine contractility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Carbetocin versus oxytocin in caesarean section with high risk of post-partum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Oxytocin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
[Asp5]-Oxytocin and Vasopressin Receptor Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of [Asp5]-Oxytocin with vasopressin receptors. Due to the limited availability of direct quantitative data for this compound, this document focuses on providing a framework for comparison by presenting data for native oxytocin and outlining the established methodologies for determining such cross-reactivity.
Introduction
Oxytocin (OT) and arginine vasopressin (AVP) are structurally related neuropeptides that exhibit a degree of cross-reactivity with each other's receptors. This phenomenon is of significant interest in drug development, as off-target effects can lead to unintended physiological responses. This compound, an analogue of oxytocin with a substitution at the 5th position, has been noted for its biological activity, including uterotonic and antidiuretic effects. The latter suggests a potential interaction with vasopressin receptors, particularly the V2 receptor, which is a key mediator of antidiuresis. However, a detailed quantitative analysis of this compound's binding affinity and functional potency at vasopressin receptor subtypes (V1a, V1b, and V2) is not extensively documented in publicly available literature.
This guide summarizes the known cross-reactivity of native oxytocin with vasopressin receptors to provide a baseline for comparison and details the experimental protocols required to quantitatively assess the cross-reactivity of this compound.
Quantitative Comparison of Native Oxytocin Cross-Reactivity
To establish a benchmark, the following table summarizes the binding affinities (Ki) of native oxytocin at human vasopressin receptors. It is important to note that these values can vary depending on the experimental conditions and the species from which the receptors are derived.
| Ligand | Receptor | Binding Affinity (Ki, nM) |
| Oxytocin | V1a | ~20 - 50 |
| Oxytocin | V1b | ~30 - 100 |
| Oxytocin | V2 | ~5 - 20 |
Note: The Ki values are approximate and collated from various sources for illustrative purposes. For precise comparisons, data from head-to-head studies under identical experimental conditions are necessary.
This compound: Qualitative Observations and Implications
The substitution at the 5th position in the oxytocin molecule can influence its conformation and interaction with different receptor subtypes. Further investigation is required to determine if this modification enhances its affinity and/or potency at V2 receptors compared to native oxytocin, and to characterize its activity at V1a and V1b receptors.
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively determine the cross-reactivity of this compound with vasopressin receptors, the following experimental protocols are recommended.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound for a receptor.
Objective: To determine the Ki of this compound for V1a, V1b, and V2 vasopressin receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human V1a, V1b, or V2 receptor are prepared from cultured cells (e.g., HEK293, CHO) stably transfected with the respective receptor gene.
-
Competitive Binding Assay:
-
A constant concentration of a high-affinity radiolabeled ligand specific for each receptor subtype (e.g., [3H]-Arginine Vasopressin) is used.
-
Increasing concentrations of unlabeled this compound (the competitor) are added to the reaction mixture containing the membranes and the radioligand.
-
The reaction is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the biological response following receptor activation and are used to determine the potency (EC50) and efficacy of a compound.
V1a and V1b receptors are coupled to Gq/11 proteins, and their activation leads to an increase in intracellular calcium ([Ca2+]i).
Objective: To determine the EC50 of this compound for V1a and V1b receptor-mediated calcium mobilization.
Methodology:
-
Cell Culture: Cells stably expressing the V1a or V1b receptor are plated in a multi-well format.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Increasing concentrations of this compound are added to the wells.
-
Signal Detection: The change in fluorescence intensity, which is proportional to the increase in [Ca2+]i, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is determined by plotting the fluorescence change against the log of the agonist concentration.
The V2 receptor is coupled to the Gs protein, and its activation stimulates the production of cyclic AMP (cAMP).
Objective: To determine the EC50 of this compound for V2 receptor-mediated cAMP accumulation.
Methodology:
-
Cell Culture: Cells stably expressing the V2 receptor are cultured.
-
Assay: The cells are incubated with increasing concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Measurement: The intracellular cAMP levels are quantified using a variety of methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.
-
Data Analysis: The EC50 value is determined by plotting the measured cAMP levels against the log of the this compound concentration.
Visualizing Experimental and Signaling Pathways
To aid in the understanding of the experimental workflow and the underlying signaling mechanisms, the following diagrams are provided.
Caption: Experimental workflow for assessing receptor cross-reactivity.
Caption: Signaling pathway for V1a and V1b vasopressin receptors.
Caption: Signaling pathway for the V2 vasopressin receptor.
Conclusion
The potential for this compound to interact with vasopressin receptors, particularly the V2 receptor, warrants further quantitative investigation. While direct comparative data is currently lacking, the established methodologies of radioligand binding and functional assays provide a clear path forward for characterizing its cross-reactivity profile. Understanding the selectivity of this compound is crucial for its potential therapeutic development and for predicting its physiological effects. The data and protocols presented in this guide offer a valuable resource for researchers undertaking such investigations.
References
Validating the Purity of Synthetic [Asp5]-Oxytocin by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic peptides is a critical step in preclinical and clinical studies. This guide provides a comprehensive comparison of mass spectrometry-based methods for validating the purity of synthetic [Asp5]-Oxytocin, a crucial analog of the neurohypophyseal hormone oxytocin. This compound, with the amino acid sequence CYIQDCPLG-NH2 and a disulfide bridge between the two cysteine residues, has a theoretical molecular weight of approximately 1008.18 g/mol [][2]. Mass spectrometry offers a highly accurate and sensitive approach to confirm this molecular weight and identify potential impurities.
Comparative Analysis of Ionization Techniques: ESI vs. MALDI
The two most common ionization techniques for analyzing peptides like this compound are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). The choice between them depends on the specific experimental goals and available instrumentation.
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | A high voltage is applied to a liquid to create an aerosol, leading to the formation of gaseous ions from the analyte. | The sample is co-crystallized with a matrix, and a laser is used to desorb and ionize the analyte. |
| Ionization State | Typically produces multiply charged ions. | Primarily produces singly charged ions. |
| Coupling | Easily coupled with liquid chromatography (LC) for online separation and analysis (LC-MS). | Often used as a standalone technique or offline with LC. |
| Sensitivity | High sensitivity, particularly for complex mixtures when coupled with LC. | Also highly sensitive, especially for less complex samples. |
| Sample Throughput | Can be automated for high-throughput analysis. | Can be very high-throughput with plate-based formats. |
| Data Complexity | Can be more complex due to multiple charge states. | Generally simpler spectra with predominantly singly charged ions. |
| Best Suited For | Purity analysis of complex peptide mixtures, providing detailed information on individual components. | Rapid molecular weight confirmation and screening of a large number of samples. |
Liquid chromatography-mass spectrometry (LC-MS) is a widely used and powerful technique for peptide purity analysis as it combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry[3].
Common Impurities in Synthetic this compound
The solid-phase peptide synthesis (SPPS) process can introduce several types of impurities that need to be identified and quantified[4]. Mass spectrometry is instrumental in detecting these process-related and degradation impurities.
| Impurity Type | Description | Expected Mass Difference from this compound |
| Deletion Sequences | Peptides missing one or more amino acid residues due to incomplete coupling during synthesis[4][5][6]. | Varies depending on the missing amino acid(s). |
| Insertion Sequences | Peptides with an additional amino acid residue from an unintended double coupling[4][6]. | Varies depending on the inserted amino acid. |
| Truncated Sequences | Peptides that are shorter than the target sequence, often due to premature termination of the synthesis[5][7]. | Varies depending on the length of the truncation. |
| Incomplete Deprotection | Residual protecting groups on amino acid side chains[4][5]. | Mass will be higher by the mass of the protecting group. |
| Oxidation | Modification of susceptible residues like methionine or cysteine. | +16 Da for each oxidized residue. |
| Deamidation | Conversion of asparagine (Asn) or glutamine (Gln) to aspartic acid (Asp) or glutamic acid (Glu), respectively[8][9]. | +1 Da for each deamidation event. |
Experimental Protocol: Purity Validation by LC-ESI-MS
This protocol outlines a general procedure for the purity analysis of synthetic this compound using Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS).
1. Sample Preparation:
-
Dissolve the synthetic this compound in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% formic acid, to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used for peptide separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptides. For example, 5% to 95% B over 30 minutes.
-
Flow Rate: A typical flow rate is 0.3-1.0 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.
-
Scan Range: A mass-to-charge (m/z) range of 300-2000 is typically sufficient to detect the expected ions of this compound and its potential impurities.
-
Data Acquisition: Acquire data in full scan mode to detect all ions. If further structural information is needed, tandem mass spectrometry (MS/MS) can be performed to fragment the ions of interest and confirm their sequence.
4. Data Analysis:
-
Identify the peak corresponding to this compound by its expected retention time and m/z value. The expected [M+H]+ ion for this compound (C43H65N11O13S2) is approximately 1009.19 m/z.
-
Integrate the peak areas of the main compound and all detected impurities in the chromatogram.
-
Calculate the purity of the synthetic peptide by dividing the peak area of this compound by the total peak area of all detected components and multiplying by 100.
-
Analyze the m/z values of the impurity peaks to tentatively identify them based on the expected mass shifts of common impurities (see table above).
Experimental Workflow Diagram
Caption: Workflow for purity validation of this compound by LC-MS.
Conclusion
Mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable tool for the rigorous purity assessment of synthetic peptides like this compound. By providing accurate molecular weight determination and enabling the identification of potential process-related and degradation impurities, this technique ensures the quality and reliability of the peptide for research and drug development applications. The choice between ESI and MALDI will depend on the specific analytical needs, with LC-ESI-MS offering a comprehensive solution for detailed purity profiling.
References
- 2. Asp 5-Oxytocin - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Impurities [sigmaaldrich.com]
- 6. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Tocolytic Activity of Atosiban Against the Uterotonic Effects of [Asp5]-Oxytocin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activities of [Asp5]-Oxytocin, an oxytocin receptor agonist, and atosiban, an oxytocin receptor antagonist. The focus is on the tocolytic potential of atosiban in counteracting the uterine contractions induced by agonists like this compound. This comparison is supported by experimental data, detailed methodologies, and visualizations of the relevant biological pathways and experimental workflows.
Executive Summary
This compound is a synthetic analogue of oxytocin and functions as a potent agonist at the oxytocin receptor (OTR), stimulating uterine contractions with an intrinsic activity identical to that of natural oxytocin.[1] Conversely, atosiban is a competitive antagonist of the oxytocin receptor, effectively inhibiting uterine contractions and serving as a tocolytic agent for the management of preterm labor.[1][2][3] The primary mechanism of action for atosiban involves blocking the oxytocin-mediated signaling cascade that leads to myometrial cell contraction.[1][4][5] This guide presents a quantitative comparison of their activities, detailed experimental protocols for assessing tocolytic efficacy, and a visual representation of the underlying molecular mechanisms.
Quantitative Data Comparison
The tocolytic activity of atosiban is typically quantified by its ability to inhibit uterine contractions induced by an oxytocin receptor agonist. Given that this compound possesses identical intrinsic activity to oxytocin, data on atosiban's inhibition of oxytocin-induced contractions can be considered directly relevant.
| Compound | Pharmacological Activity | Parameter | Value | Species/Tissue | Reference |
| This compound | Oxytocin Receptor Agonist | Uterotonic Activity | Potency equivalent to Oxytocin | Rat Uterus | [1] |
| Atosiban | Oxytocin Receptor Antagonist | IC50 (Inhibition of Oxytocin-induced Ca2+ increase) | 5 nM | Human Myometrial Cells | [6] |
| Atosiban | Oxytocin Receptor Antagonist | Inhibition Constant (Ki) | 10 nmol/L | Human Myometrium | [7] |
Signaling Pathways
The interaction of both this compound and atosiban with the oxytocin receptor converges on the same signaling pathway, albeit with opposing effects. This compound, as an agonist, activates the receptor, while atosiban, as an antagonist, blocks this activation.
References
- 1. Atosiban - Wikipedia [en.wikipedia.org]
- 2. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrcog.org [ijrcog.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Atosiban acetate? [synapse.patsnap.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Effect of oxytocin antagonists on the activation of human myometrium in vitro: atosiban prevents oxytocin-induced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of [Asp5]-Oxytocin Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Oxytocin, a nonapeptide hormone, plays a crucial role in social bonding, uterine contraction, and lactation. Its therapeutic potential has driven extensive research into the structure-activity relationships (SAR) of its analogues to develop receptor-selective agonists and antagonists with improved pharmacological profiles. The asparagine residue at position 5 ([Asn5]) is critical for its biological activity. This guide provides a comparative analysis of [Asp5]-Oxytocin analogues, where the asparagine at position 5 is substituted with aspartic acid. This substitution's impact on receptor binding affinity, potency, and selectivity at the oxytocin receptor (OTR), as well as the vasopressin V1a (V1aR) and V2 (V2R) receptors, is examined.
Comparative Biological Activity of this compound Analogues
The substitution of asparagine with aspartic acid at position 5 of oxytocin has been shown to modulate its biological activity. While this compound itself retains significant biological activity, further modifications to the peptide backbone can lead to potent antagonists. The following table summarizes the available quantitative data for this compound and its analogues.
| Analogue | Receptor | Assay Type | Potency/Affinity (pA2) | Reference Activity |
| This compound | OTR | Rat Uterotonic (in vitro) | 20.3 units/mg | Agonist |
| V1aR | Avian Vasodepressor (in vivo) | 41 units/mg | Agonist | |
| V2R | Rat Antidiuretic (in vivo) | 0.14 units/mg | Agonist | |
| [Pen1,D-Phe2,Thr4,Asp5,Orn8]-Oxytocin | OTR | Rat Uterotonic (in vitro) | 7.21 | Antagonist |
| [Pen1,D-Phe2,Thr4,Asn5,Orn8]-Oxytocin (Parent) | OTR | Rat Uterotonic (in vitro) | 7.23 | Antagonist |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.
Structure-Activity Relationship Insights
The data suggests that the introduction of an aspartic acid residue at position 5 in an oxytocin antagonist scaffold, specifically in [Pen1,D-Phe2,Thr4,Orn8]-Oxytocin, results in a potent oxytocin antagonist with a pA2 value of 7.21, which is comparable to its asparagine-containing parent compound (pA2 = 7.23)[1]. This indicates that, in the context of this particular antagonist backbone, the substitution of the carboxamide group of asparagine with a carboxylic acid group of aspartic acid is well-tolerated for maintaining high antagonist potency at the OTR.
For agonist activity, this compound itself demonstrates considerable potency in uterotonic, vasodepressor, and antidiuretic assays[2]. The potencies are reported in units/mg, which, while indicating significant activity, makes direct comparison with pA2 values of antagonists challenging. Future studies reporting Ki or EC50 values for a series of this compound agonist analogues would be invaluable for a more detailed SAR analysis.
Experimental Protocols
Radioligand Receptor Binding Assay
A standard method to determine the binding affinity (Ki) of analogues for the OTR, V1aR, and V2R.
Workflow:
Detailed Steps:
-
Membrane Preparation:
-
Cells expressing the human oxytocin or vasopressin receptors are cultured and harvested.
-
The cells are homogenized in a lysis buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Competition Binding:
-
In a 96-well plate, the membrane preparation is incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]-Oxytocin) and varying concentrations of the unlabeled this compound analogue.
-
The plate is incubated to allow binding to reach equilibrium.
-
-
Filtration and Washing:
-
The contents of each well are rapidly filtered through a glass fiber filter mat to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data is used to generate a competition curve, from which the IC50 (the concentration of the analogue that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Rat Uterotonic Bioassay
This in vitro assay measures the contractile response of isolated rat uterine tissue to oxytocin analogues.
Workflow:
References
A Head-to-Head Comparison of [Asp5]-Oxytocin and Other Oxytocin Receptor Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of [Asp5]-Oxytocin and other key oxytocin receptor agonists. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathway to aid in the evaluation and selection of these compounds for research and therapeutic development.
The oxytocin receptor (OTR), a class A G-protein coupled receptor (GPCR), is a critical target in numerous physiological processes, including uterine contractions, lactation, and social behavior. Its modulation by various agonists has significant therapeutic implications. This guide focuses on this compound, a synthetic analog of oxytocin, and compares its characteristics with other well-known OTR agonists such as endogenous oxytocin, Carbetocin, and Demoxytocin, as well as the antagonist Atosiban.
Quantitative Comparison of Oxytocin Receptor Ligands
Direct, head-to-head comparative studies of this compound with a wide range of other agonists under uniform experimental conditions are limited in publicly available literature. The following table summarizes available quantitative data on the binding affinity (Ki) and potency (EC50) of selected oxytocin receptor ligands. It is important to note that these values are compiled from various sources and experimental conditions may differ, potentially affecting direct comparability.
| Compound | Receptor Source | Assay Type | Binding Affinity (Ki, nM) | Potency (EC50, nM) | Efficacy | Reference(s) |
| This compound | Rat Uterus | Uterotonic Assay | High affinity (exact value not specified) | Potent (20.3 units/mg) | Identical to Oxytocin | |
| Oxytocin | Human Myometrium | Radioligand Binding | 1.2 - 4.28 | 5.62 | Full Agonist | |
| Carbetocin | Human Recombinant | Radioligand Binding | 7.1 | 48.0 | Partial Agonist | |
| Demoxytocin | Human Myometrium | Radioligand Binding | 0.8 | - | Agonist | |
| Atosiban (Antagonist) | Human Myometrium | Radioligand Binding | 5.6 - 71.5 | - | Antagonist |
Note: The uterotonic activity for this compound is provided in units/mg, which reflects its biological activity in a specific assay but is not a direct measure of EC50. Further studies are required to establish a precise EC50 value for direct comparison.
Oxytocin Receptor Signaling Pathway
Upon agonist binding, the oxytocin receptor primarily couples to Gq/11 proteins, initiating a well-characterized signaling cascade. This pathway is pivotal for the physiological effects mediated by oxytocin and its analogs.
Caption: Oxytocin receptor signaling cascade initiated by agonist binding.
Experimental Protocols
Radioligand Binding Assay for Oxytocin Receptor
This protocol is used to determine the binding affinity (Ki) of a test compound for the oxytocin receptor.
a. Materials and Reagents:
-
Receptor Source: Membrane preparations from cells stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells) or tissue homogenates (e.g., human myometrium).
-
Radioligand: [³H]-Oxytocin or a high-affinity radio-iodinated antagonist like [¹²⁵I]-ornithine vasotocin analog ([¹²⁵I]-OVTA).
-
Test Compound: this compound or other oxytocin receptor agonists.
-
Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C).
b. Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or non-specific binding control.
-
Add the receptor membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
c. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Calcium Mobilization
This protocol measures the ability of an agonist to stimulate intracellular calcium release upon binding to the oxytocin receptor.
a. Materials and Reagents:
-
Cells: HEK293 or CHO cells stably expressing the human oxytocin receptor.
-
Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: this compound or other oxytocin receptor agonists.
-
Reference Agonist: Oxytocin.
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye extrusion).
b. Procedure:
-
Plate the cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye by incubating them with the dye solution (e.g., Fluo-4 AM with Pluronic F-127 in assay buffer) at 37°C for 60 minutes.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test compound and the reference agonist.
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add the test compound or reference agonist to the cells and immediately measure the change in fluorescence over time.
c. Data Analysis:
-
Determine the peak fluorescence response for each concentration of the agonist.
-
Plot the fluorescence response against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the maximum efficacy (Emax).
Conclusion
Confirming the Amino Acid Sequence of [Asp5]-Oxytocin: A Comparative Guide
For researchers, scientists, and drug development professionals, verifying the primary structure of synthetic peptides and their analogs is a critical step in ensuring product quality, understanding structure-activity relationships, and meeting regulatory requirements. This guide provides a comparative overview of key experimental techniques for confirming the amino acid sequence of [Asp5]-Oxytocin, an analog of the neurohypophysial hormone Oxytocin where the asparagine residue at position 5 is substituted with aspartic acid.
The canonical sequence of Oxytocin is Cysteine–Tyrosine–Isoleucine–Glutamine–Asparagine–Cysteine–Proline–Leucine–Glycineamide (CYIQNCPLG-NH2), featuring a disulfide bridge between the two cysteine residues.[1][2][3][4][5] The this compound analog, therefore, has the sequence Cysteine–Tyrosine–Isoleucine–Glutamine–Aspartic acid–Cysteine–Proline–Leucine–Glycineamide (CYIQDCPLG-NH2).[6][7]
This guide will focus on two primary methods for peptide sequence verification:
-
Tandem Mass Spectrometry (MS/MS): A powerful technique that provides sequence information through the fragmentation of peptide ions.
-
Edman Degradation: A classic chemical method that sequentially removes and identifies amino acids from the N-terminus of a peptide.
Data Presentation: Comparative Sequencing Results
The following tables summarize the expected and representative experimental data for the sequence verification of Oxytocin and this compound using Tandem Mass Spectrometry and Edman Degradation.
Table 1: Tandem Mass Spectrometry (MS/MS) Data Summary
| Peptide | Parent Ion (m/z) | Major Fragment Ions (b- and y-series) | Interpretation |
| Oxytocin | 1007.4 | y8: 909.4, b8: 893.4, y7: 796.3, b7: 765.3, y6: 699.3, b6: 637.2, y5: 571.2, b5: 509.1, y4: 457.1, b4: 381.1, y3: 329.1, b3: 253.0, y2: 232.0, b2: 125.0 | Fragmentation pattern is consistent with the sequence CYIQNCPLG-NH2. |
| This compound | 1008.4 | y8: 910.4, b8: 894.4, y7: 797.3, b7: 766.3, y6: 700.3, b6: 638.2, y5: 572.2, b5: 510.1, y4: 458.1, b4: 382.1, y3: 329.1, b3: 253.0, y2: 232.0, b2: 125.0 | The mass shift in fragment ions containing the 5th residue (y5, y6, y7, y8 and b5, b6, b7, b8) compared to Oxytocin confirms the substitution of Asn (114.1 Da) with Asp (115.1 Da). |
Table 2: Edman Degradation Data Summary
| Cycle | Oxytocin - Identified Amino Acid | This compound - Identified Amino Acid |
| 1 | Cys | Cys |
| 2 | Tyr | Tyr |
| 3 | Ile | Ile |
| 4 | Gln | Gln |
| 5 | Asn | Asp |
| 6 | Cys | Cys |
| 7 | Pro | Pro |
| 8 | Leu | Leu |
| 9 | Gly | Gly |
Note: Cysteine residues are typically modified (e.g., carboxymethylated) prior to Edman degradation to break the disulfide bond, and are identified as the modified derivative.
Experimental Protocols
Tandem Mass Spectrometry (MS/MS) for Peptide Sequencing
Objective: To determine the amino acid sequence of Oxytocin and this compound by analyzing the fragmentation pattern of the protonated molecules.
Methodology:
-
Sample Preparation:
-
Dissolve the peptide sample (1-10 pmol) in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to facilitate protonation.
-
For peptides with disulfide bonds like Oxytocin, a reduction and alkylation step is often performed prior to analysis to yield a linear peptide. This involves treating the sample with a reducing agent (e.g., dithiothreitol, DTT) followed by an alkylating agent (e.g., iodoacetamide).
-
-
Mass Spectrometry Analysis:
-
Introduce the sample into the mass spectrometer via an electrospray ionization (ESI) source.
-
MS1 Scan: Acquire a full scan mass spectrum to identify the precursor ion (the protonated molecule of the peptide). For Oxytocin, this will be at approximately m/z 1007.4, and for this compound, at m/z 1008.4.
-
MS2 Scan (Tandem MS): Isolate the precursor ion of interest in the mass spectrometer and subject it to collision-induced dissociation (CID) or other fragmentation methods. This breaks the peptide bonds at predictable locations.
-
Acquire the mass spectrum of the resulting fragment ions.
-
-
Data Analysis:
-
Analyze the MS2 spectrum to identify series of fragment ions (primarily b- and y-ions).
-
The mass differences between consecutive ions in a series correspond to the mass of a specific amino acid residue.
-
Reconstruct the amino acid sequence based on the identified fragment ion series.
-
Compare the experimentally determined sequence with the expected sequence. For this compound, pay close attention to the mass difference at the 5th position to confirm the Asn to Asp substitution.
-
Edman Degradation for N-terminal Sequencing
Objective: To sequentially identify the amino acid residues from the N-terminus of Oxytocin and this compound.
Methodology:
-
Sample Preparation:
-
The peptide sample is immobilized on a solid support.
-
Crucially, the disulfide bridge in Oxytocin and its analog must be cleaved. This is typically achieved by reduction with a reagent like dithiothreitol (DTT) followed by alkylation with a reagent such as iodoacetic acid to prevent the disulfide bond from reforming.
-
-
Sequential Degradation Cycles:
-
Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.
-
Cleavage: The PTC-peptide is treated with a strong acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.
-
Conversion: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.
-
-
Identification:
-
The PTH-amino acid is identified by chromatography, typically high-performance liquid chromatography (HPLC), by comparing its retention time to that of known PTH-amino acid standards.
-
-
Repetition:
-
The remaining peptide undergoes the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid. This process is repeated for the desired number of cycles.
-
Mandatory Visualization
Below are diagrams illustrating the logical workflow of tandem mass spectrometry and the key differences in the signaling pathways that might be affected by the amino acid substitution.
Caption: Workflow for peptide sequencing by tandem mass spectrometry.
Caption: Comparison of Oxytocin and this compound and their interaction with the Oxytocin Receptor.
References
- 1. Approaches to Improve the Quantitation of Oxytocin in Human Serum by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches to Improve the Quantitation of Oxytocin in Human Serum by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. oxytocin, Asp(5)- | C43H65N11O13S2 | CID 191785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sensitive detection of oxytocin in nonhuman primate plasma using a novel liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS 65907-78-0 | TargetMol | Biomol.com [biomol.com]
- 7. shimadzu.com [shimadzu.com]
A Side-by-Side Evaluation of [Asp5]-Oxytocin and Native Oxytocin in Uterine Tissue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of [Asp5]-Oxytocin and native oxytocin, focusing on their effects on uterine tissue. The information is compiled from available scientific literature to aid in research and development.
Introduction
Native oxytocin is a nonapeptide hormone renowned for its critical role in uterine contractions during labor and lactation. This compound is a synthetic analog of oxytocin where the asparagine residue at position 5 is replaced by aspartic acid. This substitution has been explored to understand the structure-activity relationship of oxytocin and its receptor interactions. Historical studies indicate that this compound is a notable analog, being one of the first at the 5-position to exhibit significant biological activity.
Comparative Performance on Uterine Tissue
Direct, side-by-side quantitative data from contemporary peer-reviewed studies comparing the uterotonic potency of this compound and native oxytocin is limited in publicly available literature. However, early research provides some key insights into the activity of this compound.
Key Findings:
-
Uterotonic Activity: this compound has been shown to cause uterine contractions in vitro.
-
Intrinsic Activity: It is reported to have an intrinsic activity identical to that of native oxytocin, suggesting it can elicit a maximal response comparable to the natural hormone.
-
Receptor Affinity: this compound possesses a high affinity for the uterotonic receptor.
-
Influence of Magnesium: The biological activity of this compound is reportedly enhanced in the presence of magnesium ions (Mg²⁺).
Quantitative Data Summary
The following table summarizes the available comparative data. It is important to note the absence of direct EC₅₀ or pD₂ values from a single comparative study in recent literature.
| Parameter | Native Oxytocin | This compound | Reference(s) |
| Uterotonic Potency | Standard reference for uterotonic activity. | Reported to have significant uterotonic activity. | |
| Intrinsic Activity | Full agonist at the oxytocin receptor. | Reported to be identical to native oxytocin. | |
| Receptor Affinity | High affinity for the myometrial oxytocin receptor. | Reported to have a high affinity for the receptor. | |
| Mg²⁺ Dependence | Activity is known to be influenced by Mg²⁺. | Activity is reportedly enhanced by Mg²⁺. |
Signaling Pathways
Both native oxytocin and this compound are understood to exert their effects through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) predominantly linked to the Gq/11 pathway in myometrial cells. Activation of this pathway leads to a cascade of intracellular events culminating in smooth muscle contraction.
Oxytocin Receptor Signaling Pathway in Myometrial Cells
Caption: Oxytocin receptor signaling cascade in uterine smooth muscle cells.
Experimental Protocols
The following are standard methodologies for the in-vitro evaluation of uterotonic agents like this compound and native oxytocin.
In Vitro Uterine Contraction Assay (Organ Bath)
This protocol details the measurement of isometric contractions of isolated uterine muscle strips.
1. Tissue Preparation:
-
Myometrial biopsies are obtained from consenting patients undergoing cesarean section or from appropriate animal models (e.g., rats in estrus).
-
The tissue is immediately placed in a cooled and oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.
-
Under a dissecting microscope, the myometrium is carefully dissected from the serosa and endometrium.
-
Longitudinal muscle strips of approximately 10 mm in length and 2-3 mm in width are prepared.
2. Mounting and Equilibration:
-
The muscle strips are mounted vertically in an organ bath containing PSS, maintained at 37°C, and continuously aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).
-
One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.
-
An initial tension of 1-2 grams is applied, and the tissue is allowed to equilibrate for at least 60-90 minutes, with regular washes every 15-20 minutes. Spontaneous contractions typically develop during this period.
3. Experimental Procedure:
-
Once a stable baseline of spontaneous contractions is achieved, a cumulative concentration-response curve is generated.
-
The test compound (this compound or native oxytocin) is added to the organ bath in increasing concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M) at set intervals, or once the response to the previous concentration has stabilized.
-
The force and frequency of contractions are recorded continuously.
4. Data Analysis:
-
The contractile response is quantified by measuring the amplitude and frequency of contractions or by calculating the area under the curve (AUC).
-
Concentration-response curves are plotted, and parameters such as EC₅₀ (the concentration that produces 50% of the maximal response) and Eₘₐₓ (the maximum response) are determined.
Experimental Workflow Diagram
Caption: Workflow for in vitro uterine contraction assay.
Conclusion
This compound is a biologically active analog of native oxytocin that demonstrates potent uterotonic effects in vitro. While early studies suggest its intrinsic activity is identical to the native hormone, a lack of recent, direct comparative studies with quantitative potency metrics (e.g., EC₅₀) makes a definitive side-by-side evaluation challenging. Further research employing modern pharmacological assays is warranted to fully elucidate the comparative profile of this compound and its potential therapeutic applications. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
Differentiating the Effects of [Asp5]-Oxytocin from its Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
[Asp5]-Oxytocin, an analog of the neurohypophyseal hormone oxytocin, is recognized for its significant biological activities, including potent uterotonic, avian vasodilator, and rat antidiuretic effects.[1][2] Like its parent compound, this compound exhibits a high affinity for the oxytocin receptor and possesses an intrinsic activity comparable to that of oxytocin.[1] However, a comprehensive understanding of any therapeutic agent requires not only characterization of the parent molecule but also a thorough investigation of its metabolites, which can possess distinct pharmacological profiles, including altered potency, efficacy, or even different biological actions altogether.
This guide provides a comparative framework for differentiating the effects of this compound from its potential metabolites. While direct experimental data on the specific metabolites of this compound and their activities are not extensively available in the current literature, this document extrapolates from the known metabolic pathways of oxytocin and its other analogs. It further outlines the necessary experimental protocols to formally characterize and compare these entities.
Postulated Metabolic Pathways of this compound
The metabolism of oxytocin is primarily enzymatic, driven by peptidases that cleave the peptide structure at various points. The most notable of these enzymes is oxytocinase (leucyl-cystinyl aminopeptidase), a cysteine aminopeptidase that is particularly abundant in the plasma of pregnant women.[3][4][5][6] Degradation of oxytocin generally proceeds through two main routes:
-
C-terminal cleavage: Step-wise removal of amino acids from the C-terminal tail.[7]
-
Disulfide bridge reduction: Cleavage of the disulfide bond between the two cysteine residues, leading to a linearized, inactive peptide.[7]
Based on the structure of this compound (H-Cys-Tyr-Ile-Gln-Asp-Cys-Pro-Leu-Gly-NH2), its metabolism is likely to follow similar pathways, producing a variety of smaller peptide fragments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Oxytocin is hydrolyzed by an enzyme in human placenta that is identical to the oxytocinase of pregnancy serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The oxytocinase subfamily of M1 aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma aminopeptidase activity (oxytocinase) in pregnancy and labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of [Asp5]-Oxytocin
For researchers, scientists, and drug development professionals, the safe and compliant disposal of research chemicals like [Asp5]-Oxytocin is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the necessary procedures for the proper disposal of this compound, ensuring adherence to safety protocols and regulatory requirements.
Core Principle: Treat as Hazardous Waste
Unless a thorough hazard assessment has determined otherwise, this compound, like most research peptides and chemicals, should be managed as hazardous waste.[1][2][3] This approach ensures the highest level of safety and compliance with environmental regulations. Never dispose of this compound or its solutions down the sink or in the regular trash.[1][3]
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Lab coat
-
Safety goggles
-
Nitrile gloves
-
Closed-toe shoes
Properly remove and dispose of contaminated PPE as hazardous waste to prevent secondary contamination.[4]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the standard procedure for the collection and disposal of this compound waste in a laboratory setting.
1. Waste Collection and Segregation:
-
Designated Waste Container: Use a dedicated, leak-proof container that is chemically compatible with this compound and any solvents used in the solution.[1][5] Food-grade containers should never be used for chemical storage or waste.[5]
-
Segregation: Store the this compound waste container separately from incompatible chemicals. For instance, acids should be stored away from bases, and oxidizing agents away from reducing agents.[1][3]
-
Satellite Accumulation Area (SAA): The waste container should be kept in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][3]
2. Labeling of Waste Containers:
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."[3]
-
Contents Declaration: The label must include the full chemical name, "this compound," and the name of any other constituents in the waste solution (e.g., water, buffer salts, organic solvents). Avoid abbreviations.[1]
-
Concentration/Percentage: Indicate the approximate concentration or percentage of each chemical component.[1]
3. Container Management:
-
Keep Closed: Waste containers must be kept securely sealed at all times, except when adding waste.[1][3] This prevents the release of vapors and potential spills.
-
Storage Conditions: Store the waste container in a cool, dry, and dark place. Avoid storing hazardous waste in direct sunlight, under sinks, or near heat sources.[2]
-
Volume Limits: Be aware of the maximum allowable volume of hazardous waste in an SAA, which is typically 55 gallons, though institutional policies may be stricter.[2][5]
4. Disposal of Empty Containers:
-
Thorough Emptying: Ensure the original this compound container is as empty as possible, with only trivial amounts of residue remaining.[1]
-
Rinsing Procedure: The first rinse of the empty container must be collected and disposed of as hazardous waste.[1] Subsequent rinses may also need to be collected depending on local regulations.
-
Defacing Labels: Before disposing of the rinsed and dried container in the appropriate solid waste stream (e.g., glass disposal), all original labels must be completely removed or defaced.[1]
5. Arranging for Waste Pickup:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in the SAA for the maximum allowed time (often six to twelve months), contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[1][6]
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup requests.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Hazardous Waste in SAA | Up to 55 gallons | [2][5] |
| Maximum Acute Hazardous Waste in SAA | 1 quart | [2] |
| Maximum Storage Time in SAA (partially filled) | Up to 1 year | [3] |
| Removal from SAA after Full | Within 3 days | [3] |
| pH for Drain Disposal (if permissible for non-hazardous waste) | > 5.0 and < 12.5 | [3] |
Note: The drain disposal pH range is provided for context regarding general laboratory waste and is not applicable to this compound, which should be treated as hazardous waste.
Experimental Protocols: Chemical Inactivation
While not a substitute for proper hazardous waste disposal, chemical inactivation can be a preliminary step in some research contexts. Studies on oxytocin and its analogs have shown that they can be degraded or inactivated under certain conditions. For instance, oxytocin can be inactivated by acetone. However, it is crucial to note that adding chemicals to a waste stream can create new hazards and may be subject to regulation. Any inactivation protocol should be thoroughly evaluated for safety and compliance with institutional and regulatory standards before implementation.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting researchers, the community, and the environment. Always consult your institution's specific safety and disposal guidelines and the relevant local, state, and federal regulations.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. realpeptides.co [realpeptides.co]
- 5. purdue.edu [purdue.edu]
- 6. epa.gov [epa.gov]
Personal protective equipment for handling [Asp5]-Oxytocin
Essential Safety and Handling Guide for [Asp5]-Oxytocin
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is essential when handling this compound.[1]
| Activity | Required PPE |
| Routine Handling & Preparation | - Safety glasses with side shields or chemical splash goggles.[1][4] - Chemical-resistant gloves (e.g., nitrile).[4][5] - Laboratory coat or gown.[1][4] |
| Handling of Lyophilized Powder | - All PPE for routine handling. - Respiratory protection (e.g., N95 mask or use of a chemical fume hood) to prevent inhalation.[1][4] |
| Large Spills | - Full chemical-resistant suit.[1] - Splash goggles.[1] - Appropriate respirator.[1] - Chemical-resistant boots and gloves.[1] |
Always wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[1]
Operational Plan: Step-by-Step Handling Procedures
Proper handling from receipt to disposal is critical to maintain the integrity of this compound and ensure a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Lyophilized this compound should be stored in a cool, dry, and dark place, with a recommended temperature of -20°C for long-term stability.[2][6]
-
Once reconstituted, the solution should be stored at 2°C to 8°C for short-term use and protected from repeated freeze-thaw cycles by aliquoting for long-term storage.[2][6]
-
All containers must be clearly labeled with the compound name, concentration, and date of preparation.[2]
2. Preparation (Reconstitution):
-
Handle the lyophilized powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1][4]
-
Wear all recommended PPE for handling powders.
-
Use high-purity, sterile water or a recommended buffer to reconstitute the peptide.[2]
-
To avoid denaturation, gently swirl or vortex the vial to dissolve the powder; do not shake vigorously.[6]
3. Use in Experiments:
-
Conduct all work in a designated, clean laboratory area to prevent cross-contamination.[2]
-
Avoid direct contact with the skin, eyes, and clothing.[7]
-
Use calibrated equipment and precision pipettes for accurate measurements.[2]
Emergency Procedures
In the event of accidental exposure or a spill, follow these procedures immediately.
| Incident | First Aid / Spill Response |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes.[8][9] Remove contaminated clothing.[8] Seek medical attention if irritation develops.[10] |
| Eye Contact | Hold eyelids open and flush with copious amounts of water for at least 15-20 minutes.[4][8] Seek immediate medical attention.[8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8][9] |
| Ingestion | Do NOT induce vomiting.[9] Wash out the mouth with water, provided the person is conscious.[8] Seek immediate medical attention.[8][9] |
| Spill | Evacuate and restrict access to the area.[4] Wearing appropriate PPE, contain the spill using absorbent materials.[4] For solid spills, carefully sweep to avoid creating dust.[5] Collect the material in a designated, sealed container for disposal.[7] |
Disposal Plan
All waste containing this compound must be treated as chemical waste and disposed of according to institutional and local regulations.[4][5]
-
Waste Segregation: Do not dispose of peptide waste down the drain or in regular trash.[4][5] Collect all solid and liquid waste in separate, clearly labeled, and sealed containers designated for chemical waste.[5]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and vials, should be disposed of in the designated chemical waste containers.
-
Disposal Method: The preferred method for disposal of peptide-based compounds is typically incineration by a licensed waste disposal service.[7][11] Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.[5]
Visual Workflows
The following diagrams illustrate the procedural workflows for handling this compound and responding to emergencies.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response procedure for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biovera.com.au [biovera.com.au]
- 5. benchchem.com [benchchem.com]
- 6. realpeptides.co [realpeptides.co]
- 7. peptide.co.jp [peptide.co.jp]
- 8. nkfr.org [nkfr.org]
- 9. fishersci.com [fishersci.com]
- 10. msd.com [msd.com]
- 11. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
